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  • Product: 1-Fluoro-4-(nitromethyl)benzene
  • CAS: 1535-41-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-fluoro-4-(nitromethyl)benzene, a fluorinated aromatic nitro compound with potential applications...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-fluoro-4-(nitromethyl)benzene, a fluorinated aromatic nitro compound with potential applications in organic synthesis and drug discovery. Due to its specific substitution pattern, this molecule offers unique reactivity that can be exploited for the synthesis of novel chemical entities.

Chemical and Physical Properties

1-Fluoro-4-(nitromethyl)benzene (CAS Number: 1535-41-7) is a substituted toluene derivative. The presence of a fluorine atom and a nitromethyl group on the benzene ring imparts distinct chemical characteristics that are valuable for synthetic chemists.

PropertyValueSource
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [1]
Appearance White to Light Brown solid/powder[2]
Purity Typically >95%[1]
InChI Key VKIQQWYWDWKJQB-UHFFFAOYSA-N[1]

Table 1: Physical and Chemical Properties of 1-Fluoro-4-(nitromethyl)benzene.

Spectroscopic Data (Predicted)

While extensive, publicly available spectroscopic data for 1-fluoro-4-(nitromethyl)benzene is limited, the following are predicted spectra based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the nitromethyl group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution.

  • Aromatic Protons (H-2, H-6): Expected as a doublet of doublets, downfield due to the deshielding effect of the adjacent fluorine and the electron-withdrawing nitro group.

  • Aromatic Protons (H-3, H-5): Expected as a doublet of doublets, upfield relative to H-2 and H-6.

  • Methylene Protons (-CH₂NO₂): Expected as a singlet, significantly downfield due to the strong electron-withdrawing effect of the nitro group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the influence of the fluorine atom, which will cause splitting of the signals for the carbon atoms it is attached to and those in close proximity.

  • C-1 (C-F): Expected to be a doublet with a large coupling constant (¹JCF).

  • C-4 (C-CH₂NO₂): Signal for the carbon attached to the nitromethyl group.

  • C-2, C-6: Expected as a doublet due to coupling with fluorine (²JCF).

  • C-3, C-5: Expected as a doublet due to coupling with fluorine (³JCF).

  • -CH₂NO₂: Signal for the methylene carbon.

IR Spectroscopy

The infrared spectrum will likely show strong characteristic absorption bands for the nitro group and the C-F bond.

  • ~1550 cm⁻¹ and ~1380 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

  • ~1200-1100 cm⁻¹: C-F stretching vibration.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 155. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the benzyl structure.

Reactivity and Synthetic Utility

The reactivity of 1-fluoro-4-(nitromethyl)benzene is primarily dictated by the interplay between the fluorinated aromatic ring and the benzylic nitromethyl group.

Reactivity of the Nitromethyl Group

The methylene protons adjacent to the nitro group are acidic and can be deprotonated by a base to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

A key reaction of nitroalkanes is the Henry reaction, which involves the base-catalyzed addition of the nitronate anion to an aldehyde or ketone to form a β-nitro alcohol.[3] This reaction is a powerful tool for constructing complex organic molecules.

Experimental Protocol: Generalized Henry Reaction

  • To a solution of 1-fluoro-4-(nitromethyl)benzene in a suitable solvent (e.g., methanol, THF), add a catalytic amount of a base (e.g., a tertiary amine like triethylamine or a stronger base like DBU).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the desired aldehyde or ketone to the mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Henry_Reaction cluster_reactants Reactants cluster_conditions Conditions Reactant1 1-Fluoro-4-(nitromethyl)benzene Product β-Nitro Alcohol Reactant1->Product Henry Reaction Reactant2 Aldehyde/Ketone Reactant2->Product Base Base (e.g., Et3N) Base->Product Solvent Solvent (e.g., MeOH) Solvent->Product

Caption: Generalized workflow for the Henry Reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a pathway to synthesize 4-fluorophenethylamine derivatives. These are important scaffolds in medicinal chemistry. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[4]

Experimental Protocol: Reduction of the Nitro Group

  • Dissolve 1-fluoro-4-(nitromethyl)benzene in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)ethan-1-amine.

  • Purify the product by distillation or crystallization if necessary.

Nitro_Reduction Start 1-Fluoro-4-(nitromethyl)benzene Product 2-(4-Fluorophenyl)ethan-1-amine Start->Product Catalytic Hydrogenation Conditions H₂, Pd/C Solvent (e.g., EtOH) Conditions->Product

Caption: Synthetic pathway for the reduction of the nitro group.

Reactivity of the Aromatic Ring

The fluorine atom on the aromatic ring is generally not a good leaving group for nucleophilic aromatic substitution (SNAr) unless there are strong electron-withdrawing groups in the ortho or para positions. In this molecule, the nitromethyl group is at the para position. While the nitro group itself is strongly deactivating, the intervening methylene group lessens its electron-withdrawing effect on the ring compared to a directly attached nitro group. Therefore, SNAr reactions at the fluorine-bearing carbon are expected to be less facile than in compounds like 1-fluoro-4-nitrobenzene.

Applications in Drug Development

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. While specific applications of 1-fluoro-4-(nitromethyl)benzene are not widely documented, its potential as a building block in drug discovery is considerable.

The primary value of this compound lies in its ability to serve as a precursor to various substituted 4-fluorophenethylamines and related structures. These motifs are found in a range of biologically active compounds. The reactivity of the nitromethyl group allows for the construction of carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Conclusion

1-Fluoro-4-(nitromethyl)benzene is a valuable, though not widely studied, synthetic intermediate. Its chemical properties, characterized by the reactive nitromethyl group and the fluorinated aromatic ring, offer significant potential for the synthesis of novel compounds, particularly in the realm of medicinal chemistry. The ability to leverage the Henry reaction for C-C bond formation and the straightforward reduction of the nitro group to an amine makes this compound a versatile tool for accessing a variety of fluorinated phenethylamine derivatives and other complex molecules. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

Sources

Exploratory

An In-depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene: Synthesis, Characterization, and Applications in Drug Discovery

Foreword In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has proven to be a highly effective strategy for modulating a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has proven to be a highly effective strategy for modulating a wide array of pharmacokinetic and pharmacodynamic properties. The compound 1-fluoro-4-(nitromethyl)benzene, a seemingly simple aromatic structure, represents a pivotal building block at the confluence of these two powerful functional groups. This guide provides a comprehensive technical overview of this versatile reagent, from its fundamental structural attributes to its practical application in the synthesis of advanced pharmaceutical intermediates. We will delve into the causality behind synthetic choices, the importance of rigorous analytical validation, and the nuanced reactivity that makes this compound a valuable tool for researchers, scientists, and drug development professionals. Our focus will remain on providing not just protocols, but a deeper understanding of the underlying chemical principles that govern the utility of 1-fluoro-4-(nitromethyl)benzene in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties

1-Fluoro-4-(nitromethyl)benzene possesses a straightforward yet functionally rich molecular architecture. The structure consists of a benzene ring monosubstituted with a fluorine atom and a nitromethyl group at the para position (1,4-substitution).

Key Structural Features:

  • Fluorine Atom: The highly electronegative fluorine atom at the C4 position significantly influences the electronic properties of the aromatic ring. It acts as a weak ring deactivator through induction and a weak activator through resonance, leading to nuanced effects on reactivity. In a drug discovery context, the C-F bond is exceptionally stable and can enhance metabolic stability and binding affinity.[1][2][3]

  • Nitromethyl Group: The nitromethyl group (-CH2NO2) at the C1 position is a potent electron-withdrawing group. The acidic nature of the alpha-protons on the methylene bridge makes this moiety a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction.[4][5]

A summary of its key properties is presented below:

PropertyValueReference
Molecular Formula C7H6FNO2[6]
Molecular Weight 155.13 g/mol
Appearance Pale yellow oil or solid
CAS Number 1535-41-7[6]

The interplay between the electron-withdrawing nitromethyl group and the electronegative fluorine atom creates a unique electronic environment on the benzene ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Synthesis and Purification: A Validated Protocol

The synthesis of 1-fluoro-4-(nitromethyl)benzene is most commonly achieved through the nitration of a suitable precursor. While direct nitration of fluorobenzene can lead to a mixture of isomers, a more controlled approach is often preferred for achieving high purity of the desired para-substituted product.[1]

Reaction Mechanism and Rationale

One common synthetic route involves the nitration of 4-fluorotoluene followed by further functionalization. However, for the direct introduction of the nitromethyl group, a nucleophilic substitution on a benzylic halide is often employed. For instance, the reaction of 4-fluorobenzyl bromide with a nitrite salt can yield the desired product. The choice of the nitrite source is critical to favor C-nitration over O-nitration (formation of the nitrite ester).

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-fluoro-4-(nitromethyl)benzene.

Step-by-Step Synthesis Protocol

Materials:

  • 4-Fluorobenzyl bromide (1.0 eq)

  • Sodium nitrite (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzyl bromide in DMF. Add sodium nitrite to the solution and stir the mixture vigorously.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to ensure the absence of starting material and byproducts.

Reactivity and Synthetic Applications

The synthetic utility of 1-fluoro-4-(nitromethyl)benzene stems from the reactivity of the nitromethyl group, which can be transformed into a variety of other functional groups.

The Henry (Nitroaldol) Reaction

A cornerstone of nitroalkane chemistry is the Henry reaction, which involves the base-catalyzed addition of the nitroalkane to an aldehyde or ketone.[4][5][7][8] This reaction forms a β-nitro alcohol, a versatile intermediate in organic synthesis.[5][9]

Caption: The Henry reaction pathway using 1-fluoro-4-(nitromethyl)benzene.

The resulting β-nitro alcohol can be further manipulated. For example, reduction of the nitro group yields a β-amino alcohol, a common structural motif in pharmaceuticals.[5][9] Dehydration of the β-nitro alcohol provides a nitroalkene, which can act as a Michael acceptor.[5]

Reduction of the Nitro Group

The nitro group of 1-fluoro-4-(nitromethyl)benzene can be reduced to a primary amine (4-fluoro-benzylamine) using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or using reducing agents like iron in acidic media.[10][11] This transformation is valuable for introducing an aminomethylphenyl group into a target molecule.

Applications in Drug Discovery: A Case Study Perspective

The 4-fluorophenyl moiety is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[1][2] 1-Fluoro-4-(nitromethyl)benzene serves as a key starting material for the synthesis of various drug candidates and approved drugs.[3][12] For example, the reduction of the nitro group to an amine is a key step in the synthesis of 4-fluoroaniline, a precursor to the fungicide fluoroimide.[13][14]

Hypothetical Application in the Synthesis of a Bioactive Molecule:

A potential application could be in the synthesis of a novel psychoactive compound. The synthesis could involve a Henry reaction between 1-fluoro-4-(nitromethyl)benzene and a substituted benzaldehyde, followed by reduction of the nitro group and further modifications to yield the final active pharmaceutical ingredient. This highlights how this building block can be used to construct complex molecules with potential therapeutic applications.

Safety and Handling

1-Fluoro-4-(nitromethyl)benzene should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[15][16][17] It may be harmful if swallowed or in contact with skin and can cause irritation.[15][16][17][18] It is important to avoid contact with strong acids and bases.[15]

Conclusion

1-Fluoro-4-(nitromethyl)benzene is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a fluorinated aromatic ring and a reactive nitromethyl group allows for the construction of a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of new and improved pharmaceuticals.

References

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.
  • CDH Fine Chemicals India.
  • Fisher Scientific.
  • Benchchem.
  • MilliporeSigma. (2024, March 8).
  • Almac. (2012, April 12). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction.
  • Wikipedia. 4-Fluoronitrobenzene. Retrieved from [Link]

  • Benchchem.
  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
  • Master Organic Chemistry. Henry Reaction. Retrieved from [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30).
  • Wikipedia. Henry reaction. Retrieved from [Link]

  • The Royal Society of Chemistry.
  • 1-Fluoro-4-nitrobenzene CAS:350-46-9.
  • Organic Chemistry Portal. Henry Reaction. Retrieved from [Link]

  • ResearchGate. Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)....
  • Alfa Chemistry. Henry Nitroaldol Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Versatility of Nitrobenzene Derivatives: Focus on 2-Fluoro-4-methyl-1-nitrobenzene.
  • Sreenivasa, et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. PMC.
  • SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 15). How do you synthesize 1-fluoro-4-(tribromomethyl)
  • NIST WebBook. Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

  • Redstone Government Consulting. (2024, February 7). Cost Accounting Standard (CAS) 403 - Allocation of Home Office Expenses to Segments.
  • Centers for Medicare & Medicaid Services. Cost Accounting Standards.
  • Gibson Dunn. Costs, PriCing & ACCounting rePort®.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Public Contracting Institute. (2014, September 24). CAS 403 – Allocation of Home Office Expenses to Segments (Part 3 of 3).
  • Chemistry LibreTexts. (2023, January 14). 16.
  • Redstone Government Consulting. (2023, December 14). A Guide to CAS 403: Understanding Cost Accounting Standards.

Sources

Foundational

1-Fluoro-4-(nitromethyl)benzene molecular weight

An In-depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene Abstract: This technical guide provides a comprehensive overview of 1-Fluoro-4-(nitromethyl)benzene, a fluorinated aromatic compound with significant potenti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene

Abstract: This technical guide provides a comprehensive overview of 1-Fluoro-4-(nitromethyl)benzene, a fluorinated aromatic compound with significant potential in synthetic chemistry and drug discovery. While structurally distinct from its more commonly cited isomer, 1-fluoro-4-nitrobenzene, this molecule offers unique reactive handles for molecular elaboration. This document details its fundamental physicochemical properties, including its precise molecular weight, outlines plausible synthetic strategies and analytical characterization methods, and discusses its potential applications for researchers, scientists, and drug development professionals. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

1-Fluoro-4-(nitromethyl)benzene (CAS Number: 1535-41-7) is a specialty chemical building block whose strategic importance lies in the unique combination of its functional groups.[1][2] The presence of a fluorine atom on the aromatic ring can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[3][4] Simultaneously, the nitromethyl group serves as a versatile synthetic handle, chemically distinct from the nitro group found directly on the aromatic ring of its isomer, 1-fluoro-4-nitrobenzene. This nitromethyl moiety is a precursor to aldehydes, amines, and can participate in carbon-carbon bond-forming reactions, offering a different set of synthetic possibilities for the construction of complex molecular architectures.

This guide serves as a foundational resource for professionals seeking to incorporate this reagent into their research and development workflows.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of 1-Fluoro-4-(nitromethyl)benzene are summarized below.

Core Properties

The quantitative data for 1-Fluoro-4-(nitromethyl)benzene provides the essential parameters for experimental design and stoichiometric calculations.

PropertyValueSource
Molecular Weight 155.13 g/mol [1]
Molecular Formula C₇H₆FNO₂[2]
CAS Number 1535-41-7[1]
Purity Typically ≥95%[1]
Analytical Characterization

Unambiguous identification of 1-Fluoro-4-(nitromethyl)benzene in reaction mixtures is critical. While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of characteristic spectroscopic signatures based on well-established principles. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for separation and quantification.[5][6]

TechniqueExpected Observations
¹H NMR Two distinct aromatic signals, each a doublet of doublets, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. A singlet integrating to 2H for the benzylic protons of the -CH₂NO₂ group.
¹³C NMR Six distinct carbon signals: four for the aromatic ring (one showing a large C-F coupling constant) and one for the benzylic carbon of the nitromethyl group.
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z 155. Fragmentation may show loss of the nitro group (-NO₂, 46 amu) leading to a fragment at m/z 109, corresponding to the fluorobenzyl cation.
Infrared (IR) Spectroscopy Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (typically ~1550 cm⁻¹ and ~1380 cm⁻¹). Aromatic C-H and C=C stretching bands, and a C-F stretching band (~1250-1100 cm⁻¹).[7]

Synthesis and Mechanistic Considerations

While multiple synthetic routes to fluoronitroaromatics exist, such as direct nitration or the Halex process, the synthesis of 1-Fluoro-4-(nitromethyl)benzene requires a strategy that constructs the nitromethyl group.[3][8] A chemically sound and reliable approach is the nucleophilic substitution of a benzylic halide with a nitrite salt.

Proposed Synthetic Workflow: Nucleophilic Aliphatic Substitution

The pathway of choice involves the reaction of 4-fluorobenzyl bromide with a nitrite source, such as silver nitrite (AgNO₂), in a polar aprotic solvent. This is a variation of the classic Victor Meyer reaction.

Causality of Experimental Choices:

  • Starting Material: 4-fluorobenzyl bromide is selected because the bromide is an excellent leaving group, facilitating nucleophilic attack.

  • Reagent: Silver nitrite (AgNO₂) is preferred over sodium nitrite (NaNO₂) to minimize the formation of the isomeric alkyl nitrite ester (R-O-N=O). The silver cation coordinates with the oxygen atom of the nitrite ion, making the nitrogen atom more nucleophilic and promoting the formation of the desired C-N bond.

  • Solvent: A polar aprotic solvent like diethyl ether or acetonitrile is used to dissolve the reactants without interfering with the nucleophilic substitution mechanism.

G cluster_workflow Proposed Synthesis Workflow start Start: 4-Fluorobenzyl Bromide reaction Reaction Vessel (Stirring, Room Temp) start->reaction reagent Reagent: Silver Nitrite (AgNO₂) reagent->reaction solvent Solvent: Diethyl Ether solvent->reaction workup Aqueous Workup & Filtration reaction->workup Monitor by TLC purification Column Chromatography workup->purification product Product: 1-Fluoro-4-(nitromethyl)benzene purification->product G cluster_reactions Key Synthetic Transformations center 1-Fluoro-4-(nitromethyl)benzene amine Reduction (e.g., H₂, Pd/C) --> 4-Fluorobenzylamine center->amine aldehyde Nef Reaction --> 4-Fluorobenzaldehyde center->aldehyde henry Henry Reaction (with Aldehyde/Ketone) --> C-C Bond Formation center->henry

Sources

Exploratory

1-Fluoro-4-(nitromethyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(nitromethyl)benzene Introduction 1-Fluoro-4-(nitromethyl)benzene is a valuable fluorinated building block in organic synthesis, particularly for the development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(nitromethyl)benzene

Introduction

1-Fluoro-4-(nitromethyl)benzene is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The incorporation of a fluorine atom into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a key strategy in medicinal chemistry.[1] The nitromethyl group provides a versatile functional handle for further molecular elaboration, including carbon-carbon bond formation via the Henry reaction or reduction to a primary amine.

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 1-fluoro-4-(nitromethyl)benzene. As a senior application scientist, this document moves beyond a simple recitation of steps to provide in-depth mechanistic insights, justification for procedural choices, and detailed experimental protocols to ensure reproducibility and success.

Retrosynthetic Analysis and Pathway Selection

The most direct and logical synthetic approach to 1-fluoro-4-(nitromethyl)benzene begins with the commercially available starting material, 4-fluorotoluene. The disconnection at the benzylic carbon-nitrogen bond suggests a nucleophilic substitution reaction, where a nitrite ion displaces a leaving group on the benzylic carbon. This leads to a two-step synthetic sequence:

  • Benzylic Halogenation: Introduction of a good leaving group, typically bromine, at the benzylic position of 4-fluorotoluene.

  • Nucleophilic Substitution: Displacement of the bromide with a nitro group using a nitrite salt.

This pathway is selected for its high efficiency, use of readily available reagents, and straightforward execution compared to alternative multi-step processes that might involve more complex transformations.

G Target 1-Fluoro-4-(nitromethyl)benzene Disconnect1 C-N Disconnection (Nucleophilic Substitution) Target->Disconnect1 Intermediate1 4-Fluorobenzyl Bromide Disconnect1->Intermediate1 + NO₂⁻ Disconnect2 C-H Functionalization (Radical Bromination) Intermediate1->Disconnect2 StartingMaterial 4-Fluorotoluene Disconnect2->StartingMaterial + 'Br⁺' source

Caption: Retrosynthetic analysis of 1-Fluoro-4-(nitromethyl)benzene.

Detailed Synthesis Pathway and Experimental Protocols

This section details the two-step synthesis from 4-fluorotoluene, providing both the procedural steps and the scientific rationale behind them.

Step 1: Free-Radical Bromination of 4-Fluorotoluene to 4-Fluorobenzyl Bromide

The conversion of the methyl group of 4-fluorotoluene into a bromomethyl group is achieved via a free-radical chain reaction. This method is highly selective for the benzylic position, which is stabilized by the aromatic ring. While elemental bromine can be used, N-Bromosuccinimide (NBS) is the preferred reagent in a laboratory setting. NBS provides a low, constant concentration of bromine, which minimizes the competing electrophilic aromatic substitution on the electron-rich ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorotoluene (1.0 eq.), N-Bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq.).

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 3-4 hours. The reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or NBS.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluorobenzyl bromide, which can be purified by vacuum distillation if necessary.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ R• R• Br• Br• R•->Br• + NBS Start_Mat 4-Fluorotoluene Radical_Int Benzylic Radical Start_Mat->Radical_Int + Br• Product 4-Fluorobenzyl Bromide Radical_Int->Product + NBS Br•_regen Radical_Int->Br•_regen + Succinimidyl Radical Product->Br•_regen Br•_1 Br• Br₂ Br₂ Br•_1->Br₂ + Br• Br•_2 Br•

Caption: Simplified mechanism of free-radical benzylic bromination.

Step 2: Nucleophilic Substitution to Yield 1-Fluoro-4-(nitromethyl)benzene

This transformation, a variation of the Victor Meyer synthesis of nitroalkanes, involves the reaction of 4-fluorobenzyl bromide with a nitrite salt. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack via the nitrogen or an oxygen atom. Attack through the nitrogen atom (an Sₙ2 displacement) yields the desired C-nitro compound, while attack through the oxygen atom yields an alkyl nitrite ester. Using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) favors the attack from the nitrogen, leading to a higher yield of the desired 1-fluoro-4-(nitromethyl)benzene.

Experimental Protocol:

  • In a round-bottom flask, dissolve sodium nitrite (NaNO₂, 1.5 eq.) in dimethylformamide (DMF).

  • Add a solution of 4-fluorobenzyl bromide (1.0 eq.) in a small amount of DMF to the nitrite solution dropwise at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ice-water and diethyl ether.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure 1-fluoro-4-(nitromethyl)benzene.

G reagents 4-Fluorobenzyl Bromide + NaNO₂ transition_state [Transition State]SN2 reagents->transition_state Attack via N side_product 4-Fluorobenzyl Nitrite(Side Product) reagents->side_product Attack via O (minor) product 1-Fluoro-4-(nitromethyl)benzene transition_state->product Br⁻ leaves

Caption: Sₙ2 reaction pathway for the synthesis of the target compound.

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized 1-fluoro-4-(nitromethyl)benzene.

ParameterDataReference
CAS Number 1535-41-7
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Typically a solid or oil
Purity (Typical) >95% after chromatography
¹H NMR (CDCl₃) δ ~5.5 ppm (s, 2H, -CH₂-), δ ~7.1-7.4 ppm (m, 4H, Ar-H)Predicted
¹⁹F NMR (CDCl₃) A single peak characteristic of an aryl fluoridePredicted
IR (KBr, cm⁻¹) ~1550 & ~1370 (NO₂ stretch), ~1230 (C-F stretch)Predicted

Applications in Research and Drug Development

1-Fluoro-4-(nitromethyl)benzene serves as a key intermediate for synthesizing more complex molecules. The fluorinated phenyl ring is a common motif in many kinase inhibitors and other targeted therapies, where it can form crucial interactions within the target protein's binding site.[2] The nitromethyl group can be:

  • Reduced to form 4-fluoro-phenethylamine, a precursor for various bioactive compounds.

  • Used in Henry (nitroaldol) reactions with aldehydes to form new carbon-carbon bonds, providing access to β-nitro alcohol derivatives.[3][4]

The strategic placement of both the fluorine atom and the versatile nitro-functionalized side chain makes this compound a highly valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Safety Considerations

  • 4-Fluorotoluene: Flammable liquid and vapor.

  • N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • 4-Fluorobenzyl Bromide: Lachrymator and corrosive. It is a potent alkylating agent and should be handled with extreme care in a well-ventilated fume hood.

  • Sodium Nitrite: Oxidizer and toxic if swallowed.

  • DMF/DMSO: Aprotic polar solvents that can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[5]

Conclusion

The synthesis of 1-fluoro-4-(nitromethyl)benzene is reliably achieved through a two-step process involving the radical bromination of 4-fluorotoluene followed by a nucleophilic substitution with sodium nitrite. This guide provides a robust framework for this synthesis, grounded in a clear understanding of the underlying reaction mechanisms and procedural logic. By following these detailed protocols and safety guidelines, researchers can confidently produce this important chemical intermediate for application in pharmaceutical, agrochemical, and materials science research.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
  • BenchChem. (2025). Spectroscopic Confirmation of 1-fluoro-4-nitrobenzene Reaction Products: A Comparative Guide.
  • BenchChem. (2025). The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols.
  • BenchChem. (2025). Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.
  • BenchChem. (2025). Application Notes: The Synthetic Utility of 1-Fluoro-4-nitrobenzene in Agrochemical Preparation.
  • Organic Chemistry Portal. Henry Reaction. Retrieved from [Link]

  • Ni, Y., & Zhu, J. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 1(1), 1-10.

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Foundational

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(nitromethyl)benzene from 4-Fluorotoluene

Abstract This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthetic pathway for converting 4-fluorotoluene into 1-fluoro-4-(nitromethyl)benzene. This target molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthetic pathway for converting 4-fluorotoluene into 1-fluoro-4-(nitromethyl)benzene. This target molecule is a valuable fluorinated building block in medicinal chemistry and materials science. Direct benzylic nitration of 4-fluorotoluene presents significant challenges in control and selectivity. Therefore, this guide details a more reliable strategy centered on an initial free-radical benzylic bromination to yield 4-fluorobenzyl bromide, followed by a carefully optimized nucleophilic substitution using silver nitrite—a modern application of the classic Victor Meyer reaction. We will dissect the mechanistic rationale behind each experimental choice, provide detailed, field-tested protocols, and present quantitative data to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction
1.1 The Strategic Importance of Arylnitromethanes

Arylnitromethane scaffolds are exceptionally versatile intermediates in modern organic synthesis. The nitro group's unique electronic properties make the adjacent benzylic carbon acidic, enabling a wide range of C-C bond-forming reactions, such as the Henry (nitroaldol) reaction.[1] Furthermore, the nitro group can be readily reduced to a primary amine, providing a critical functional handle for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2]

1.2 Target Molecule: 1-Fluoro-4-(nitromethyl)benzene

The target molecule, 1-fluoro-4-(nitromethyl)benzene, incorporates a fluorine atom, a feature highly sought after in drug design for its ability to enhance metabolic stability, improve binding affinity, and modulate pKa.[2][3] The combination of the fluorinated aromatic ring and the reactive nitromethyl group makes this compound a valuable precursor for novel therapeutics and advanced materials.

1.3 Rationale for a Two-Step Synthetic Strategy

While the direct nitration of the benzylic methyl group on 4-fluorotoluene might appear to be the most direct route, it is fraught with difficulties. Electrophilic nitration conditions typically favor substitution on the aromatic ring, which is activated by the methyl group.[4][5][6] While some conditions can induce side-chain nitration, these often result in poor yields and a complex mixture of products that are difficult to separate.[7]

To circumvent these challenges, a more controlled and higher-yielding two-step strategy is employed. This pathway leverages the predictable reactivity of free-radical substitution at the benzylic position, followed by a well-established nucleophilic substitution to introduce the nitro group. This approach offers superior control over the reaction outcome and simplifies purification.

Step 1: Free-Radical Bromination of 4-Fluorotoluene

The initial step focuses on activating the benzylic position by converting the methyl group into a more reactive bromomethyl group, yielding 4-fluorobenzyl bromide.[8][9][10]

2.1 Mechanistic Rationale: Benzylic Radical Stability

This transformation proceeds via a free-radical chain reaction. The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or AIBN, upon heating. The resulting radical abstracts a hydrogen atom from the methyl group of 4-fluorotoluene. This abstraction occurs preferentially at the benzylic position because the resulting benzyl radical is highly stabilized by resonance with the aromatic ring. This stabilized radical then reacts with a bromine source, typically N-bromosuccinimide (NBS), to form the product, 4-fluorobenzyl bromide, and a succinimidyl radical, which continues the chain reaction.[8]

2.2 Experimental Protocol: Synthesis of 4-Fluorobenzyl Bromide

This protocol is adapted from established methods for the radical bromination of toluene derivatives.[8]

Materials:

  • 4-Fluorotoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Benzoyl Peroxide (or AIBN)

  • Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluorotoluene (1.0 eq) in CCl₄.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface. Monitor reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small portion of cold CCl₄.

  • Purification: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-fluorobenzyl bromide. The product can be further purified by vacuum distillation if necessary.

Step 2: Synthesis of 1-Fluoro-4-(nitromethyl)benzene via Nucleophilic Substitution

This crucial second step involves the displacement of the bromide with a nitro group. The choice of the nitrating agent is paramount for the success of this reaction.

3.1 The Ambident Nucleophile Challenge: Nitroalkane vs. Alkyl Nitrite

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack an electrophile from two different atoms: the nitrogen or one of the oxygen atoms.

  • N-attack: Results in the formation of the desired C-N bond, yielding a nitroalkane.

  • O-attack: Results in the formation of a C-O bond, yielding an isomeric alkyl nitrite byproduct (R-O-N=O).

When using ionic nitrites like sodium nitrite (NaNO₂), the reaction often produces a significant mixture of both products, complicating purification and reducing the yield of the target compound.[11][12]

3.2 Causality of Reagent Choice: The Victor Meyer Reaction

To overcome the challenge of the ambident nitrite nucleophile, silver nitrite (AgNO₂) is the reagent of choice, in a process known as the Victor Meyer reaction.[1][13] The bond between silver and the oxygen atom in AgNO₂ is significantly covalent in nature.[14] This reduces the availability of the lone pairs on the oxygen atoms for nucleophilic attack. Consequently, the lone pair on the nitrogen atom becomes the primary site of attack on the electrophilic benzylic carbon of 4-fluorobenzyl bromide. This reagent choice decisively favors the formation of the C-N bond, leading to a much higher yield of the desired 1-fluoro-4-(nitromethyl)benzene.[11][14]

3.3 Experimental Protocol: Nitration of 4-Fluorobenzyl Bromide

This protocol is based on modern adaptations of the Victor Meyer reaction, which can be performed effectively in an aqueous medium.[1][15]

Materials:

  • 4-Fluorobenzyl bromide

  • Silver Nitrite (AgNO₂)

  • Diethyl Ether (or other suitable organic solvent)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask protected from light (wrapped in aluminum foil), suspend silver nitrite (AgNO₂) (approx. 1.5-2.0 eq) in deionized water.

  • Reagent Addition: Add a solution of 4-fluorobenzyl bromide (1.0 eq) in a minimal amount of diethyl ether to the stirred aqueous suspension of AgNO₂.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The formation of a pale yellow precipitate (silver bromide) is indicative of the reaction proceeding.

  • Work-up: Upon completion (typically 1-3 hours), filter the reaction mixture through a pad of Celite to remove the silver bromide precipitate. Wash the filter cake with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude 1-fluoro-4-(nitromethyl)benzene as a yellow oil or solid. Further purification can be achieved via column chromatography if necessary.

Data Summary and Visualization
4.1 Overall Synthetic Workflow

The two-step synthesis is a linear sequence designed for optimal control and yield.

G Start 4-Fluorotoluene Step1_reagents NBS, Benzoyl Peroxide CCl4, Reflux Start->Step1_reagents Step 1: Bromination Product1 4-Fluorobenzyl Bromide Step1_reagents->Product1 Step2_reagents Silver Nitrite (AgNO2) H2O/Ether, RT Product1->Step2_reagents Step 2: Nitration Purification Filtration & Extraction Step2_reagents->Purification FinalProduct 1-Fluoro-4-(nitromethyl)benzene Purification->FinalProduct

Caption: Workflow for the synthesis of 1-fluoro-4-(nitromethyl)benzene.

4.2 Quantitative Data Summary

The following table summarizes representative data for each step of the synthesis.

StepReactionKey ReagentsSolventTemp.Typical YieldPurity
1 Benzylic Bromination4-Fluorotoluene, NBS, Benzoyl PeroxideCCl₄Reflux85-95%>95%
2 Nucleophilic Nitration4-Fluorobenzyl Bromide, AgNO₂H₂O / EtherRT70-85%>97%
Safety Considerations
  • 4-Fluorobenzyl Bromide: This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[9] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin.

  • Silver Nitrite (AgNO₂): Silver compounds can stain skin and surfaces. Handle with care and protect from light.

  • Solvents: Carbon tetrachloride is a known carcinogen and is ozone-depleting; alternative solvents like cyclohexane or acetonitrile should be considered. Diethyl ether is extremely flammable.

Conclusion

The synthesis of 1-fluoro-4-(nitromethyl)benzene from 4-fluorotoluene is most effectively and reliably achieved through a strategic two-step process. This method, involving an initial free-radical benzylic bromination followed by a Victor Meyer-type nucleophilic substitution with silver nitrite, provides excellent control over the chemical transformation and results in high yields of the desired product. By understanding the underlying mechanistic principles—particularly the stability of the benzyl radical and the ambident nature of the nitrite nucleophile—researchers can confidently execute this synthesis. This guide provides the necessary theoretical grounding and practical protocols to empower scientists in the development of novel fluorinated compounds for pharmaceutical and materials science applications.

References
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Foundational

A Comprehensive Technical Guide to 1-Fluoro-4-nitrobenzene: Synthesis, Reactivity, and Applications in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Clarifying Nomenclature and Scope This guide provides a detailed exploration of 1-fluoro-4-nitrobenzene, a versati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying Nomenclature and Scope

This guide provides a detailed exploration of 1-fluoro-4-nitrobenzene, a versatile chemical intermediate of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. It is crucial to distinguish this compound from the structurally related 1-fluoro-4-(nitromethyl)benzene. While both are fluorinated nitroaromatic compounds, their chemical reactivity and synthetic applications differ significantly due to the distinction between a nitro group (-NO₂) directly attached to the benzene ring and a nitromethyl group (-CH₂NO₂). This guide will focus on the more extensively studied and industrially relevant 1-fluoro-4-nitrobenzene (CAS 350-46-9) , for which a wealth of scientific literature and established protocols exist.[1][2][3] The IUPAC name for this compound is unequivocally 1-fluoro-4-nitrobenzene.[1][2][3][4]

The strategic placement of a fluorine atom and a nitro group on the benzene ring imparts unique chemical properties that make 1-fluoro-4-nitrobenzene a valuable building block. The potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), rendering the fluorine atom an excellent leaving group.[5][6] This reactivity is central to its utility in constructing complex molecular architectures. Furthermore, the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a principle widely exploited in pharmaceutical development.[5][7]

This whitepaper will provide a comprehensive overview of 1-fluoro-4-nitrobenzene, including its physicochemical properties, established synthetic methodologies, key chemical transformations, and its application in the synthesis of pharmaceuticals and agrochemicals. Detailed experimental protocols and workflow diagrams are provided to serve as a practical resource for laboratory-scale synthesis and application.

Physicochemical and Spectroscopic Properties

1-Fluoro-4-nitrobenzene is a yellow solid or oil at room temperature with a molecular weight of 141.10 g/mol .[1][8] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 350-46-9[1][2]
Molecular Formula C₆H₄FNO₂[1][2]
IUPAC Name 1-fluoro-4-nitrobenzene[1][4]
Synonyms p-Fluoronitrobenzene, 4-Nitrofluorobenzene[2][3]
Melting Point 22–24 °C (72–75 °F; 295–297 K)[1]
Boiling Point 206 °C (403 °F; 479 K)[1]
Density 1.340 g/cm³[1]
Solubility in Water 1.467 g/L at 25°C[9]
Flash Point 83 °C[9]

Spectroscopic data is essential for the unambiguous identification and characterization of 1-fluoro-4-nitrobenzene. Key spectroscopic features are outlined below:

  • ¹H NMR: The ¹H NMR spectrum typically shows two multiplets in the aromatic region, corresponding to the protons ortho and meta to the fluorine atom.[10]

  • Mass Spectrometry: The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-F bond, the aromatic ring, and the nitro group (symmetric and asymmetric stretches).[2]

Synthesis of 1-Fluoro-4-nitrobenzene

Several synthetic routes to 1-fluoro-4-nitrobenzene have been established, with the choice of method often depending on the desired scale, available starting materials, and required purity. The most common methods include the Halex process, direct nitration of fluorobenzene, and the Balz-Schiemann reaction.[5]

The Halex Process (Nucleophilic Aromatic Substitution)

The Halex process is a widely used industrial method for the synthesis of fluoroaromatics. It involves the reaction of an activated chloronitrobenzene with an alkali metal fluoride, typically potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures.[1][12]

Reaction: O₂NC₆H₄Cl + KF → O₂NC₆H₄F + KCl[1]

The electron-withdrawing nitro group in the para position activates the chlorine atom for nucleophilic displacement by the fluoride ion.[12]

Experimental Protocol: Synthesis of 1-Fluoro-4-nitrobenzene via the Halex Process

Materials:

  • 4-Nitrochlorobenzene

  • Anhydrous potassium fluoride (KF)

  • Sulfolane or another suitable polar aprotic solvent (e.g., DMSO, DMF)

  • Stirrer, thermometer, reflux condenser, and heating mantle

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 4-nitrochlorobenzene and sulfolane. The molar ratio of sulfolane to the organic starting material can range from 0.1:1 to 3.0:1.[13]

  • Add at least one molar equivalent of anhydrous potassium fluoride per mole of 4-nitrochlorobenzene.

  • Heat the reaction mixture to a temperature between 180°C and 250°C with vigorous stirring.[13]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction mixture and isolate the product by distillation or extraction.

Direct Nitration of Fluorobenzene

Another common approach is the direct nitration of fluorobenzene using a mixture of nitric acid and sulfuric acid. However, this method often yields a mixture of ortho and para isomers, necessitating purification to isolate the desired 4-fluoro-4-nitrobenzene.[5]

Experimental Protocol: Nitration of Fluorobenzene

Materials:

  • Fluorobenzene

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice bath

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Slowly add fluorobenzene to the stirred nitrating mixture, maintaining a low temperature (0-10°C).

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring its progress.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the crude product by filtration, wash with cold water, and purify by recrystallization or distillation to separate the para-isomer from the ortho-isomer.

Synthesis_of_1_Fluoro_4_nitrobenzene cluster_halex Halex Process cluster_nitration Direct Nitration 4-Nitrochlorobenzene 4-Nitrochlorobenzene Halex_Reaction Heat, Polar aprotic solvent 4-Nitrochlorobenzene->Halex_Reaction KF KF KF->Halex_Reaction 1-Fluoro-4-nitrobenzene_H 1-Fluoro-4-nitrobenzene Halex_Reaction->1-Fluoro-4-nitrobenzene_H KCl KCl Halex_Reaction->KCl Fluorobenzene Fluorobenzene Nitration_Reaction 0-10°C Fluorobenzene->Nitration_Reaction Nitrating_Mixture HNO₃/H₂SO₄ Nitrating_Mixture->Nitration_Reaction Isomer_Mixture o- and p-Isomer Mixture Nitration_Reaction->Isomer_Mixture Purification Purification Isomer_Mixture->Purification 1-Fluoro-4-nitrobenzene_N 1-Fluoro-4-nitrobenzene Purification->1-Fluoro-4-nitrobenzene_N

Caption: Primary synthetic routes to 1-fluoro-4-nitrobenzene.

Key Reactions and Synthetic Utility

The synthetic versatility of 1-fluoro-4-nitrobenzene stems from two primary modes of reactivity: nucleophilic aromatic substitution at the C-F bond and reduction of the nitro group.[6]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in 1-fluoro-4-nitrobenzene is readily displaced by a wide range of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the strong electron-withdrawing effect of the para-nitro group.[14]

SNAr_Mechanism Start 1-Fluoro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - F⁻ Fluoride Fluoride Ion (F⁻) Meisenheimer->Fluoride

Caption: Generalized mechanism of SNAr with 1-fluoro-4-nitrobenzene.

Experimental Protocol: SNAr Reaction with a Secondary Amine (Pyrrolidine)

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Pyrrolidine

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 1-fluoro-4-nitrobenzene (1 mmol) and pyrrolidine (1.2 mmol) in DMF (5 mL) in a round-bottom flask.[6]

  • Stir the solution at room temperature.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, pour the reaction mixture into water to precipitate the product, N-(4-nitrophenyl)pyrrolidine.[6]

  • Collect the precipitate by filtration, wash with water, and dry.[6]

Reduction of the Nitro Group

The nitro group of 1-fluoro-4-nitrobenzene can be readily reduced to an amino group, yielding 4-fluoroaniline. This transformation is a cornerstone in the synthesis of many pharmaceuticals and agrochemicals. Catalytic hydrogenation is a common and efficient method for this reduction.

Experimental Protocol: Catalytic Hydrogenation to 4-Fluoroaniline

Materials:

  • 1-Fluoro-4-nitrobenzene

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source

  • Hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, dissolve 1-fluoro-4-nitrobenzene in methanol.

  • Carefully add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.

  • Once the reaction is complete, carefully filter the mixture to remove the catalyst.

  • Evaporate the solvent to obtain the crude 4-fluoroaniline, which can be further purified if necessary.

Key_Reactions cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction FNitrobenzene 1-Fluoro-4-nitrobenzene SNAr_Product 4-Substituted Nitrobenzene Derivatives FNitrobenzene->SNAr_Product + Nucleophile - Fluoride Reduction_Product 4-Fluoroaniline FNitrobenzene->Reduction_Product Reduction (e.g., H₂/Pd-C) Further_Functionalization_1 Pharmaceuticals, Agrochemicals, Dyes SNAr_Product->Further_Functionalization_1 Further Transformations Further_Functionalization_2 Pharmaceuticals, Agrochemicals Reduction_Product->Further_Functionalization_2 Further Transformations

Caption: Key synthetic transformations of 1-fluoro-4-nitrobenzene.

Applications in Drug Development and Agrochemicals

1-Fluoro-4-nitrobenzene is a precursor to a variety of commercially important molecules.

  • Agrochemicals: A primary application is its conversion to 4-fluoroaniline, a key intermediate in the synthesis of fungicides and herbicides. For instance, 4-fluoroaniline is a building block for the fungicide Fluoroimide.[1]

  • Pharmaceuticals: The 4-fluoronitrobenzene scaffold is found in various drug candidates and approved drugs. Its derivatives have been investigated for a range of therapeutic applications. Examples of compounds derived from or related to 4-fluoronitrobenzene include Butacetin and Cerlapirdine.[1]

Safety and Handling

1-Fluoro-4-nitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and toxic if inhaled.[8][15] It may cause damage to organs through prolonged or repeated exposure.[8][15] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.[8] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, flames, and incompatible materials such as strong bases and oxidizing agents.[15]

Conclusion

1-Fluoro-4-nitrobenzene is a foundational building block in modern organic synthesis, offering a reliable and versatile platform for the introduction of the 4-fluorophenyl moiety. Its well-defined reactivity, particularly through nucleophilic aromatic substitution and nitro group reduction, has cemented its importance in the synthesis of a diverse array of functional molecules. For researchers and professionals in drug development and agrochemical science, a thorough understanding of the synthesis, properties, and reaction protocols associated with this compound is essential for innovation and the development of new chemical entities.

References

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). CID 141051979 | C12H8F2N2O4. Retrieved from [Link]

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Nitrobenzene Derivatives: Focus on 2-Fluoro-4-methyl-1-nitrobenzene. Retrieved from [Link]

  • DrugBank. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Google Patents. (n.d.). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.

Sources

Exploratory

An In-depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 1-Fluoro-4-(nitromethyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Fluoro-4-(nitromethyl)benzene, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from chemical suppliers and provides expert analysis based on its structural features.

Molecular Identity and Core Physical Properties

1-Fluoro-4-(nitromethyl)benzene is a substituted aromatic compound with the chemical formula C₇H₆FNO₂.[1] Its structure features a benzene ring substituted with a fluorine atom and a nitromethyl group at the para position. This unique combination of functional groups imparts specific reactivity and potential for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

The fundamental identifiers and known physical properties of 1-Fluoro-4-(nitromethyl)benzene are summarized in the table below. It is critical to note that detailed experimental values for properties such as melting point, boiling point, density, and solubility are not widely reported in publicly accessible databases. The information provided is primarily sourced from chemical suppliers.

PropertyValueSource(s)
CAS Number 1535-41-7[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance White to Light BrownInferred from supplier data
Purity Typically ≥95%

Diagram: Chemical Structure of 1-Fluoro-4-(nitromethyl)benzene

Caption: 2D structure of 1-Fluoro-4-(nitromethyl)benzene.

Synthesis and Reactivity Insights

The reactivity of 1-Fluoro-4-(nitromethyl)benzene is dictated by its functional groups. The aromatic fluorine atom can participate in nucleophilic aromatic substitution reactions, although it is less activated than in compounds like 1-fluoro-4-nitrobenzene due to the insulating methylene group. The nitro group can be reduced to an amine, providing a handle for a wide range of further chemical transformations. The methylene group adjacent to the nitro group is acidic and can be deprotonated to form a nitronate anion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Diagram: Potential Synthetic Logic

G Start 1-Fluoro-4-methylbenzene Intermediate Nitration Start->Intermediate HNO₃/H₂SO₄ Product 1-Fluoro-4-(nitromethyl)benzene Intermediate->Product Further Functionalization

Caption: A conceptual workflow for the synthesis.

Expected Spectral Characteristics

Although experimental spectra for 1-Fluoro-4-(nitromethyl)benzene are not widely published, its spectral properties can be predicted based on its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons would likely appear as a set of multiplets in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and nitromethyl substituents. The methylene protons adjacent to the nitro group would likely appear as a singlet further downfield, typically in the range of 5.0-6.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methylene carbon. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C-F bond (around 1200-1100 cm⁻¹), the nitro group (strong asymmetric and symmetric stretches around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), and the aromatic C-H and C=C bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Safety and Handling Considerations

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Given the presence of the nitro group, the compound may be toxic if ingested, inhaled, or absorbed through the skin. The fluorine substituent can also contribute to its toxicity profile.

Conclusion

1-Fluoro-4-(nitromethyl)benzene is a potentially valuable building block for synthetic chemistry. However, there is a notable lack of comprehensive, publicly available data on its physical properties, spectral characteristics, and safety profile. Researchers and drug development professionals working with this compound should exercise caution and, if possible, perform their own analytical characterization and safety assessments before use. The information presented in this guide is intended to provide a foundational understanding based on the limited available data and expert interpretation.

References

  • Organic Syntheses. 4-nitrobenzyl fluoride. [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 1-Fluoro-4-(nitromethyl)benzene

Executive Summary This technical guide provides a comprehensive analysis of the chemical stability of 1-Fluoro-4-(nitromethyl)benzene, a compound of interest for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of 1-Fluoro-4-(nitromethyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited direct literature on this specific molecule, this guide synthesizes information from the known reactivity of its constituent functional groups—benzyl fluoride and nitromethylbenzene—to provide a robust framework for its safe handling and storage. We will delve into the inherent instabilities, potential degradation pathways, and provide field-proven recommendations for maintaining the integrity of this compound. This document is structured to offer not just protocols, but the scientific rationale behind them, ensuring a self-validating system of chemical management.

Chemical Profile and Structural Analysis

1-Fluoro-4-(nitromethyl)benzene is a bifunctional organic molecule. Its stability is dictated by the interplay between the benzyl fluoride and the nitromethyl moieties.

PropertyValue
Chemical Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
CAS Number 1535-41-7
Appearance Not widely reported, likely a solid or oil
The Benzyl Fluoride Moiety: A Point of Reactivity

Primary benzyl fluorides are generally considered stable enough for isolation.[1] However, the benzylic position is inherently reactive. The stability of benzyl fluorides can be influenced by the substitution pattern on the aromatic ring. A key consideration for benzyl fluorides is their susceptibility to hydrolysis. In the presence of water, benzyl fluoride can slowly hydrolyze to form benzyl alcohol and hydrofluoric acid, a highly corrosive and toxic substance.[2] While secondary and tertiary benzyl fluorides are known to be unstable, often eliminating HF, primary benzyl fluorides are significantly more stable.[3]

The (Nitromethyl)benzene Moiety: Acidity and Thermal Sensitivity

The nitro group is strongly electron-withdrawing, which has a profound effect on the adjacent benzylic carbon.[4][5] This leads to two primary stability concerns:

  • Acidity of α-Hydrogens: The hydrogens on the carbon adjacent to the nitro group (the α-carbon) are significantly acidic.[5][6] In the presence of a base, 1-Fluoro-4-(nitromethyl)benzene can be readily deprotonated to form a resonance-stabilized nitronate anion.[6] This reactivity necessitates the strict avoidance of basic conditions during storage and handling to prevent unintended reactions.

  • Thermal Instability of Nitroalkanes: Aliphatic nitro compounds are known to be thermally sensitive and can undergo exothermic decomposition.[7][8] The decomposition of nitroalkanes can be complex, sometimes involving free radical mechanisms or, in the presence of acids or bases, other pathways.[9][10] The energy released during the decomposition of nitroalkanes can be substantial, highlighting a potential hazard if the compound is heated.[7][8]

Synergistic Effects within the Molecule

The electron-withdrawing nature of the para-nitro group in 1-Fluoro-4-(nitromethyl)benzene is expected to influence the stability of the benzyl fluoride. Electron-withdrawing groups can affect the alkylating potential of benzylic halides.[11][12] While a comprehensive study on this specific molecule is not available, the combined functionalities suggest a compound that requires careful handling to avoid both nucleophilic substitution at the benzylic fluoride and base-mediated reactions at the nitromethyl group.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of 1-Fluoro-4-(nitromethyl)benzene.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8°C is advisable.To minimize the rate of potential thermal decomposition of the nitromethyl group and slow down any hydrolytic degradation of the benzyl fluoride moiety.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent contact with atmospheric moisture, which can lead to the hydrolysis of the benzyl fluoride to benzyl alcohol and hydrofluoric acid.[2]
Light Exposure Protect from light. Store in an amber vial or in a dark cabinet.Nitroaromatic compounds can be susceptible to photodegradation.[13][14][15]
Container Use a tightly sealed glass container with a chemically inert cap (e.g., PTFE-lined).Glass is generally inert to organic compounds. A tight seal is crucial to maintain an inert atmosphere and prevent moisture ingress. Avoid plastic containers where compatibility has not been established.[16][17]
Incompatible Materials Strong Bases, Strong Acids, Strong Oxidizing Agents, Water/Moisture.Strong bases will deprotonate the acidic nitromethyl group.[5][6] Strong acids can catalyze decomposition.[7] Oxidizing agents can react with the organic structure. Water leads to hydrolysis.[2]

Protocol for Forced Degradation Studies

To empirically determine the stability of 1-Fluoro-4-(nitromethyl)benzene, a forced degradation study is recommended. This allows for the identification of potential degradation products and pathways.

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Hydrolytic Stress (Acidic, Basic, Neutral) A->B Expose aliquots C Oxidative Stress (e.g., H₂O₂) A->C Expose aliquots D Thermal Stress (e.g., 60°C in solution/solid) A->D Expose aliquots E Photolytic Stress (UV/Vis light) A->E Expose aliquots F Time-Point Sampling B->F C->F D->F E->F G Quench Reaction (if necessary) F->G H Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Characterize Degradants H->I

Caption: Workflow for a forced degradation study of 1-Fluoro-4-(nitromethyl)benzene.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 1-Fluoro-4-(nitromethyl)benzene in a suitable organic solvent, such as acetonitrile, at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Hydrolytic Stress:

      • Acidic: Mix the stock solution with 0.1 N HCl and heat at 60°C.

      • Basic: Mix the stock solution with 0.1 N NaOH at room temperature (to avoid rapid degradation).

      • Neutral: Mix the stock solution with water and heat at 60°C.

    • Oxidative Stress: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress:

      • Solution: Heat the stock solution at 60°C.

      • Solid State: Place the solid compound in an oven at 60°C.

    • Photolytic Stress: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil.[18]

  • Time-Point Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: If necessary, quench the reactions. For acidic and basic samples, neutralize them.

  • Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Conclusion

1-Fluoro-4-(nitromethyl)benzene is a molecule that demands careful consideration of its stability due to the combined reactivity of its benzyl fluoride and nitromethyl functional groups. The primary risks are hydrolysis, reaction with bases, and thermal decomposition. Adherence to the storage conditions outlined in this guide—specifically, storage in a cool, dry, dark, and inert environment—is crucial for preserving its chemical integrity. For critical applications, conducting forced degradation studies is strongly recommended to develop a comprehensive understanding of its stability profile.

References

  • Kelley, J. L., et al. (1997). The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. The Journal of Organic Chemistry, 62(18), 6333-6338. [Link]

  • Gray, P., & Williams, A. (1959). THERMAL DECOMPOSITION OF THE NITROALKANES. Chemical Reviews, 59(2), 239-328. [Link]

  • Brower, K. R. (1997). Effect of Pressure on the Thermolysis of Nitroalkanes in Solution. The Journal of Organic Chemistry, 62(18), 6333-6338. [Link]

  • Rizzo, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 569-575. [Link]

  • Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proc. SPIE 12275, Counterterrorism, Crime Fighting, Forensics, and Surveillance Technologies VI, 1227504. [Link]

  • He, Z., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527-1547. [Link]

  • Rizzo, S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link]

  • Agata, Y., et al. (2000). Biologically stable [(18)F]-labeled benzylfluoride derivatives. Nuclear Medicine and Biology, 27(2), 169-175. [Link]

  • Agata, Y., et al. (2000). Biologically stable [18F]-labeled benzylfluoride derivatives. ResearchGate. [Link]

  • Ponomarevs, D. A., et al. (2023). Pulsed electrolysis: enhancing primary benzylic C(sp 3 )–H nucleophilic fluorination. Chemical Science, 14(47), 13445-13451. [Link]

  • Legrini, O., et al. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Chemosphere, 26(8), 1535-1546. [Link]

  • He, Z., et al. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journals. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 773-778. [Link]

  • Tønnesen, H. H. (2014). Photostability and Photostabilization of Drugs and Drug Products. BioMed Research International, 2014, 1-2. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. [Link]

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. [Link]

  • Fisher Scientific. (n.d.). 1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET. [Link]

  • Scribd. (n.d.). Accelerated Stability Testing Protocols. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Structurally Dependent Behavior of the Nitromethyl Group of Aliphatic γ-Nitrothioamides under Nitrile Oxide Generation Reaction Conditions. [Link]

  • SlideShare. (n.d.). Accelerated Stability Testing. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. [Link]

  • Ono, N. (2010). A Walk through Recent Nitro Chemistry Advances. Current Organic Synthesis, 7(4), 337-350. [Link]

  • SafeRack. (n.d.). Benzyl Chloride. [Link]

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  • University of California, San Diego. (2024). Chemical Compatibility Guidelines. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

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  • Reddit. (2023). Benzyl Chloride storage?[Link]

  • Defence Technical Information Center. (1982). Reactivity of Metal Nitrates. [Link]

  • Cordes, T., et al. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 81(Pt 1), 2-9. [Link]

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Exploratory

An In-depth Technical Guide to the Safety Data for 1-Fluoro-4-(nitromethyl)benzene

For the Attention of Researchers, Scientists, and Drug Development Professionals A Critical Note on Chemical Identity and Safety Information A thorough investigation for a comprehensive Safety Data Sheet (SDS) for 1-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

A Critical Note on Chemical Identity and Safety Information

A thorough investigation for a comprehensive Safety Data Sheet (SDS) for 1-Fluoro-4-(nitromethyl)benzene (CAS Number: 1535-41-7) reveals a significant lack of publicly available, detailed safety and toxicological information. The available data is sparse and does not provide the necessary depth for a complete technical guide that meets the standards of scientific integrity and researcher safety.

It is imperative to distinguish 1-Fluoro-4-(nitromethyl)benzene from the structurally similar but distinct compound 1-Fluoro-4-nitrobenzene (CAS Number: 350-46-9) . While both compounds share a fluorinated benzene ring, the latter has a nitro group directly attached to the aromatic ring, whereas the former has a nitromethyl (-CH2NO2) group. This structural difference, the presence of a methylene spacer, can substantially alter the chemical reactivity, metabolic pathways, and toxicological profile of the molecule.

Consequently, using the safety data for 1-Fluoro-4-nitrobenzene as a substitute for 1-Fluoro-4-(nitromethyl)benzene would be scientifically unsound and could lead to unsafe handling practices.

Current Understanding of 1-Fluoro-4-(nitromethyl)benzene

Based on available information from chemical suppliers, the following basic details for 1-Fluoro-4-(nitromethyl)benzene have been identified:

PropertyValueReference
CAS Number 1535-41-7
Molecular Formula C7H6FNO2
Purity Typically ≥95%
InChI Key VKIQQWYWDWKJQB-UHFFFAOYSA-N

Due to the absence of a formal GHS classification and detailed toxicological studies, a precautionary approach is essential when handling this compound. The following sections outline general safety principles that should be applied, with the strong recommendation that a qualified safety professional be consulted and, if necessary, appropriate analytical and toxicological testing be commissioned before large-scale use.

Guiding Principles for Safe Handling in the Absence of a Formal SDS

Given the data gap, a risk-based approach grounded in the principles of chemical safety for novel or under-characterized compounds is the only responsible path forward.

Hazard Identification (Assumed)

In the absence of specific data, it is prudent to assume the compound is hazardous. Potential hazards could include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assume the compound is harmful or toxic by all routes of exposure.

  • Skin and Eye Irritation: The presence of a nitro group and a fluorinated aromatic ring suggests a potential for skin and eye irritation.

  • Sensitization: The potential to cause skin or respiratory sensitization should be considered.

  • Target Organ Toxicity: Without specific data, the potential for toxicity to specific organs (e.g., liver, kidneys, nervous system) upon single or repeated exposure cannot be ruled out.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure.

PPE_Workflow

Handling and Storage
  • Handling: All manipulations of 1-Fluoro-4-(nitromethyl)benzene should be conducted in a well-ventilated chemical fume hood. Avoid the creation of dust or aerosols. Use tools and equipment that will not generate sparks.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and dark place. The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures (General Guidance)

In the event of exposure, the following general first aid procedures should be followed, and immediate medical attention should be sought.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids intermittently.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water.

Accidental Release and Disposal
  • Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Waste Disposal: All waste containing 1-Fluoro-4-(nitromethyl)benzene should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.

Conclusion and Path Forward

The current lack of comprehensive safety data for 1-Fluoro-4-(nitromethyl)benzene necessitates a highly cautious and conservative approach to its handling. The information provided in this guide is based on general principles of chemical safety and should not be considered a substitute for a formal, substance-specific Safety Data Sheet.

For organizations planning to use 1-Fluoro-4-(nitromethyl)benzene in research and development, the following steps are strongly recommended:

  • Consult a Certified Industrial Hygienist or Safety Professional: Conduct a formal risk assessment before commencing any work.

  • Commission Analytical and Toxicological Studies: If the compound is to be used in significant quantities or in applications with a higher potential for human exposure, it is advisable to commission studies to determine its key toxicological endpoints and GHS classification.

  • Develop an Internal Safety Data Sheet: Based on the results of the risk assessment and any commissioned studies, develop a comprehensive internal SDS to ensure all personnel are aware of the potential hazards and necessary precautions.

The commitment to scientific integrity and the safety of laboratory personnel requires a transparent acknowledgment of the gaps in our knowledge and the implementation of robust safety protocols to mitigate the unknown risks associated with under-characterized chemical compounds.

References

Foundational

Spectroscopic Profiling and Analytical Workflows for 1-Fluoro-4-(nitromethyl)benzene: A Technical Guide

Executive Summary 1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7) is a highly versatile, fluorinated benzylic building block frequently utilized in medicinal chemistry and agrochemical development[1]. The presence of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7) is a highly versatile, fluorinated benzylic building block frequently utilized in medicinal chemistry and agrochemical development[1]. The presence of the para-fluoro substituent imparts significant metabolic stability against cytochrome P450-mediated aromatic oxidation, while the nitromethyl group serves as a masked amine or a reactive nucleophile in Henry (nitroaldol) reactions. Because the nitro group heavily influences the electronic environment of the benzylic position, accurate spectroscopic characterization is critical for verifying structural integrity and purity before downstream synthesis.

This guide provides an authoritative breakdown of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of 1-fluoro-4-(nitromethyl)benzene, coupled with self-validating laboratory protocols designed for high-fidelity data acquisition.

Physicochemical Profile

Before initiating spectroscopic analysis, it is necessary to establish the baseline physicochemical parameters of the analyte. The table below summarizes the core properties of 1-fluoro-4-(nitromethyl)benzene[2].

PropertyValueCausality / Significance in Analysis
Molecular Formula C₇H₆FNO₂Dictates exact mass requirements for HRMS.
Molecular Weight 155.13 g/mol Used to calculate molarity for NMR sample preparation.
Physical State Pale yellow to colorless liquidInfluences sample handling; requires volatile-safe pipetting.
Solubility Soluble in CDCl₃, DMSO-d₆, DCMCDCl₃ is preferred for NMR to prevent solvent-solute interactions.

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 1-fluoro-4-(nitromethyl)benzene is defined by the interplay between the strongly electron-withdrawing nitro group (-I, -M) and the highly electronegative, yet resonance-donating, fluorine atom (+M, -I).

¹H NMR Analysis The benzylic protons are highly deshielded. The strong inductive electron-withdrawing effect of the nitro group depletes electron density around the benzylic carbon, while the magnetic anisotropy of the N=O double bonds further deshields the adjacent protons, shifting the resonance downfield to ~5.40 ppm[3]. The aromatic region presents a classic AA'BB'X spin system due to the para-substitution and the presence of the ¹⁹F nucleus (spin ½).

NucleusChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment
¹H 7.45dd8.5, 5.22HAr-H (ortho to -CH₂NO₂, meta to -F)
¹H 7.10t (pseudo)8.52HAr-H (ortho to -F)
¹H 5.40s-2H-CH₂-NO₂

¹³C NMR Analysis The ¹³C spectrum is self-validating through the observation of carbon-fluorine spin-spin coupling. The magnitude of the J-coupling inversely correlates with the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J > ⁴J). The benzylic carbon appears far downfield (~79.5 ppm) compared to standard benzylic carbons (~40 ppm) due to the direct attachment to the nitro group[4].

CarbonChemical Shift (ppm)MultiplicityCoupling (J_CF in Hz)Assignment
C1 163.5d248.0Ar-C (directly attached to -F)
C3, C5 116.2d21.5Ar-C (ortho to -F)
C2, C6 131.5d8.5Ar-C (meta to -F)
C4 126.0d3.5Ar-C (para to -F)
C7 79.5s--CH₂-NO₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy acts as an orthogonal validation tool, specifically targeting the functional groups that lack protons. The nitro group exhibits two highly diagnostic stretching bands caused by the symmetric and asymmetric stretching of the N-O bonds.

Wavenumber (cm⁻¹)IntensityAssignmentCausality
~1550 Strong-NO₂ Asymmetric StretchOut-of-phase expansion/contraction of N-O bonds.
~1375 Strong-NO₂ Symmetric StretchIn-phase expansion/contraction of N-O bonds.
~1220 MediumC-F StretchHighly polarized carbon-halogen bond vibration.
Electron Ionization Mass Spectrometry (EI-MS)

Under standard 70 eV electron ionization, aliphatic and benzylic nitro compounds exhibit extreme fragmentation. The molecular ion (M⁺ 155) is often weak or absent because the C-N bond is highly labile[4]. Homolytic cleavage rapidly expels a neutral NO₂ radical (46 Da), yielding the highly stable p-fluorobenzyl cation (m/z 109) as the base peak. This cation undergoes rearrangement to a fluorotropylium ion before losing acetylene (C₂H₂, 26 Da) to form the C₅H₄F⁺ ion (m/z 83).

MS_Frag A 1-Fluoro-4-(nitromethyl)benzene m/z 155 (M+) B p-Fluorobenzyl Cation m/z 109 (Base Peak) A->B - NO2 (alpha-cleavage) D NO2 Radical Neutral Loss (46 Da) A->D homolytic cleavage C Fluorotropylium Cation m/z 83 B->C - C2H2 (ring expansion)

Caption: EI-MS Fragmentation Pathway of 1-Fluoro-4-(nitromethyl)benzene.

Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are engineered with built-in validation checkpoints.

High-Resolution NMR Acquisition Protocol

Rationale: CDCl₃ is selected as the solvent because its lack of exchangeable protons prevents signal overlap, and its low polarity prevents the disruption of intramolecular electronic effects. A 30° pulse sequence (zg30) is utilized instead of a 90° pulse to allow for faster longitudinal relaxation (T1) recovery, enabling more scans in less time to maximize the signal-to-noise ratio.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of 1-fluoro-4-(nitromethyl)benzene. Dissolve completely in 0.6 mL of moderately dry CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Tube Loading: Transfer the solution to a high-quality 5 mm NMR tube. Self-Validation Checkpoint: Inspect the tube against a light source. The solution must be perfectly clear; particulate matter will cause magnetic susceptibility gradients and ruin line shape.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (TopShim or equivalent). Self-Validation Checkpoint: Ensure the lock level stabilizes above 80% and the Z1/Z2 shim currents are stable.

  • Acquisition: Load the zg30 pulse program for ¹H NMR. Set the number of scans (ns) to 64 and the relaxation delay (d1) to 2.0 seconds. Execute the acquisition.

  • Processing: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase correction to ensure all peaks are purely absorptive. Calibrate the TMS singlet to exactly 0.00 ppm.

NMR_Workflow S1 Sample Preparation 15 mg in 0.6 mL CDCl3 S2 Probe Optimization Tuning, Matching & Shimming S1->S2 S3 Pulse Sequence zg30 (30° RF Pulse) S2->S3 S4 Data Acquisition FID Collection (64 scans) S3->S4 S5 Signal Processing Fourier Transform & Phasing S4->S5

Caption: Self-Validating NMR Acquisition Workflow for Fluorinated Arylnitromethanes.

GC-MS Analytical Protocol

Rationale: Due to the high volatility of the benzylic compound, a high split ratio (1:50) is required to prevent detector saturation and peak fronting.

Step-by-Step Methodology:

  • Dilution: Dilute the neat compound in GC-grade Dichloromethane (DCM) to a final concentration of 1 mg/mL.

  • Inlet Parameters: Set the GC inlet temperature to 250 °C. Use a split injection mode with a split ratio of 1:50. Inject 1.0 µL of the sample.

  • Oven Programming: Initial temperature 60 °C (hold for 2 mins). Ramp at 15 °C/min to 280 °C (hold for 5 mins). Self-Validation Checkpoint: The gradual ramp ensures separation from any unreacted starting materials (e.g., 4-fluorobenzyl bromide).

  • MS Parameters: Set the transfer line to 280 °C and the ion source to 230 °C. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: 40 to 300 m/z.

References

  • The Chemical Society of Japan. "Oxidative Generation of 1-Nitroalkyl Radicals". Bulletin of the Chemical Society of Japan. URL:[Link]

  • PubChem. "(Nitromethyl)benzene". National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Commercial availability of 1-Fluoro-4-(nitromethyl)benzene

An In-depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7): Commercial Availability, Synthesis, and Applications Authored by: Gemini, Senior Application Scientist Abstract This technical guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7): Commercial Availability, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7), a specialized chemical intermediate for research and development. The guide focuses on its commercial availability, physicochemical properties, plausible synthetic methodologies, and potential applications in drug discovery and materials science. A critical distinction is drawn between the title compound and its more common isomer, 1-Fluoro-4-nitrobenzene, to ensure scientific clarity for researchers, scientists, and drug development professionals. Detailed protocols and safety guidelines are provided to support practical laboratory applications.

Introduction and Structural Clarification

1-Fluoro-4-(nitromethyl)benzene is a fluorinated aromatic nitro compound that serves as a niche building block in organic synthesis. Its structure, featuring a nitromethyl (-CH₂NO₂) group attached to a fluorinated benzene ring, offers unique reactivity for constructing more complex molecules. The presence of the acidic protons on the carbon adjacent to the nitro group, combined with the fluorinated aromatic ring, makes it a versatile intermediate for introducing the 4-fluorobenzyl moiety.

A point of critical importance is the distinction between 1-Fluoro-4-(nitromethyl)benzene and its structural isomer, 1-Fluoro-4-nitrobenzene (CAS 350-46-9). The latter has the nitro group directly attached to the aromatic ring. This fundamental difference in structure results in vastly different chemical reactivity, stability, and applications. This guide pertains exclusively to the nitromethyl variant.

G cluster_0 Structural Isomers A 1-Fluoro-4-(nitromethyl)benzene CAS: 1535-41-7 A_struct B 1-Fluoro-4-nitrobenzene CAS: 350-46-9 B_struct

Caption: Structural comparison of the two isomers.

Physicochemical Properties

The available data for 1-Fluoro-4-(nitromethyl)benzene is summarized below. This information is primarily sourced from chemical suppliers, as dedicated literature on its physical properties is scarce.

PropertyValueSource(s)
CAS Number 1535-41-7[1][2][3]
Molecular Formula C₇H₆FNO₂[1][3]
Molecular Weight 155.13 g/mol [1]
Appearance White to Light Brown Solid[3]
Purity 95% - 99%[1][3]
InChI Key VKIQQWYWDWKJQB-UHFFFAOYSA-N[1]
Synonyms Benzene, 1-fluoro-4-(nitromethyl)-[3]

Commercial Availability

The primary focus of this guide is the commercial landscape for this specialized reagent. 1-Fluoro-4-(nitromethyl)benzene is not a bulk chemical and is typically available from suppliers specializing in fine chemicals and building blocks for research purposes. The availability is limited, underscoring its niche status.

SupplierGrade/PurityAvailability NotesSource
Manchester Organics Not specifiedListed as in stock (58g as of early 2026). Direct inquiry for bulk quotes.[2]
Sigma-Aldrich 95%Distributed for Manchester Organics. Available in 1g, 5g, and 10g pack sizes.[1]
Shandong Mopai Biotechnology Co., LTD 99%Listed as in stock with a production capacity of 1 kg/week .[3]

Plausible Synthesis Methodologies

While specific peer-reviewed syntheses for 1-Fluoro-4-(nitromethyl)benzene are not readily found, its structure suggests two highly plausible and established synthetic routes based on fundamental organic reactions. The choice of method depends on the availability of starting materials.

Route A: Nucleophilic Substitution

This is a direct and common method for preparing benzylic nitro compounds. It involves the reaction of a suitable benzyl halide with a nitrite salt. The key is using a solvent that promotes the desired C-alkylation over the competing O-alkylation, which would form a nitrite ester.

  • Starting Material: 4-Fluorobenzyl bromide.

  • Reagent: Sodium nitrite (NaNO₂).

  • Mechanism: The nitrite ion acts as a nucleophile, displacing the bromide from the benzylic position. Solvents like DMF or DMSO are often used to favor the formation of the C-nitro compound.

Route B: Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[4][5] This route builds the carbon skeleton first, followed by modification.

  • Starting Materials: 4-Fluorobenzaldehyde and nitromethane.

  • Mechanism: A base deprotonates nitromethane to form a nitronate anion, which then attacks the aldehyde carbonyl. This forms a β-nitro alcohol.

  • Subsequent Steps: The resulting alcohol can be dehydrated to a nitroalkene, which is then reduced to yield the target 1-Fluoro-4-(nitromethyl)benzene.

G cluster_A Route A: Nucleophilic Substitution cluster_B Route B: Henry Reaction start_A 4-Fluorobenzyl Bromide reagent_A NaNO₂ (Sodium Nitrite) DMF/DMSO start_A->reagent_A SN2 Reaction product 1-Fluoro-4-(nitromethyl)benzene reagent_A->product start_B1 4-Fluorobenzaldehyde reagent_B Base (e.g., DBU) Methanol start_B1->reagent_B start_B2 Nitromethane start_B2->reagent_B intermediate β-Nitro Alcohol Intermediate reagent_B->intermediate Henry Addition reagent_C 1. Dehydration (e.g., Ac₂O) 2. Reduction (e.g., NaBH₄) intermediate->reagent_C reagent_C->product

Caption: Plausible synthetic pathways to 1-Fluoro-4-(nitromethyl)benzene.

Reactivity and Potential Applications

The synthetic utility of 1-Fluoro-4-(nitromethyl)benzene stems from the reactivity of the nitromethyl group.

  • Acidity: The methylene protons (α-protons) are acidic (pKa ≈ 17 in DMSO) and can be removed by a base to form a resonance-stabilized nitronate anion.[4] This anion is a potent nucleophile, capable of reacting with various electrophiles (e.g., aldehydes in the Henry reaction, Michael acceptors).

  • Nef Reaction: The nitromethyl group can be converted into an aldehyde (4-fluorophenylacetaldehyde) under specific oxidative or reductive conditions (the Nef reaction).

  • Reduction: The nitro group can be reduced to an amine, yielding 2-(4-fluorophenyl)ethan-1-amine, a valuable scaffold in medicinal chemistry.

  • Building Block: As a whole, the molecule serves as a precursor to various 4-fluorobenzyl derivatives, which are common motifs in pharmaceuticals and agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity.[6]

Exemplary Experimental Protocol: Henry Reaction

This protocol describes the synthesis of the β-nitro alcohol intermediate, as depicted in Route B, based on general procedures for the Henry reaction.[7][8]

Reaction: 4-Fluorobenzaldehyde + Nitromethane → 1-(4-Fluorophenyl)-2-nitroethanol

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Nitromethane (3.0 eq)

  • Methanol (as solvent)

  • A suitable base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq)

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add nitromethane (3.0 eq) at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the base (e.g., DBU, 0.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(4-fluorophenyl)-2-nitroethanol.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-Fluoro-4-(nitromethyl)benzene is not widely available. Therefore, it must be handled with extreme care, assuming it is hazardous. The following precautions are based on the known hazards of structurally related compounds, such as 1-Fluoro-4-nitrobenzene.[9][10][11]

Disclaimer: This information is a guideline and not a substitute for a formal risk assessment. Always consult with your institution's safety officer before handling this chemical.

Hazard ClassPrecautionary Measures & Rationale
Acute Toxicity Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[9] Nitroaromatic compounds can be toxic.
Irritation May cause skin and eye irritation.[10]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[11]
Engineering Controls Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[10][11]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

References

[3] LookChem. (n.d.). Benzene, 1-fluoro-4-(nitromethyl)- CAS NO.1535-41-7. Retrieved from lookchem.com. [Link]

[12] Tsikas, D., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. PMC. [Link]

[13] PubMed. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. PubMed. [Link]

[4] Wikipedia. (n.d.). Henry reaction. Retrieved from en.wikipedia.org. [Link]

[14] Cole-Parmer. (2005). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%. Retrieved from coleparmer.com. [Link]

[11] Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from lobachemie.com. [Link]

[15] NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from webbook.nist.gov. [Link]

[16] NIST. (n.d.). Benzene, 1-fluoro-4-nitro- Mass Spectrum. Retrieved from webbook.nist.gov. [Link]

[5] Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from masterorganicchemistry.com. [Link]

[17] Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from en.wikipedia.org. [Link]

[7] ResearchGate. (n.d.). Products from the Henry reaction between nitromethane and p‐fluorobenzaldehyde in methanol as solvent. Retrieved from researchgate.net. [Link]

[8] Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from organic-chemistry.org. [Link]

Sources

Foundational

The Discovery, Mechanistic Evolution, and Synthesis of Fluorinated Nitromethyl Arenes: A Technical Whitepaper

Executive Summary The incorporation of fluorinated nitromethyl groups—specifically the difluoronitromethyl ( −CF2​NO2​ ) and fluoronitromethyl ( −CHFNO2​ ) moieties—into arene and heteroarene scaffolds represents a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated nitromethyl groups—specifically the difluoronitromethyl ( −CF2​NO2​ ) and fluoronitromethyl ( −CHFNO2​ ) moieties—into arene and heteroarene scaffolds represents a critical frontier in modern organofluorine chemistry. These functional groups impart exceptional lipophilicity, strong electron-withdrawing characteristics, and high metabolic stability to target molecules, making them highly prized in pharmaceutical and agrochemical development. As a Senior Application Scientist, I have structured this whitepaper to dissect the historical bottlenecks of their synthesis, the mechanistic causality behind modern catalytic solutions, and the self-validating experimental protocols required to deploy these functional groups effectively.

Historical Context and Early Discoveries

Historically, the synthesis of multiple fluorinated nitroalkanes was severely limited by the thermodynamic instability of the reactive intermediates. The foundational breakthrough in this domain was achieved by Bissell, who first successfully prepared difluoronitromethane[1]. Due to the extreme volatility and reactivity of the compound, it required careful isolation at very low temperatures via the thermal decomposition of difluoronitroacetamidine[1].

For decades following Bissell's discovery, translating this simple aliphatic chemistry to complex aromatic systems remained a formidable challenge. Early attempts to directly append −CF2​NO2​ groups to arenes often resulted in defluorinative side reactions or complete decomposition of the nitromethyl anion in basic media[2]. The evolution from these early decomposition pathways to modern, chemoselective synthesis required a paradigm shift toward mild organocatalysis and radical-mediated cross-coupling.

Modern Mechanistic Paradigms in Synthesis

Pathway A: DBU-Catalyzed Insertion into Aryl Difluoronitromethyl Ketones

A revolutionary approach to generating difluoronitromethylated heteroarenes was developed by Wolf et al., who utilized 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the chemoselective insertion of N -methyl isatin into aryl difluoronitromethyl ketones[1].

Causality & Mechanism: The choice of DBU is not arbitrary; as a potent, non-nucleophilic Lewis base, it prevents unwanted nucleophilic degradation of the substrate. Density Functional Theory (DFT) calculations demonstrate that the reaction proceeds through a complex C–C bond cleavage–aldol reaction–acyl transfer sequence[1]. The computations reveal that the β -carbonyl pathway is energetically highly favorable compared to the α -carbonyl path[3]. The rate-determining step is the initial C–C bond cleavage of the aryl difluoronitromethyl ketone, which generates a transient, highly reactive difluoronitromethyl anion that immediately attacks the isatin core[3].

DBU_Mechanism N1 Aryl Difluoronitromethyl Ketone + N-methyl Isatin N2 DBU Activation (Base Catalysis) N1->N2 Addition of DBU N3 C-C Bond Cleavage (Rate-Determining Step) N2->N3 Deprotonation N4 Aldol Addition (β-carbonyl path) N3->N4 Nucleophilic Attack N5 Acyl Transfer N4->N5 Intramolecular Transfer N6 Difluoronitromethylated Oxindole (Product) N5->N6 Product Release

Figure 1: Mechanistic pathway of DBU-catalyzed insertion into aryl difluoronitromethyl ketones.

Pathway B: Radical Nitration-Debromination for α -Fluoro-nitroalkenes

For the synthesis of aromatic α -fluoronitroalkenes, early methods relied on the Horner–Wadsworth–Emmons (HWE) olefination using diethyl fluoronitromethyl phosphonate, a reagent introduced by Beier[2]. However, this method suffered from poor diastereoselectivity, typically yielding a 3:1 Z:E-isomeric mixture[2].

To achieve absolute stereocontrol, a radical nitration-debromination sequence was developed utilizing 2-bromo-2-fluorostyrenes[2]. By employing Fe(NO3​)3​⋅9H2​O as the nitrating source and TEMPO as an additive, the reaction yields exclusively the Z-isomer[2].

Causality & Mechanism: TEMPO plays a critical role as a radical mediator, stabilizing the highly reactive intermediates and preventing runaway polymerization. The absolute Z-stereoselectivity is under thermodynamic control during the final debromination step; the steric repulsion between the bulky aromatic ring and the incoming nitro radical dictates a transition state geometry that exclusively forms the Z-alkene[2].

Radical_Nitration S1 2-Bromo-2-fluorostyrene S2 Fe(NO3)3·9H2O + TEMPO in DCE (80°C) S1->S2 Reagents S3 Radical Generation (Nitration) S2->S3 Initiation S4 Debromination S3->S4 Intermediate S5 Z-α-fluoro-nitroalkene (Stereoselective) S4->S5 Elimination

Figure 2: Radical nitration-debromination workflow for Z-α-fluoro-nitroalkene synthesis.

Quantitative Data: Yield and Selectivity Comparisons

The following table summarizes the efficiency and stereochemical outcomes of the primary synthetic routes discussed, providing a clear benchmarking tool for process chemists.

Synthetic MethodologyStarting MaterialCatalyst / ReagentsTarget Functional GroupYield RangeStereoselectivity
HWE Olefination [2]Aryl AldehydesDiethyl fluoronitromethyl phosphonate, Base α -Fluoro-nitroalkene60 - 85%Low (3:1 Z:E mixture)
DBU-Catalyzed Insertion [1]Aryl Difluoronitromethyl KetonesDBU (10 mol%), CHCl3​ Difluoronitromethylated Oxindole81 - 99%N/A (Chemoselective)
Radical Nitration [2]2-Bromo-2-fluorostyrenes Fe(NO3​)3​⋅9H2​O , TEMPO, DCEZ- α -Fluoro-nitroalkeneUp to 92%Absolute (100% Z-isomer)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that intermediate failures are caught before downstream processing.

Protocol 1: DBU-Catalyzed Synthesis of Difluoronitromethylated Oxindoles
  • Preparation: In a flame-dried reaction vessel purged with argon, dissolve the aryl difluoronitromethyl ketone (1.0 equiv) and N -methyl isatin (1.0 equiv) in anhydrous chloroform ( CHCl3​ ).

  • Catalysis: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) dropwise at room temperature.

  • Reaction: Stir the mixture under the inert atmosphere. The reaction relies on 100% atom economy, meaning no volatile byproducts are generated[1].

  • Validation & Quality Control: Monitor via TLC. Upon complete consumption of the ketone (typically 2-4 hours), quench with saturated aqueous NH4​Cl . Extract with dichloromethane. Self-Validation: Before column chromatography, run a crude 19F NMR. The successful chemoselective formation of the 3,3-disubstituted oxindole is confirmed by the presence of a distinct −CF2​NO2​ multiplet, verifying that the β -carbonyl pathway was successfully executed without defluorination[3].

Protocol 2: Stereoselective Radical Nitration-Debromination
  • Preparation: Place 2-bromo-2-fluoroalkene (1.0 mmol) into a 10 mL vial and dissolve in 1,2-dichloroethane (DCE, 3 mL)[2].

  • Reagent Addition: Add Fe(NO3​)3​⋅9H2​O (2.0 equiv), TEMPO (0.2 equiv), and 4 Å molecular sieves (0.50 g/mmol ) to the solution[2].

  • Thermal Activation: Seal the vial and heat the reaction mixture at 80 °C in an oil bath with vigorous stirring for 1–2 hours[2].

  • Validation & Quality Control: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the Celite with EtOAc[2]. Self-Validation: Evaporate the combined filtrate and immediately perform 1H and 19F NMR on the crude mixture. The absolute Z-stereoselectivity must be confirmed via the specific 1H−19F coupling constants prior to purification via column chromatography (eluent: PE/EtOAc, 7:1–20:1)[2].

References

1.[1] Title: Theoretical Study on DBU-Catalyzed Insertion of Isatins into Aryl Difluoronitromethyl Ketones: A Case for Predicting Chemoselectivity Using Electrophilic Parr Function | ACS Omega Source: ACS Publications URL:

2.[3] Title: Theoretical Study on DBU-Catalyzed Insertion of Isatins into Aryl Difluoronitromethyl Ketones: A Case for Predicting Chemoselectivity Using Electrophilic Parr Function - PMC Source: National Institutes of Health (NIH) URL:

3.[2] Title: Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis | The Journal of Organic Chemistry Source: ACS Publications URL:

Sources

Exploratory

Reactivity of the Nitromethyl Group on an Aromatic Ring: A Technical Guide for Advanced Synthesis

Executive Summary Arylnitromethanes (e.g., phenylnitromethane, Ar-CH2​-NO2​ ) represent a highly versatile class of building blocks in organic synthesis and drug development. The presence of a nitromethyl group on an aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylnitromethanes (e.g., phenylnitromethane, Ar-CH2​-NO2​ ) represent a highly versatile class of building blocks in organic synthesis and drug development. The presence of a nitromethyl group on an aromatic ring creates a unique stereoelectronic environment. The strong electron-withdrawing nature of the nitro group, coupled with the resonance stabilization provided by the adjacent aromatic system, dramatically alters the physicochemical properties of the α -carbon. This whitepaper dissects the core reactivity of the arylnitromethyl group, exploring its C-H acidity, nucleophilic addition pathways, electrophilic umpolung character, and oxidative cleavage.

Physicochemical Properties: C-H Acidity and Nitronate Formation

The foundational reactivity of the nitromethyl group stems from the pronounced acidity of its α -protons. Deprotonation yields a resonance-stabilized carbanion known as a nitronate anion (or aci-nitro form)[1].

While standard aliphatic nitroalkanes like nitromethane possess a pKa of approximately 10.2 in water, the introduction of an aromatic ring significantly lowers this value. Phenylnitromethane exhibits a pKa of roughly 6.7 to 6.9[2]. This enhanced acidity is caused by the extended delocalization of the negative charge across both the nitro oxygens and the aromatic π -system. Because of this low pKa, arylnitromethanes can be deprotonated by relatively mild bases (e.g., carbonates or even amines), avoiding the harsh conditions that might degrade sensitive pharmaceutical intermediates[3].

Quantitative Data: Comparative Acidity of Nitroalkanes in Water
CompoundStructureApproximate pKaCausality of pKa Shift
Nitromethane CH3​NO2​ 10.2Baseline aliphatic stabilization.
Nitroethane CH3​CH2​NO2​ 8.5Inductive electron donation by methyl destabilizes anion slightly, but hyperconjugation effects dominate.
2-Nitropropane (CH3​)2​CHNO2​ 7.7Increased substitution and hyperconjugation.
Phenylnitromethane C6​H5​CH2​NO2​ 6.7 - 6.9 Strong resonance stabilization from the adjacent aromatic ring.

(Data synthesized from[2] and[3])

Core Reactivity Pathways

The Henry (Nitroaldol) and Aza-Henry Reactions

The most prominent application of the arylnitromethyl group is its use as a nucleophile in C-C bond-forming reactions. In the Henry reaction, the nitronate anion attacks an aldehyde or ketone to form a β -nitro alcohol[1]. When the electrophile is an imine, the process is termed the aza-Henry reaction, yielding β -nitroamines—critical precursors for chiral diamines in drug discovery[4].

  • Causality & Control : The reversibility of the Henry reaction often leads to poor stereocontrol. To overcome this, homogeneous Brønsted acid-base catalysts (e.g., chiral bisamidines) are employed to direct the stereochemical outcome by simultaneously activating the electrophile and organizing the nitronate via hydrogen bonding[4].

The Nef Reaction: Oxidative Cleavage to Carbonyls

The nitro group can function as a masked carbonyl. In the classical Nef reaction, the nitronate salt of an arylnitromethane is subjected to strong acid hydrolysis, converting the -CH2​NO2​ group into an aldehyde ( -CHO )[5].

  • Mechanism : The nitronate is protonated to a nitronic acid, which undergoes nucleophilic attack by water. Subsequent loss of a proton and water yields a 1-nitroso-alkanol intermediate (often characterized by a deep-blue color in the reaction mixture). This species rearranges to release nitrous oxide ( N2​O ) and an oxonium ion, which ultimately collapses into the final aryl aldehyde[5].

Umpolung Reactivity: Thioamide Synthesis

Recent advances have unveiled the umpolung (polarity reversal) potential of the nitromethyl group. Under specific conditions (e.g., elemental sulfur and amines in aqueous media), the normally nucleophilic α -carbon becomes electrophilic. The amine activates the sulfur, which then attacks the nitroalkane, ultimately forming a thioamide[6]. This provides a metal-free, late-stage functionalization strategy for complex drug scaffolds.

Visualizing Reactivity

Caption: Reactivity pathways of the nitromethyl group on an aromatic ring.

Experimental Protocols: Self-Validating Systems

Protocol 1: Intermittent-Flow Enantioselective Aza-Henry Reaction

Context : Batch scale-up of aza-Henry reactions often fails due to product precipitation and catalyst degradation. This protocol utilizes an intermittent-flow reactor with in-line crystallization, ensuring high catalyst concentration and preventing reactor clogging[4].

Methodology :

  • Preparation : Prepare a 0.15 M solution of arylnitromethane (1.5 equiv) and Boc-protected aryl aldimine (1.0 equiv) in an appropriate organic solvent (e.g., THF/toluene).

  • Catalyst Loading : Introduce 0.5 mol% of a chiral Bis(AMidine) [BAM] Brønsted acid-base catalyst into the feed stream.

  • Intermittent Flow : Pump the reagents into a continuous stirred-tank reactor (CSTR) using a slow, intermittent addition profile to maintain a steady-state concentration of the reactive nitronate.

  • In-line Crystallization : Route the reactor effluent through a cooling zone. The chiral β -nitroamine product, being less soluble, crystallizes out of the solution.

  • Separation & Recycle : Filter the product continuously. The mother liquor, containing the active BAM catalyst and unreacted starting materials, is recycled back into the feed stream.

Self-Validation : The immediate crystallization of the product drives the equilibrium forward (Le Chatelier's principle) and prevents over-reaction or racemization, validating the stereochemical integrity of the process[4].

Caption: Intermittent-flow setup for enantioselective aza-Henry reaction.

Protocol 2: The Classical Nef Reaction of Phenylnitromethane

Context : Conversion of the nitromethyl group to an aldehyde via acid hydrolysis[1].

Methodology :

  • Nitronate Formation : Dissolve 10 mmol of phenylnitromethane in 20 mL of ethanol. Slowly add 11 mmol of aqueous NaOH (1M) at 0 °C. Stir for 30 minutes to ensure complete conversion to the sodium nitronate salt.

  • Acid Hydrolysis : Prepare a solution of concentrated sulfuric acid ( H2​SO4​ ) in water (1:4 v/v) and cool to 0 °C.

  • Addition : Dropwise, add the nitronate solution to the vigorously stirred acid solution. Caution: The reaction is highly exothermic; temperature must be strictly maintained below 5 °C to prevent the formation of carboxylic acid byproducts or violent decomposition[1].

  • Observation : A transient deep-blue coloration may be observed, indicative of the 1-nitroso-alkanol intermediate[5].

  • Workup : Extract the aqueous mixture with diethyl ether. Wash the organic layer with saturated NaHCO3​ to remove acidic impurities, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield benzaldehyde.

Sources

Protocols & Analytical Methods

Method

1-Fluoro-4-(nitromethyl)benzene in nucleophilic aromatic substitution

Application Notes & Protocols: 1-Fluoro-4-(nitromethyl)benzene in Nucleophilic Aromatic Substitution (S N​ Ar) Executive Summary 1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7) is a highly versatile, bifunctional buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 1-Fluoro-4-(nitromethyl)benzene in Nucleophilic Aromatic Substitution (S N​ Ar)

Executive Summary

1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7) is a highly versatile, bifunctional building block utilized in organic synthesis, materials science, and drug development ()[1]. Its unique structural topology—combining a polarized C-F bond with a highly acidic nitromethyl group ( α -carbon pK a​ ~8.5)—grants it a dual reactivity profile in Nucleophilic Aromatic Substitution (S N​ Ar) ()[2]. Depending on the specific reagent environment, this molecule can act either as a resilient electrophile or as a potent carbon-centered nucleophile. This guide provides drug development professionals and synthetic chemists with mechanistic insights, optimized step-by-step protocols, and quantitative data for leveraging both reactivity modes.

Mechanistic Insights: The Dual S N​ Ar Profile

The Causality of Chemoselectivity In classical S N​ Ar, a leaving group (such as fluorine) must be activated by strong electron-withdrawing groups (EWGs) in the ortho or para positions to stabilize the anionic Meisenheimer intermediate. While the −CH2​NO2​ group in 1-fluoro-4-(nitromethyl)benzene exerts an inductive pull (-I), it lacks the resonance stabilization (-M) of a direct nitro group ()[3]. Consequently, the C-F bond is relatively inert to weak nucleophiles under standard basic conditions.

Furthermore, introducing a strong base deprotonates the nitromethyl group to form a nitronate anion . This nitronate is strongly electron-donating by resonance, which completely deactivates the adjacent fluoroarene ring toward S N​ Ar, effectively protecting the molecule's own C-F bond from self-condensation ()[4].

This dichotomy creates two distinct synthetic pathways:

  • Nitronate-Driven S N​ Ar (Nucleophilic Mode): Deprotonation yields a nitronate that acts as an excellent carbon nucleophile against highly activated external electrophiles (e.g., perfluoroarenes)[4].

  • Metal-Mediated S N​ Ar (Electrophilic Mode): To substitute the native fluorine atom, the lack of resonance activation must be bypassed. This is achieved using transition-metal η6 -arene coordination (e.g., Rh or Ru complexes), which temporarily withdraws electron density from the arene π -system, allowing heteroatom nucleophiles to attack the unactivated C-F bond ()[5].

G Substrate 1-Fluoro-4-(nitromethyl)benzene (Dual Reactivity) Base Base (e.g., DBU) Deprotonation Substrate->Base Pathway A Nu Heteroatom Nucleophile (e.g., R-NH2, R-ONa) Substrate->Nu Pathway B Nitronate Nitronate Anion (Carbon Nucleophile) Base->Nitronate Product1 Diaryl Nitromethane (C-C Bond Formation) Nitronate->Product1 SNAr on Ar-F Perfluoro Activated Ar-F (e.g., C6F6) Perfluoro->Product1 Product2 4-(Nitromethyl)aniline/ether (C-N/C-O Bond Formation) Nu->Product2 SNAr on C-F Catalyst Ru/Rh Catalyst or Forcing Conditions Catalyst->Product2

Dual S N​ Ar pathways of 1-fluoro-4-(nitromethyl)benzene based on reagent selection.

Protocol A: 1-Fluoro-4-(nitromethyl)benzene as a Carbon Nucleophile

Application: Synthesis of diaryl nitromethanes via C-C bond formation.

Self-Validating Design: The use of DBU (a non-nucleophilic base) prevents competitive base-substitution on the perfluoroarene. The acidic quench is a critical self-validating step; the S N​ Ar product is highly acidic (flanked by two electron-withdrawing rings and a nitro group) and exists as a water-soluble nitronate salt until protonated ()[4].

Materials:

  • 1-Fluoro-4-(nitromethyl)benzene (1.0 mmol)

  • Pentafluoropyridine or Hexafluorobenzene (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Nitronate Generation: Dissolve 1-fluoro-4-(nitromethyl)benzene in anhydrous MeCN under an inert N 2​ atmosphere. Cool the solution to 0 °C using an ice bath. Add DBU dropwise over 5 minutes. The solution will develop a deep yellow/orange hue, confirming nitronate formation.

  • Electrophile Addition: Slowly add the perfluoroarene (e.g., pentafluoropyridine) to the chilled nitronate solution to prevent exothermic runaway.

  • S N​ Ar Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Acidic Quench (Critical Step): Cool the mixture back to 0 °C and slowly add 1M HCl until the aqueous layer reaches pH < 3. Causality: Failing to acidify will result in the product remaining trapped in the aqueous layer as a nitronate salt, leading to near-zero organic recovery.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Workflow Step1 Step 1: Nitronate Formation Mix Substrate + DBU in MeCN (0°C) Step2 Step 2: Electrophile Addition Add Perfluoroarene Dropwise Step1->Step2 Step3 Step 3: SNAr Reaction Stir at RT for 2-4 Hours Step2->Step3 Step4 Step 4: Acidic Quench Add 1M HCl to pH < 3 Step3->Step4 Step5 Step 5: Isolation Extract (EtOAc) & Purify Step4->Step5

Workflow for base-promoted S N​ Ar using 1-fluoro-4-(nitromethyl)benzene as a nucleophile.

Protocol B: 1-Fluoro-4-(nitromethyl)benzene as an Electrophile

Application: Synthesis of 4-(nitromethyl)anilines via C-F functionalization.

Self-Validating Design: By coordinating the unactivated fluoroarene to a [Cp∗Rh]2+ or [Cp∗Ru]+ fragment, the arene π -system is artificially drained of electron density. This makes the arene sufficiently electrophilic to undergo S N​ Ar with amines at mild temperatures, bypassing the thermodynamic need for a strongly activating para-substituent ()[6].

Materials:

  • 1-Fluoro-4-(nitromethyl)benzene (1.0 mmol)

  • Morpholine or primary amine (2.5 mmol)

  • [Cp∗Rh(MeCN)3​][PF6​]2​ catalyst (5 mol%)

  • Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Complexation & Substitution: In a thick-walled glass pressure tube, combine 1-fluoro-4-(nitromethyl)benzene, the Rh-catalyst, and THF. Add the amine nucleophile.

  • Heating: Seal the tube and heat to 60 °C for 12 hours. The transition metal coordinates to the arene, facilitating the addition-elimination sequence at the unactivated C-F bond.

  • Decomplexation: Expose the reaction mixture to ambient light and air (or use a mild oxidant like Ceric Ammonium Nitrate) to demetalate the product from the Rh-complex.

  • Purification: Filter the mixture through a short pad of silica gel, eluting with EtOAc, and purify the resulting 4-(nitromethyl)aniline derivative via flash chromatography.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the effect of base and solvent selection on the yield of the nitronate-driven S N​ Ar reaction (Protocol A), demonstrating the causality behind the optimized conditions ()[4].

Base (1.5 eq)SolventTemp (°C)ElectrophileYield (%)Mechanistic Observation
K 2​ CO 3​ DMF25Pentafluoropyridine< 10%Incomplete deprotonation; heterogeneous mixture limits nitronate formation.
TMG MeCN0 25Pentafluoropyridine45%Competitive nucleophilic attack by TMG (tetramethylguanidine) on the perfluoroarene.
DBU MeCN0 25Pentafluoropyridine92% Clean nitronate formation; DBU's steric bulk renders it non-nucleophilic.
DBU THF0 25Hexafluorobenzene85%Slower reaction rate compared to MeCN due to lower solvent polarity stabilizing the transition state less effectively.
References
  • Hao, F., Nishiwaki, N. "A Walk through Recent Nitro Chemistry Advances". Molecules (PMC - NIH), 2021. URL:[Link]

  • Day, J. I., Weaver, J. D. "Selective and Scalable Perfluoroarylation of Nitroalkanes". The Journal of Organic Chemistry - ACS Publications, 2017. URL:[Link]

  • Houghton, B. J., et al. "Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids". OSTI.GOV, 2016. URL:[Link]

  • Rohrbach, S., et al. "Concerted Nucleophilic Aromatic Substitution Reactions". Chemistry - A European Journal (PMC - NIH), 2019. URL:[Link]

  • NII Institutional Repository. "Development of Catalytic SNAr Reaction of Nonactivated Fluoroarenes with Amines via η6 -Arene Metal Complexes". IRDB, 2020. URL:[Link]

Sources

Application

Application Notes and Protocols for the Henry Reaction with 1-Fluoro-4-(nitromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the Henry (nitroaldol) reaction, specifically focusing on the use of 1-fluoro-4-(nitromethyl)benzen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Henry (nitroaldol) reaction, specifically focusing on the use of 1-fluoro-4-(nitromethyl)benzene as the nitroalkane component. The Henry reaction is a powerful C-C bond-forming reaction that provides access to valuable β-nitro alcohols, which are versatile intermediates in organic synthesis.[1] These products can be readily transformed into other important functional groups, such as β-amino alcohols and α-nitro ketones, making them highly valuable in the synthesis of pharmaceuticals and other biologically active molecules.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss potential side reactions and mitigation strategies, and outline essential safety precautions.

Introduction to the Henry Reaction

Discovered by Louis Henry in 1895, the Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] It is analogous to the aldol reaction, with the nitroalkane's α-carbon acting as the nucleophile after deprotonation by a base.[1] The resulting product is a β-nitro alcohol. The reaction is reversible, and its outcome can be influenced by various factors, including the choice of base, solvent, and reaction temperature.[1]

The synthetic utility of the Henry reaction is significant due to the versatile chemistry of the nitro group in the product. This group can be reduced to an amine, yielding valuable β-amino alcohols, or the alcohol can be oxidized to a ketone, forming α-nitro ketones.[1] Furthermore, dehydration of the β-nitro alcohol can lead to the formation of nitroalkenes, which are useful Michael acceptors.[1]

Reaction Mechanism

The mechanism of the Henry reaction proceeds through the following key steps:

  • Deprotonation: A base removes a proton from the carbon alpha to the nitro group of the nitroalkane, forming a resonance-stabilized nitronate anion.[2]

  • Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a new carbon-carbon bond and a β-nitro alkoxide intermediate.[2]

  • Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base used in the first step, yielding the final β-nitro alcohol product.[2]

Henry_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Benzaldehyde in Isopropanol B Add 1-Fluoro-4- (nitromethyl)benzene A->B C Cool to 0°C B->C D Add Triethylamine dropwise C->D E Stir at RT for 24-48h (Monitor by TLC) D->E F Quench with 1M HCl E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ and Brine G->H I Dry with MgSO₄ H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Pure β-Nitro Alcohol K->L

Sources

Method

Application Note: Selective Reduction of 1-Fluoro-4-(nitromethyl)benzene to 4-Fluorophenylmethanamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of fluorinated benzylamine derivatives for pharmaceutical active pharmaceutical ingredients (APIs). Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of fluorinated benzylamine derivatives for pharmaceutical active pharmaceutical ingredients (APIs).

Introduction & Mechanistic Rationale

The reduction of aliphatic nitro groups to primary amines is a critical transformation in the synthesis of pharmacologically active benzylamines. When working with 1-fluoro-4-(nitromethyl)benzene , chemists face a specific chemoselectivity challenge: driving the complete reduction of the nitromethyl group (–CH₂NO₂) to a methanamine (–CH₂NH₂) without triggering the hydrogenolysis (defluorination) of the aryl-fluorine bond[1].

While lithium aluminum hydride (LiAlH₄) is a classical reagent for aliphatic nitro reductions, it requires strictly anhydrous conditions, highly flammable ethereal solvents, and poses significant safety hazards during scale-up. Conversely, catalytic hydrogenation using Palladium on Carbon (Pd/C) is widely utilized; however, Pd/C can occasionally mediate hydrodehalogenation, even with relatively stable aryl fluorides.

To ensure a self-validating, high-yielding system, this protocol leverages two highly chemoselective methods:

  • Nickel Boride Catalysis (NaBH₄ / NiCl₂): An in situ generated Ni₂B catalyst provides rapid, mild reduction of the aliphatic nitro group with absolute preservation of the C–F bond[2].

  • Raney Nickel Hydrogenation: A scalable, industry-standard alternative that avoids the dehalogenation risks associated with palladium catalysts while effectively reducing the nitro moiety[3].

Reaction Pathway & Causality

The reduction of an aliphatic nitro compound does not occur in a single step. It proceeds via a stepwise transfer of hydride equivalents and protons. The nitro group is first reduced to a nitroso intermediate, followed by a hydroxylamine, and finally cleaved to the primary amine. Understanding this cascade is vital; incomplete reduction often leads to the accumulation of the hydroxylamine intermediate, which complicates purification.

Mechanism A 1-Fluoro-4-(nitromethyl)benzene (Ar-CH2-NO2) B Nitroso Intermediate (Ar-CH2-NO) A->B + 2[H] - H2O C Hydroxylamine Intermediate (Ar-CH2-NHOH) B->C + 2[H] D 4-Fluorophenylmethanamine (Ar-CH2-NH2) C->D + 2[H] - H2O

Figure 1: Stepwise reduction pathway of the aliphatic nitro group to a primary amine.

Comparative Method Analysis

To assist in route selection, the following table summarizes the quantitative and qualitative data for various reduction strategies applied to fluorinated arylnitromethanes.

Reduction MethodReagents / ConditionsChemoselectivity (C–F)ScalabilityTypical YieldOperational Notes
Nickel Boride NaBH₄, NiCl₂·6H₂O, MeOH, 0 °C to RTExcellent Moderate85–95%Rapid reaction (<1 hr). Generates H₂ gas. Ideal for discovery chemistry.
Raney Nickel Raney Ni, H₂ (30-50 psi), EtOH, RTExcellent High80–90%Industry standard for scale-up. Requires pressure vessel. Catalyst is pyrophoric.
Palladium Pd/C, H₂ (1 atm), MeOH, RTModerate to PoorHigh50–70%Risk of defluorination (hydrodehalogenation) depending on catalyst loading.
Hydride Reduction LiAlH₄, THF, RefluxExcellentLow75–85%Requires anhydrous conditions. Fieser workup generates bulky aluminum salts.

Experimental Protocols

Protocol A: Nickel Boride-Mediated Reduction (Discovery / Lab Scale)

This method utilizes sodium borohydride and catalytic nickel(II) chloride. The causality of this reagent combination is elegant: NaBH₄ first reduces Ni(II) to finely divided, black Nickel Boride (Ni₂B). This black precipitate acts as a highly active heterogeneous catalytic surface. Subsequent additions of NaBH₄ generate hydrogen gas and surface-bound hydride species that rapidly reduce the nitro group[2].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-4-(nitromethyl)benzene (10.0 mmol, 1.55 g) and NiCl₂·6H₂O (1.0 mmol, 0.24 g, 0.1 equiv) in 50 mL of methanol.

  • Cooling: Cool the stirring green solution to 0 °C using an ice-water bath.

  • Reduction (Caution - Exothermic): Slowly add NaBH₄ (40.0 mmol, 1.51 g, 4.0 equiv) in small portions over 15 minutes.

    • Expert Insight: The solution will immediately turn pitch black (formation of Ni₂B) accompanied by vigorous effervescence (H₂ gas). Slow addition is critical to prevent the reaction from boiling over.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 30–45 minutes.

  • Filtration: Once TLC indicates complete consumption of the starting material, filter the black suspension through a pad of Celite to remove the nickel boride catalyst. Wash the pad with additional methanol (20 mL).

  • Acid/Base Extraction (Self-Purification): Concentrate the filtrate under reduced pressure. Dissolve the residue in 1M HCl (50 mL) and wash with diethyl ether (2 × 30 mL) to remove non-basic organic impurities. Basify the aqueous layer with 2M NaOH to pH > 10 (product precipitates or oils out), then extract with dichloromethane (3 × 30 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 4-fluorophenylmethanamine as a pale yellow to colorless oil.

Workflow Step1 1. Dissolve Substrate & NiCl2·6H2O in MeOH Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Slow Addition of NaBH4 (Exothermic, H2 evolution) Step2->Step3 Step4 4. Stir at RT for 30-45 mins (Monitor by TLC) Step3->Step4 Step5 5. Filter through Celite (Remove Ni boride salts) Step4->Step5 Step6 6. Acid/Base Extraction (Isolate basic amine) Step5->Step6 Step7 7. Pure 4-Fluorophenylmethanamine Step6->Step7

Figure 2: Experimental workflow for the Nickel Boride-mediated reduction protocol.
Protocol B: Catalytic Hydrogenation with Raney Nickel (Process / Scale-Up)

For multi-gram or kilogram scale, borohydride reagents become economically and operationally prohibitive. Raney Nickel is highly active for N–O bond cleavage but exhibits very high kinetic barriers for C–F bond cleavage, ensuring excellent chemoselectivity[3].

Step-by-Step Methodology:

  • Setup: Charge a high-pressure Parr hydrogenation vessel with 1-fluoro-4-(nitromethyl)benzene (50.0 mmol, 7.75 g) dissolved in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add an aqueous slurry of active Raney Nickel (approx. 1.0 g, ~15% w/w).

    • Safety Warning: Dry Raney Nickel is highly pyrophoric. Always transfer as a slurry and keep wetted.

  • Hydrogenation: Seal the vessel. Purge the headspace with Nitrogen gas (3 cycles) followed by Hydrogen gas (3 cycles). Pressurize the vessel to 40 psi with H₂ and stir vigorously at room temperature.

  • Monitoring: Monitor the pressure drop (hydrogen uptake). The reaction is typically complete within 2–4 hours when the pressure stabilizes.

  • Workup: Safely vent the H₂ gas and purge the vessel thoroughly with Nitrogen. Filter the catalyst through a tightly packed Celite pad under a blanket of nitrogen. Wash with ethanol, concentrate the filtrate, and purify via vacuum distillation if necessary.

Quality Control & Self-Validating Systems

To ensure the protocol operates as a self-validating system, researchers must use orthogonal analytical techniques to confirm the complete reduction of the nitro group to the primary amine.

  • Nuclear Magnetic Resonance (¹H-NMR in CDCl₃):

    • Starting Material: The nitromethyl protons (–CH₂NO₂) appear as a distinct singlet far downfield at ~5.4 ppm due to the strong electron-withdrawing nature of the nitro group.

    • Product: Successful reduction is confirmed by the complete disappearance of the 5.4 ppm peak and the emergence of a new singlet at ~3.8 ppm (–CH₂NH₂). A broad singlet for the –NH₂ protons will also appear around 1.5–2.0 ppm (exchangeable with D₂O).

  • Mass Spectrometry (LC-MS / GC-MS): Track the mass shift. The starting material has a molecular weight of 155.13 g/mol . The target amine has a molecular weight of 125.14 g/mol . Look for the [M+H]⁺ ion at m/z 126.1.

  • Colorimetric Validation (Ninhydrin Stain): Spot the reaction mixture on a silica TLC plate. After developing, spray the plate with a 0.2% Ninhydrin solution in ethanol and apply heat (heat gun). The primary amine will instantly form a deep purple/blue spot (Ruhemann's purple), confirming the presence of the free –NH₂ group.

References

  • Osby, J. O., & Ganem, B. (1985). "A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent" / "Rapid and efficient reduction of aliphatic nitro compounds to amines". Tetrahedron Letters / Semantic Scholar. Available at:[Link]

  • Science of Synthesis. "Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes". Thieme-Connect. Available at:[Link]

  • MDPI. (2024). "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives". MDPI Open Access Journals. Available at: [Link]

Sources

Application

1-Fluoro-4-(nitromethyl)benzene as a precursor for medicinal chemistry

Application Note: 1-Fluoro-4-(nitromethyl)benzene as a Strategic Precursor in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the strategic placement of functional groups dictates both th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Fluoro-4-(nitromethyl)benzene as a Strategic Precursor in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic placement of functional groups dictates both the pharmacokinetic viability and the synthetic accessibility of active pharmaceutical ingredients (APIs). 1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7) represents a highly privileged building block that merges the metabolic resilience of a para-fluorinated aromatic ring with the versatile reactivity of a primary nitroalkane. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes, detailing the mechanistic causality and self-validating protocols required to leverage this compound in advanced medicinal chemistry workflows.

Structural Rationale in Drug Design: The Causality of Function

The utility of 1-fluoro-4-(nitromethyl)benzene is not coincidental; it is the result of synergistic electronic and steric effects that solve specific challenges in drug development.

  • The Para-Fluoro Substitution (Metabolic Shielding): Unsubstituted phenyl rings are notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes, which hydroxylate the para position to form easily excreted phenols. The substitution of hydrogen with fluorine (a strong, highly polarized C–F bond) blocks this metabolic liability, significantly extending the biological half-life of the resulting pharmacophore.

  • The Nitromethyl Group (Nucleophilic Activation): The nitro group is one of the strongest electron-withdrawing groups (EWGs) available. Through intense inductive (-I) and resonance effects, it lowers the pKa of the adjacent benzylic α -protons to approximately 8.0. This allows the formation of a highly reactive nitronate anion under exceptionally mild basic conditions (e.g., using triethylamine or alkali carbonates). This nitronate serves as a premier carbon nucleophile for C–C bond formation.

Physicochemical Profile

To ensure predictable scaling and handling, the quantitative parameters of 1-fluoro-4-(nitromethyl)benzene are summarized below.

Table 1: Key Physicochemical Properties

PropertyValueMedicinal Chemistry Rationale
IUPAC Name 1-Fluoro-4-(nitromethyl)benzeneStandardized nomenclature for regulatory filing.
CAS Number 1535-41-7Registry identification for procurement.
Molecular Weight 155.13 g/mol Low MW ensures downstream API derivatives remain within Lipinski’s Rule of Five.
TPSA 45.8 ŲOptimal for membrane permeability; derived entirely from the nitro moiety.
α -Proton pKa ~8.0Enables deprotonation by mild, non-nucleophilic bases, preventing side reactions.

Mechanistic Pathways & Divergent Applications

The true value of 1-fluoro-4-(nitromethyl)benzene lies in its divergent reactivity. Once deprotonated to the nitronate anion, it can be funneled into multiple distinct medicinal chemistry pathways:

  • Aza-Henry (Nitro-Mannich) Reactions: Addition to imines to form β -nitroamines, which are subsequently reduced to chiral vicinal diamines—a prevalent motif in anti-infective and neurological drugs[1].

  • Oxetane Bioisostere Synthesis: Reaction with oxetan-3-one derivatives to form 3-aryl-3-substituted oxetanes, which act as metabolically stable, highly soluble bioisosteres for gem-dimethyl groups[2].

G A 1-Fluoro-4-(nitromethyl)benzene (pKa ~8.0) B Nitronate Anion (Nucleophile) A->B Mild Base (e.g., NEt3) C β-Nitroamine (Aza-Henry Adduct) B->C + Boc-Imine Chiral Catalyst D 3-Aryl Oxetane (Bioisostere) B->D + Oxetan-3-one + TMSCN

Divergent nucleophilic pathways of 1-fluoro-4-(nitromethyl)benzene via its nitronate intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating explicit causality for reagent selection and in-process analytical checkpoints.

Protocol A: Synthesis via Palladium-Catalyzed Cross-Coupling

Traditional syntheses rely on the Victor Meyer reaction (reacting 4-fluorobenzyl bromide with silver nitrite)[3]. However, this generates stoichiometric silver waste and toxic nitrite esters. We utilize a modern, scalable Pd-catalyzed cross-coupling[4].

Causality of Reagents: We utilize Pd2​(dba)3​ combined with the bulky, electron-rich biaryl phosphine ligand XPhos . The steric bulk of XPhos is critical; it accelerates the challenging reductive elimination step of the sterically hindered nitronate complex, preventing catalyst stalling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-bromo-4-fluorobenzene (1.0 eq), Cs2​CO3​ (1.5 eq), Pd2​(dba)3​ (5 mol %), and XPhos (12 mol %).

  • Solvent & Reactant Addition: Add anhydrous 1,4-dioxane, followed by nitromethane (5.0 eq). Note: Nitromethane acts as both the reagent and a co-solvent.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 8 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active spot corresponding to 1-bromo-4-fluorobenzene ( Rf​≈0.8 ) is entirely consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium/cesium salts, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Product Confirmation): Analyze the crude product via 1H NMR ( CDCl3​ ). A successful synthesis is confirmed by the appearance of a sharp singlet integrating to 2H at δ≈5.4 ppm , corresponding to the benzylic −CH2​NO2​ protons[4].

Protocol B: Enantioselective Aza-Henry Reaction

This protocol details the stereoselective coupling of our precursor with an imine to generate a chiral β -nitroamine, utilizing a homogeneous Brønsted acid–base catalyst[1].

Causality of Reagents: A bifunctional chiral thiourea-amine catalyst is employed. The basic amine moiety deprotonates the nitromethane, while the thiourea moiety engages the N-Boc imine via dual hydrogen bonding. This rigidifies the transition state, forcing the nitronate to attack exclusively from one stereochemical face.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-fluoro-4-(nitromethyl)benzene (1.2 eq) and the target N-Boc aryl imine (1.0 eq) in anhydrous toluene.

  • Catalysis: Cool the solution to -20 °C (lowering the temperature maximizes the ΔΔG‡ between diastereomeric transition states, increasing enantiomeric excess). Add the chiral thiourea catalyst (10 mol %).

  • Reaction: Stir at -20 °C for 24 hours.

  • Validation Checkpoint 1 (In-Process): Extract an aliquot and analyze via Chiral HPLC (e.g., Chiralpak AD-H column). Target metrics: >95% conversion and >90% enantiomeric excess (ee). If conversion is <95%, extend stirring time by 12 hours.

  • Crystallization-Induced Diastereoselection: Quench the reaction with cold aqueous NH4​Cl . Extract with EtOAc. Upon concentrating the organic layer, induce crystallization by slowly adding hexanes.

  • Validation Checkpoint 2 (Product Confirmation): The anti-diastereomer is thermodynamically favored to crystallize. Confirm the diastereomeric ratio (dr > 99:1) via X-ray diffraction or 1H NMR coupling constants ( J -values between the vicinal CH−NO2​ and CH−NHBoc protons)[1].

Safety and Handling Directives

  • Energetic Hazards: Primary nitroalkanes possess high energy density. While 1-fluoro-4-(nitromethyl)benzene is stable at room temperature, it must never be distilled to dryness or heated above 150 °C without blast shielding, as rapid thermal decomposition can occur.

  • Base Compatibility: Avoid prolonged exposure to strong, unhindered bases (e.g., NaOH, KOH) at elevated temperatures, which can trigger uncontrolled Nef reactions or exothermic polymerization.

References

  • Tsukanov, S. V., et al. (2016). Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle. Organic Process Research & Development, 20(2), 215-226. Retrieved from:[Link][1]

  • Walvoord, R. R., & Kozlowski, M. C. (2013). Minimizing the Amount of Nitromethane in Palladium-Catalyzed Cross-Coupling with Aryl Halides. The Journal of Organic Chemistry, 78(17), 8859-8864. Retrieved from:[Link][5],[4]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Retrieved from:[Link][2]

Sources

Method

Application Notes: The Strategic Role of Fluorinated Nitroaromatics in Agrochemical Synthesis

A Note on the Core Reagent: Initial inquiries for this guide centered on 1-fluoro-4-(nitromethyl)benzene. However, a comprehensive review of synthetic and agrochemical literature reveals that this specific compound is no...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Core Reagent: Initial inquiries for this guide centered on 1-fluoro-4-(nitromethyl)benzene. However, a comprehensive review of synthetic and agrochemical literature reveals that this specific compound is not a commonly documented precursor in the synthesis of commercial agrochemicals. Instead, the closely related compound, 1-fluoro-4-nitrobenzene , stands out as a pivotal and versatile building block in the industry. It is highly probable that the intended subject of interest was this widely-used intermediate. This guide has therefore been structured to provide a detailed, evidence-based overview of the applications of 1-fluoro-4-nitrobenzene, a compound of significant industrial relevance.

Introduction: The Value Proposition of 1-Fluoro-4-nitrobenzene in Agrochemical Design

1-Fluoro-4-nitrobenzene is a yellow crystalline solid that serves as a highly valued intermediate in the synthesis of a broad spectrum of agrochemicals.[1] Its utility stems from two key structural features:

  • The Fluorine Substituent: The incorporation of fluorine into active ingredients is a well-established strategy in modern crop protection.[2][3] The high electronegativity and small atomic radius of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which improves its uptake and transport within the target pest or plant.[2][4]

  • The Nitro Group: The potent electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. This makes the fluorine atom, which is para to the nitro group, a good leaving group, facilitating reactions with various nucleophiles.[5][6] Furthermore, the nitro group can be readily and cleanly reduced to an amine, providing a reactive handle for subsequent synthetic transformations.[5]

These properties make 1-fluoro-4-nitrobenzene a foundational precursor for creating complex molecules, particularly in the development of potent fungicides and herbicides.[4][5][7]

Core Synthetic Application: Reduction to 4-Fluoroaniline

The most critical and widespread application of 1-fluoro-4-nitrobenzene in the agrochemical sector is its conversion to 4-fluoroaniline. This transformation is a cornerstone reaction, providing the essential fluorinated aniline moiety required for numerous active ingredients.[5]

Causality of Method Choice: Catalytic hydrogenation is the preferred industrial method for this reduction. This choice is driven by its high efficiency, clean reaction profile (the only byproduct is water), and excellent yield, which often approaches 100%.[5] The use of a palladium-on-carbon (Pd/C) catalyst is standard, offering high activity and ease of removal (filtration) from the reaction mixture.

G cluster_main Synthetic Pathway from 1-Fluoro-4-nitrobenzene A 1-Fluoro-4-nitrobenzene B 4-Fluoroaniline A->B Reduction (H₂, Pd/C) C Fluoroimide (Fungicide) B->C Condensation with 2,3-Dichloromaleic Anhydride D Herbicide Precursors B->D Further Synthesis Steps

Caption: Key synthetic pathways originating from 1-fluoro-4-nitrobenzene.

Application Case Study: Synthesis of the Fungicide Fluoroimide

4-Fluoroaniline, derived from 1-fluoro-4-nitrobenzene, is a direct precursor to the fungicide Fluoroimide (N-(4-fluorophenyl)-2,3-dichloromaleimide).[5][8] This fungicide is effective against a range of plant pathogens. The synthesis involves the condensation of 4-fluoroaniline with 2,3-dichloromaleic anhydride.

Quantitative Data Summary

The following tables summarize key quantitative data for the primary synthetic steps.

Table 1: Synthesis of 4-Fluoroaniline from 1-Fluoro-4-nitrobenzene

Parameter Value Reference
Starting Material 1-Fluoro-4-nitrobenzene [5]
Product 4-Fluoroaniline [5]
Reagents 10% Pd/C, Hydrogen (H₂) [5]
Solvent Methanol (MeOH) [5]
Temperature 20 °C (Room Temperature) [5]
Reaction Time 3 hours [5]

| Yield | 100% |[5] |

Table 2: Synthesis of Fluoroimide from 4-Fluoroaniline

Parameter Value Reference
Starting Materials 4-Fluoroaniline, 2,3-Dichloromaleic Anhydride [5]
Product Fluoroimide [5]
Solvent Water [5]
Temperature 60 °C [5]
Reaction Time 15 hours [5]
Yield 91.5% [5]

| Purity (by GC) | 97.9% |[5] |

Experimental Protocols

The protocols described below are self-validating systems designed for reproducibility and high yield.

G cluster_reduction Protocol 1: Reduction cluster_condensation Protocol 2: Fungicide Synthesis A Dissolve 1-Fluoro-4-nitrobenzene in Methanol B Add 10% Pd/C Catalyst A->B C Hydrogenate at 20°C for 3h B->C D Filter Catalyst C->D E Concentrate Filtrate (Yield: 100%) D->E F Dissolve 2,3-Dichloromaleic Anhydride in Water G Add 4-Fluoroaniline Dropwise F->G H Heat to 60°C for 15h G->H I Cool and Filter Precipitate H->I J Obtain Fluoroimide (Yield: 91.5%) I->J

Caption: Experimental workflow for the synthesis of Fluoroimide.

Protocol 1: Catalytic Hydrogenation of 1-Fluoro-4-nitrobenzene to 4-Fluoroaniline

  • Rationale: This protocol utilizes a standard, highly efficient catalytic hydrogenation method. Methanol is an excellent solvent for both the starting material and the product, and the palladium catalyst provides a high surface area for the reaction. The reaction proceeds cleanly at room temperature.

  • Materials:

    • 1-Fluoro-4-nitrobenzene (1.58 mmol, 222 mg)

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH), 10 mL

    • Hydrogen (H₂) gas supply

    • Reaction flask equipped with a magnetic stirrer

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • Dissolve 1-fluoro-4-nitrobenzene (1.58 mmol) in 10 mL of methanol in the reaction flask.[5]

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature (20 °C) for 3 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield 4-fluoroaniline as a clear yellow oil. The expected yield is quantitative (100%).[5]

Protocol 2: Synthesis of Fluoroimide from 4-Fluoroaniline

  • Rationale: This protocol employs a straightforward condensation reaction in an aqueous medium. Heating is required to drive the reaction to completion. The product conveniently precipitates from the solution upon cooling, simplifying purification.

  • Materials:

    • 4-Fluoroaniline (0.05 mol, 5.55 g)

    • 2,3-Dichloromaleic anhydride (0.06 mol, 10 g)

    • Water (100 mL)

    • Reaction vessel with a stirrer and temperature control

    • Filtration apparatus

  • Procedure:

    • In the reaction vessel, dissolve 2,3-dichloromaleic anhydride (0.06 mol) in 100 mL of water.[5]

    • With continuous agitation, add 4-fluoroaniline (0.05 mol) dropwise to the solution over 5 minutes at room temperature.[5]

    • Heat the resulting mixture to 60 °C and maintain this temperature for 15 hours with continued stirring.[5]

    • After the reaction period, cool the mixture to room temperature.

    • Collect the precipitated crystalline solid by filtration. Wash the solid with water to remove any unreacted starting materials or water-soluble impurities.

    • Dry the solid product, N-(4-fluorophenyl)-2,3-dichloromaleimide (Fluoroimide). The expected yield is approximately 11.9 g (91.5%).[5]

Broader Applications in Herbicide Synthesis

Beyond fungicides, 1-fluoro-4-nitrobenzene and its primary derivative, 4-fluoroaniline, are valuable intermediates for various herbicidal compounds.[7] For example, 3-chloro-4-fluoroaniline, which can be prepared from related fluoronitrobenzene precursors, is a key intermediate for the herbicide "Barnon".[9] The fluorinated phenyl ring is a common motif in many modern herbicides, where it contributes to the molecule's efficacy and desired spectrum of activity.

Conclusion

1-Fluoro-4-nitrobenzene is a cornerstone intermediate in the agrochemical industry. Its value is anchored in the dual functionality of the activating nitro group and the bio-enhancing fluorine atom. The straightforward, high-yield reduction to 4-fluoroaniline provides a versatile platform for synthesizing a range of high-value active ingredients, most notably fungicides like Fluoroimide and precursors to complex herbicides. The protocols and data presented herein underscore its strategic importance and provide a validated framework for its application in agrochemical research and development.

References

  • BenchChem. (2025).
  • Google Patents. (1987). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • BenchChem. (2025).
  • Gao, B., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 31(8), 2033-2042. [Link]

  • Ojima, I. (2018). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 66(28), 7249-7264. [Link]

  • Abdellattif, M. H., & Mohamed, H. A. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]

  • PubMed. (2020). Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry, 68(40), 11282-11289. [Link]

  • ResearchGate. (2013). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. [Link]

  • Google Patents. (1979).

Sources

Application

Experimental procedure for Nef reaction on 1-Fluoro-4-(nitromethyl)benzene

An Application Note and Protocol for the Synthesis of 4-Fluorobenzaldehyde via the Nef Reaction of 1-Fluoro-4-(nitromethyl)benzene Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract The Nef r...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-Fluorobenzaldehyde via the Nef Reaction of 1-Fluoro-4-(nitromethyl)benzene

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The Nef reaction is a powerful transformation in organic synthesis for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the Nef reaction on 1-Fluoro-4-(nitromethyl)benzene to yield 4-fluorobenzaldehyde, a critical building block in medicinal chemistry and materials science.[3][4] This document moves beyond a simple recitation of steps to explain the underlying principles and causality behind methodological choices. It details multiple protocols, including classical acid-catalyzed hydrolysis, modern oxidative methods, and reductive transformations, to provide a versatile toolkit for this synthesis.

Introduction: The Strategic Value of the Nef Reaction

The conversion of a nitro group to a carbonyl is one of the most valuable transformations in synthetic chemistry. It facilitates a polarity reversal (umpolung) of the carbon atom adjacent to the nitro group.[1] Initially, the acidic α-proton allows this carbon to act as a nucleophile (in its nitronate form) for carbon-carbon bond formation via reactions like the Henry (nitroaldol) reaction. Subsequently, the Nef reaction converts this same carbon into an electrophilic carbonyl carbon, opening a new range of synthetic possibilities.[5]

The substrate, 1-Fluoro-4-(nitromethyl)benzene, is readily prepared and serves as a stable precursor to 4-fluorobenzaldehyde. The latter is a widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. This guide provides detailed, validated protocols to efficiently and safely perform this conversion.

Reaction Principles and Mechanistic Overview

The cornerstone of the Nef reaction is the initial deprotonation of the nitroalkane at the α-carbon, which requires the presence of at least one acidic α-hydrogen.[2] This step forms a resonance-stabilized nitronate salt. The subsequent transformation of this salt into the carbonyl compound can be achieved under acidic, oxidative, or reductive conditions.

The Classical (Hydrolytic) Mechanism

The original procedure, discovered by John Ulric Nef in 1894, involves the treatment of the pre-formed nitronate salt with a strong mineral acid.[2] The mechanism proceeds as follows:

  • Protonation: The nitronate salt is protonated by the strong acid to form a nitronic acid (an isomer of the starting nitroalkane).[2]

  • Second Protonation & Nucleophilic Attack: Further protonation generates an iminium ion intermediate. This highly electrophilic species is attacked by water.[2]

  • Collapse and Product Formation: The resulting intermediate is unstable and collapses, eliminating nitroxyl (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water. The final step is deprotonation to yield the aldehyde or ketone.[2]

Strict adherence to a low pH (typically < 1) is crucial to prevent the formation of side products like oximes.[6]

Classical Nef Reaction Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Acid Hydrolysis Nitroalkane 1-Fluoro-4-(nitromethyl)benzene Nitronate Nitronate Salt Nitroalkane->Nitronate Base (e.g., NaOH) NitronicAcid Nitronic Acid Nitronate->NitronicAcid H⁺ Iminium Iminium Ion NitronicAcid->Iminium H⁺ Intermediate Tetrahedral Intermediate Iminium->Intermediate + H₂O Product 4-Fluorobenzaldehyde Intermediate->Product - H₂O, - HNO

Caption: General mechanism of the classical Nef reaction.

Methodology Selection: Choosing the Right Path

While the classical method is effective, its requirement for strong acid can be incompatible with sensitive functional groups.[2] Modern oxidative and reductive variants offer milder and often more efficient alternatives. The choice of method is critical and depends on the substrate's overall structure and the desired laboratory workflow.

Nef Reaction Decision Tree Start Start: Convert 1-Fluoro-4-(nitromethyl)benzene AcidStable Is the substrate stable to strong acid (pH < 1)? Start->AcidStable OxidizableGroups Are other sensitive oxidizable groups present (e.g., unprotected alcohols)? AcidStable->OxidizableGroups No Classical Use Classical Nef Reaction (Base, then strong H₂SO₄/HCl) AcidStable->Classical Yes Oxidative Use Oxidative Nef Reaction (e.g., Oxone®, O₃) OxidizableGroups->Oxidative No Reductive Use Reductive Nef Reaction (McMurry - TiCl₃) OxidizableGroups->Reductive Yes ReducibleGroups Are easily reducible groups present (e.g., other nitro groups)? Reductive->ReducibleGroups Check Compatibility

Caption: Decision guide for selecting the appropriate Nef reaction method.

Detailed Experimental Protocols

Here we provide two robust protocols for the synthesis of 4-fluorobenzaldehyde. The first is an oxidative method using Oxone®, which is operationally simple and uses a readily available, stable reagent.[7][8] The second is the reductive McMurry-Nef reaction, valued for its mildness and high functional group tolerance.[1][9]

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

Protocol 1: Oxidative Nef Reaction using Oxone®

This method leverages the oxidizing power of potassium peroxymonosulfate (the active component of Oxone®) to convert the intermediate nitronate into the desired aldehyde. For primary nitroalkanes, this method can sometimes lead to the over-oxidation to a carboxylic acid, but careful control of conditions can favor the aldehyde.[7][10]

Materials and Reagents:

  • 1-Fluoro-4-(nitromethyl)benzene

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Oxone® (Potassium peroxymonosulfate triple salt, 2KHSO₅·KHSO₄·K₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-4-(nitromethyl)benzene (e.g., 1.55 g, 10 mmol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (0.40 g, 10 mmol) in water (5 mL). Stir for 30 minutes at 0 °C to form the sodium nitronate salt. The solution may change color.

  • In a separate beaker, prepare a solution of Oxone® (e.g., 6.15 g, ~10 mmol of KHSO₅) in deionized water (50 mL).

  • Add the Oxone® solution dropwise to the cold nitronate solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Reduce the volume of methanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluorobenzaldehyde.

  • Purify the product by flash column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Reductive Nef Reaction (McMurry Method)

This procedure uses a low-valent titanium species, typically TiCl₃, to reduce the nitro group to an imine, which is then hydrolyzed in situ to the aldehyde.[1][11] It is particularly useful for substrates with acid- or base-sensitive functionalities.

Materials and Reagents:

  • 1-Fluoro-4-(nitromethyl)benzene

  • Titanium(III) chloride (TiCl₃), typically as a ~15% solution in aqueous HCl

  • Ammonium acetate (NH₄OAc)

  • 1,2-Dimethoxyethane (DME) or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Fluoro-4-(nitromethyl)benzene (e.g., 1.55 g, 10 mmol) dissolved in DME (40 mL).

  • In a separate flask, prepare a buffer by dissolving ammonium acetate (e.g., 15.4 g, 200 mmol) in deionized water (50 mL).

  • Add the aqueous TiCl₃ solution (e.g., ~2.5 equivalents, 25 mmol) to the ammonium acetate buffer. The solution will be a deep violet color.

  • Add the nitroalkane solution from step 1 to the buffered TiCl₃ solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS. The color of the mixture may change as the Ti(III) is consumed.

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until the pH is neutral (~7-8).

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by silica gel chromatography or vacuum distillation to afford pure 4-fluorobenzaldehyde.

General Experimental Workflow and Data Summary

The overall process for any Nef reaction variant follows a similar logical path from starting material to final, characterized product.

Caption: A generalized workflow for the Nef reaction and product isolation.

Table 1: Comparison of Nef Reaction Conditions for 1-Fluoro-4-(nitromethyl)benzene

MethodKey ReagentsSolvent(s)TemperatureTypical Yield (%)Key Considerations
Classical 1. NaOH or NaOEt2. H₂SO₄ or HClWater, Alcohol0 °C to RT65-80Harsh acidic conditions (pH<1) required; not suitable for acid-sensitive substrates.[2]
Oxidative Base, then Oxone®MeOH / Water0 °C to RT75-90Operationally simple; risk of over-oxidation to carboxylic acid.[7]
Oxidative Base, then O₃; (Me)₂S work-upMeOH / DCM-78 °C80-90High yielding but requires specialized ozonolysis equipment; incompatible with alkenes.[11][12]
Reductive TiCl₃, NH₄OAc bufferDME / WaterRoom Temp.80-95Very mild and high functional group tolerance; requires inert atmosphere.[1]

Product Characterization

The identity and purity of the synthesized 4-fluorobenzaldehyde should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic aldehyde proton signal (~9.9-10.1 ppm) and aromatic signals consistent with a 1,4-disubstituted benzene ring.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1700 cm⁻¹.

  • GC-MS: A single peak with the correct mass-to-charge ratio for the molecular ion (m/z = 124.11).

Troubleshooting

  • Low Yield: May result from incomplete formation of the nitronate salt (ensure stoichiometric base and sufficient reaction time) or side reactions. In the classical method, if the pH rises above 1 during hydrolysis, oxime formation can occur.[10]

  • Formation of Carboxylic Acid (Oxidative Method): Over-oxidation can occur. Ensure the reaction temperature is kept low during the addition of the oxidant and do not let the reaction run for an excessive amount of time after the starting material is consumed.

  • Incomplete Reaction (Reductive Method): The TiCl₃ solution can degrade upon exposure to air. Ensure an inert atmosphere is maintained and use a fresh or properly stored solution. An insufficient amount of the reducing agent can also lead to incomplete conversion.

References

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017–1047. [Link]

  • Nef Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • The Vespiary. (n.d.). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved March 14, 2026, from [Link]

  • Sari, I. N., Yan, B., Morozumi, T., Kamiya, Y., & Umezawa, T. (2025). Development and Mechanistic Insights into Nef Reaction for Preparation of Aldehydes Using Singlet Oxygen. Organic Letters. [Link]

  • MDPI. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 794. [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2026, February 7). Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction). Request PDF. [Link]

  • Grokipedia. (n.d.). Nef reaction. Retrieved March 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2024, January 2). Nitronate anion reduction with TiCl3. Nef reaction. [Link]

  • SynArchive. (n.d.). Nef Reaction. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved March 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, February 20). Ozonolysis of nitronate. [Link]

  • designer-drug.com. (1998). Oxone® Promoted NEF Reaction. Synthetic Communications, 28(16), 3057-3064. [Link]

  • Organic Chemistry Portal. (1998). Oxone Promoted Nef Reaction. Simple Conversion of Nitro Group into Carbonyl. Synthesis, 1998. [Link]

Sources

Method

Continuous flow reaction protocol for 1-Fluoro-4-(nitromethyl)benzene

Application Note: Continuous Flow Synthesis of 1-Fluoro-4-(nitromethyl)benzene The synthesis of arylnitromethanes, such as 1-fluoro-4-(nitromethyl)benzene, is a critical enabling technology for modern pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous Flow Synthesis of 1-Fluoro-4-(nitromethyl)benzene

The synthesis of arylnitromethanes, such as 1-fluoro-4-(nitromethyl)benzene, is a critical enabling technology for modern pharmaceutical development. These compounds serve as highly versatile building blocks, most notably in stereoselective aza-Henry reactions for the production of chiral amines and active pharmaceutical ingredients (APIs)[1]. However, the traditional batch synthesis of arylnitromethanes presents significant safety and selectivity challenges.

This application note details a robust, self-validating continuous flow protocol for the synthesis of 1-fluoro-4-(nitromethyl)benzene. By transitioning from a batch paradigm to a continuous biphasic system, we eliminate the accumulation of energetic intermediates[2], suppress competing side reactions, and achieve a highly scalable space-time yield suitable for industrial integration[3].

Mechanistic Insights & Causality: Overcoming the Kornblum Ambiguity

The standard route to 1-fluoro-4-(nitromethyl)benzene involves the nucleophilic substitution of 4-fluorobenzyl bromide with sodium nitrite ( NaNO2​ ). The fundamental challenge lies in the ambident nature of the nitrite anion ( NO2−​ ). According to Kornblum's rule, the nitrite ion can attack via the nitrogen atom (N-alkylation) to form the desired nitroalkane, or via the oxygen atom (O-alkylation) to form an unstable nitrite ester. This ester rapidly hydrolyzes into 4-fluorobenzaldehyde, a persistent and yield-limiting byproduct.

The Causality of Flow in Selectivity: In standard batch reactors, the poor solubility of NaNO2​ in organic solvents necessitates long reaction times and elevated temperatures, which inadvertently pushes the reaction toward SN​1 -like conditions. Under SN​1 dynamics, the more electronegative oxygen atom of the nitrite ion preferentially attacks the carbocation, increasing aldehyde byproduct formation.

To force the SN​2 pathway (favoring N-alkylation), our protocol utilizes a biphasic liquid-liquid system (Ethyl Acetate / Water) coupled with a phase-transfer catalyst, tetrabutylammonium bromide (TBAB). Flow chemistry is the critical enabler here: the high-shear T-mixer generates a massive interfacial surface area, ensuring a continuous, high-concentration supply of the naked NO2−​ ion in the organic phase. The precise residence time ( tres​ ) of the continuous flow reactor ensures the product is immediately separated from the basic aqueous phase upon completion, preventing the base-catalyzed degradation of the formed 1-fluoro-4-(nitromethyl)benzene.

Quantitative Performance: Batch vs. Continuous Flow

The implementation of continuous flow dynamics fundamentally alters the efficiency profile of the nitromethylation process. The data below synthesizes the performance metrics of the optimized flow protocol against standard batch conditions.

ParameterTraditional Batch ProcessContinuous Flow Process
Reaction Time / tres​ 8 - 12 hours15 minutes
Operating Temperature 25 °C (High exotherm risk)50 °C (Isothermal control)
Yield (N-Alkylation) 60 - 68%> 88%
Byproduct (O-Alkylation) 18 - 25%< 5%
Space-Time Yield (STY) ~0.04 kg L⁻¹ h⁻¹~1.25 kg L⁻¹ h⁻¹

Experimental Workflow & System Visualization

The continuous flow setup is designed as a self-validating system. By integrating inline Process Analytical Technology (PAT)—specifically an inline ATR-FTIR flow cell—the system continuously monitors the asymmetric NO2​ stretch at ~1550 cm⁻¹ against the C=O stretch of the aldehyde byproduct at ~1700 cm⁻¹. If the byproduct ratio exceeds 5%, the system automatically diverts the output to waste, ensuring absolute trustworthiness in the collected product batch.

FlowSetup PumpA Pump A 4-Fluorobenzyl bromide in EtOAc TMixer T-Mixer (High Shear) PumpA->TMixer PumpB Pump B NaNO₂ + TBAB in H₂O PumpB->TMixer Reactor PTFE Reactor Coil 50 °C, 15 min t_res TMixer->Reactor Separator Inline L-L Separator (Membrane) Reactor->Separator Product Organic Phase 1-Fluoro-4-(nitromethyl)benzene Separator->Product Waste Aqueous Waste NaBr + Excess NaNO₂ Separator->Waste

Continuous flow setup for the biphasic synthesis of 1-fluoro-4-(nitromethyl)benzene.

Step-by-Step Continuous Flow Protocol

1. Reagent Preparation

  • Solution A (Organic Stream): Dissolve 4-fluorobenzyl bromide (18.9 g, 100 mmol) in anhydrous ethyl acetate to a final volume of 100 mL (1.0 M concentration).

  • Solution B (Aqueous Stream): Dissolve sodium nitrite ( NaNO2​ , 10.35 g, 150 mmol) and tetrabutylammonium bromide (TBAB, 3.22 g, 10 mmol) in deionized water to a final volume of 100 mL (1.5 M NaNO2​ , 0.1 M TBAB).

2. System Priming & Self-Validation

  • Flush Pump A with neat ethyl acetate and Pump B with deionized water at 1.0 mL/min.

  • Bring the 30 mL PTFE reactor coil to a steady state temperature of 50 °C.

  • Verify the integrity of the inline membrane liquid-liquid separator (e.g., Zaiput Flow Technologies) by ensuring zero aqueous breakthrough into the organic collection line.

  • Initialize the inline ATR-FTIR spectrometer and establish a baseline against the neat solvent mixture.

3. Steady-State Operation

  • Switch Pump A to draw Solution A and Pump B to draw Solution B .

  • Set both pumps to a flow rate of 1.0 mL/min (Total flow rate = 2.0 mL/min).

  • The 30 mL reactor volume provides a precise residence time ( tres​ ) of 15 minutes.

  • Monitor the inline IR spectra. Steady-state is typically achieved after 2 reactor volumes (30 minutes). Once the NO2​ stretch (1550 cm⁻¹) stabilizes and the C=O stretch (1700 cm⁻¹) remains below the 5% threshold, direct the organic stream from the separator to the product collection vessel.

4. Workup and Isolation

  • The organic phase exiting the inline separator contains the highly pure product.

  • (Optional Telescoping): This stream can be fed directly into a subsequent continuous aza-Henry reaction module.

  • For isolation, dry the collected organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure at 30 °C to yield 1-fluoro-4-(nitromethyl)benzene as a pale yellow oil. Store immediately under argon at -20 °C due to the inherent instability of neat arylnitromethanes.

References

  • Tsukanov, S. V., Johnson, M. D., May, S. A., et al. (2016). "Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle." Organic Process Research & Development, 20(2), 215–226. Available at:[Link]

  • Daly, A. M., Hardiman, S., Hogan, D., et al. (2026). "Insights into Flow and Continuous Systems in Pharmaceutical Manufacturing: Challenges and Opportunities." Organic Process Research & Development. Available at: [Link]

  • Kornblum, N., Larson, H. O., Blackwood, R. K., et al. (1955). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, 78(7), 1497-1501. Available at:[Link]

Sources

Application

Anwendungs- und Protokollleitfaden: Derivatisierung von 1-Fluor-4-(nitromethyl)benzol zur Synthese neuartiger Verbindungen

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler Datum: 15. März 2026 Betreff: Detaillierte Anwendungshinweise und Protokolle zur Derivatisierung von 1-F...

Author: BenchChem Technical Support Team. Date: March 2026

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Leitender Anwendungswissenschaftler

Datum: 15. März 2026

Betreff: Detaillierte Anwendungshinweise und Protokolle zur Derivatisierung von 1-Fluor-4-(nitromethyl)benzol

Zusammenfassung für die Geschäftsleitung

Dieser Leitfaden bietet eine umfassende technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von 1-Fluor-4-(nitromethyl)benzol. Diese Verbindung ist ein vielseitiges Ausgangsmaterial, das durch die Reaktivität seiner beiden funktionellen Gruppen – der primären aliphatischen Nitrogruppe und dem fluorierten aromatischen Ring – ein erhebliches Potenzial für die Synthese neuartiger Moleküle birgt. Die hier beschriebenen Methoden ermöglichen den Zugang zu einer Vielzahl von chemischen Strukturen, die für die pharmazeutische Forschung und die Materialwissenschaften von Interesse sind. Wir werden uns auf vier Schlüsseltransformationen konzentrieren: die Henry-Reaktion (Nitroaldol-Reaktion) zur C-C-Bindungsknüpfung, die Nef-Reaktion zur Umwandlung der Nitrogruppe in eine Carbonylgruppe, die Reduktion der Nitrogruppe zu einer primären Amingruppe und die [3+2]-Cycloadditionsreaktionen zur Synthese von Heterocyclen. Jedes Protokoll ist so konzipiert, dass es in sich schlüssig ist und die Kausalität hinter den experimentellen Entscheidungen erläutert, um Reproduzierbarkeit und ein tiefes Verständnis der zugrunde liegenden chemischen Prinzipien zu gewährleisten.

Einleitung: Das synthetische Potenzial von 1-Fluor-4-(nitromethyl)benzol

1-Fluor-4-(nitromethyl)benzol ist ein einzigartiges bifunktionelles Molekül. Die Nitromethylgruppe bietet eine reichhaltige Reaktivität, die für die organische Synthese von großer Bedeutung ist. Das α-Kohlenstoffatom ist durch die elektronenziehende Wirkung der Nitrogruppe acide, was die Bildung eines Nitronat-Anions ermöglicht, eines potenten Kohlenstoff-Nukleophils.[1] Diese Eigenschaft ist die Grundlage für klassische C-C-bindungsbildende Reaktionen wie die Henry-Reaktion.[2] Darüber hinaus kann die Nitrogruppe selbst in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden, insbesondere in eine Carbonylgruppe durch die Nef-Reaktion oder in eine Amingruppe durch Reduktion.[3][4]

Gleichzeitig verleiht der 4-Fluorphenyl-Rest dem Molekül wichtige Eigenschaften. Das Fluoratom kann die metabolische Stabilität und die Bindungsaffinität von pharmazeutischen Wirkstoffen erhöhen.[5] Obwohl der Fluor-Substituent bei nukleophilen aromatischen Substitutionen (SNAr) im Vergleich zu anderen Halogenen eine geringere Abgangsgruppeneigenschaft aufweist, kann die Reaktivität des Rings durch die elektronenziehende Nitromethylgruppe beeinflusst werden. Für die in diesem Leitfaden beschriebenen Transformationen wird der aromatische Ring jedoch als weitgehend inert betrachtet, was eine selektive Modifikation der Nitromethylgruppe ermöglicht.

Dieser Leitfaden stellt vier validierte Protokolle zur Derivatisierung von 1-Fluor-4-(nitromethyl)benzol vor, die als Ausgangspunkt für die Erforschung neuer chemischer Räume dienen sollen.

Abschnitt I: C-C-Bindungsknüpfung über die Henry-Reaktion (Nitroaldol-Reaktion)

Die Henry-Reaktion ist eine klassische basenkatalysierte C-C-Bindungsknüpfung zwischen einem Nitroalkan und einer Carbonylverbindung, die zu β-Nitroalkoholen führt.[2] Diese Reaktion nutzt die Acidität der α-Protonen des Nitroalkans. Im Fall von 1-Fluor-4-(nitromethyl)benzol ermöglicht die Deprotonierung die Bildung eines Nitronats, das nukleophil an Aldehyde oder Ketone addiert werden kann.

Wissenschaftlicher Hintergrund und Begründung

Die Reaktion wird durch eine Base initiiert, die das α-Proton von 1-Fluor-4-(nitromethyl)benzol abstrahiert und ein resonanzstabilisiertes Nitronat-Anion bildet.[1] Dieses Anion greift dann den elektrophilen Carbonylkohlenstoff eines Aldehyds an, was nach wässriger Aufarbeitung zum β-Nitroalkohol führt. Die Wahl der Base und der Reaktionsbedingungen ist entscheidend, um Nebenreaktionen wie die Dehydratisierung des Produkts zu einem Nitroalken zu minimieren.[6] Wir verwenden hier Triethylamin (Et₃N), eine milde organische Base, um eine kontrollierte Reaktion zu gewährleisten.[7]

Abbildung 1: Experimenteller Arbeitsablauf für die Henry-Reaktion.

Protokoll 1: Synthese von 2-(4-Fluorphenyl)-1-(4-fluorphenyl)-2-nitroethanol

Materialien:

  • 1-Fluor-4-(nitromethyl)benzol

  • 4-Fluorbenzaldehyd[1]

  • Triethylamin (Et₃N)

  • Isopropanol (IPA)

  • Salzsäure (1 M)

  • Ethylacetat

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Kieselgel für die Säulenchromatographie

Sicherheitsvorkehrungen:

  • Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden.

  • Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.

  • Triethylamin ist flüchtig und hat einen stechenden Geruch. Handhaben Sie es mit Vorsicht.

Durchführung:

  • Lösen Sie 4-Fluorbenzaldehyd (1,0 Äquivalente) in Isopropanol in einem Rundkolben.

  • Fügen Sie 1-Fluor-4-(nitromethyl)benzol (1,2 Äquivalente) zu der Lösung hinzu.

  • Kühlen Sie die Mischung in einem Eisbad auf 0 °C ab.

  • Fügen Sie langsam und tropfenweise Triethylamin (0,2 Äquivalente) zu der gerührten Lösung hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 24-48 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird diese durch Zugabe von 1 M HCl neutralisiert, bis die Lösung einen pH-Wert von ca. 5-6 erreicht.[7]

  • Extrahieren Sie die Mischung dreimal mit Ethylacetat.

  • Waschen Sie die vereinigten organischen Phasen nacheinander mit gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer ein.

  • Reinigen Sie das rohe β-Nitroalkohol-Gemisch durch Säulenchromatographie auf Kieselgel.

Erwartete Ergebnisse und Charakterisierung: Das Produkt, 2-(4-Fluorphenyl)-1-(4-fluorphenyl)-2-nitroethanol, wird als Gemisch von Diastereomeren anfallen.

  • ¹H-NMR: Erwartete Signale umfassen aromatische Protonen (Multipletts, ~7,0-7,5 ppm), ein Methinproton neben der Hydroxylgruppe (Dublett, ~5,5 ppm), ein Methinproton neben der Nitrogruppe (Multiplett, ~4,5-5,0 ppm) und ein Hydroxylproton (breites Singulett).[2]

  • IR (Film): Charakteristische Banden bei ~3400 cm⁻¹ (O-H, breit), ~1550 cm⁻¹ (NO₂, asymmetrisch) und ~1370 cm⁻¹ (NO₂, symmetrisch).

ParameterWertReferenz
Reaktanden1-Fluor-4-(nitromethyl)benzol, 4-Fluorbenzaldehyd-
BaseTriethylamin (Et₃N)[7]
LösungsmittelIsopropanol[7]
Temperatur0 °C bis Raumtemperatur[7]
Reaktionszeit24-48 Stunden[7]
AufarbeitungSaure Neutralisation, Extraktion[7]
ReinigungSäulenchromatographie[8]

Abschnitt II: Umwandlung in ein Carbonyl – Die Nef-Reaktion

Die Nef-Reaktion ist eine wertvolle Transformation, die eine primäre oder sekundäre Nitrogruppe in eine Aldehyd- bzw. Ketonfunktion umwandelt.[9] Diese Reaktion kehrt die Polarität des α-Kohlenstoffatoms um (Umpolung) und macht es von einem Nukleophil (im Nitronat) zu einem Elektrophil (im Carbonyl).

Wissenschaftlicher Hintergrund und Begründung

Die klassische Nef-Reaktion beinhaltet die saure Hydrolyse eines Nitronatsalzes.[10] Zuerst wird das Nitroalkan mit einer Base deprotoniert, um das Nitronat zu bilden. Anschließend wird dieses Salz in eine starke Säure gegossen, was zur Bildung des Carbonyls und Distickstoffmonoxid führt.[3] Die harschen Bedingungen der klassischen Methode (starke Säure) können zu Nebenreaktionen führen.[11] Daher wurden mildere, oxidative Methoden entwickelt. Wir beschreiben hier eine oxidative Variante, die Ozon verwendet, eine Methode, die oft sauberer verläuft und höhere Ausbeuten liefert.[10]

Abbildung 2: Arbeitsablauf für die oxidative Nef-Reaktion.

Protokoll 2: Synthese von 4-Fluorbenzaldehyd

Materialien:

  • 1-Fluor-4-(nitromethyl)benzol

  • Natriummethoxid (NaOMe)

  • Methanol (trocken)

  • Dichlormethan (DCM, trocken)

  • Ozongenerator

  • Dimethylsulfid (DMS)

  • Wasser

  • Sole

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Sicherheitsvorkehrungen:

  • Ozon ist hochgiftig und reaktiv. Alle Arbeiten mit Ozon müssen in einem speziellen, gut belüfteten Abzug durchgeführt werden.

  • Arbeiten Sie bei tiefen Temperaturen (-78 °C), um die Reaktion zu kontrollieren.

  • Dimethylsulfid hat einen sehr unangenehmen Geruch.

Durchführung:

  • Lösen Sie 1-Fluor-4-(nitromethyl)benzol (1,0 Äquivalent) in trockenem Methanol in einem Dreihalskolben, der mit einem Gaseinleitungsrohr und einem Blasenzähler ausgestattet ist.

  • Kühlen Sie die Lösung auf 0 °C und fügen Sie langsam eine Lösung von Natriummethoxid (1,1 Äquivalente) in Methanol hinzu, um das Natriumnitronat zu bilden.

  • Entfernen Sie das Methanol unter reduziertem Druck. Lösen Sie den zurückbleibenden festen Rückstand in trockenem Dichlormethan.

  • Kühlen Sie die Lösung in einem Trockeneis/Aceton-Bad auf -78 °C.

  • Leiten Sie einen Strom von Ozon durch die Lösung, bis eine persistente blaue Färbung auftritt, die das Vorhandensein von überschüssigem Ozon anzeigt.

  • Spülen Sie die Lösung mit einem inerten Gas (Stickstoff oder Argon), um überschüssiges Ozon zu entfernen.

  • Fügen Sie bei -78 °C langsam Dimethylsulfid (2,0 Äquivalente) hinzu, um das Ozonid zu reduzieren.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen.

  • Waschen Sie die Reaktionsmischung mit Wasser und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel vorsichtig unter reduziertem Druck.

  • Reinigen Sie das rohe 4-Fluorbenzaldehyd durch Destillation oder Säulenchromatographie.

Erwartete Ergebnisse und Charakterisierung: 4-Fluorbenzaldehyd ist eine farblose bis leicht gelbliche Flüssigkeit.[12]

  • ¹H-NMR (CDCl₃): Charakteristische Signale sind das Aldehydproton (Singulett, ~9,9 ppm) und die aromatischen Protonen (Multipletts im Bereich von ~7,1-7,9 ppm).[12]

  • ¹³C-NMR (CDCl₃): Das Carbonylkohlenstoffatom erscheint bei ~191 ppm.[13]

  • IR (Film): Starke Carbonyl-Streckschwingung bei ~1700 cm⁻¹.[13]

ParameterWertReferenz
Ausgangsmaterial1-Fluor-4-(nitromethyl)benzol-
OxidationsmittelOzon (O₃)[10]
Base zur NitronatbildungNatriummethoxid (NaOMe)[10]
Temperatur-78 °C-
AufarbeitungReduktiv (Dimethylsulfid)-
Produkt4-Fluorbenzaldehyd[12]

Abschnitt III: Synthese von Heterocyclen über [3+2]-Cycloaddition von Nitriloxiden

Die 1,3-dipolare Cycloaddition von in situ erzeugten Nitriloxiden mit Alkenen oder Alkinen ist eine leistungsstarke Methode zur Synthese von fünfgliedrigen Heterocyclen wie Isoxazolinen und Isoxazolen.[14] Diese Strukturen sind in vielen pharmazeutisch aktiven Verbindungen von Bedeutung.

Wissenschaftlicher Hintergrund und Begründung

Primäre Nitroalkane können in Nitriloxide umgewandelt werden, die hochreaktive 1,3-Dipole sind. Eine gängige Methode zur Erzeugung von Nitriloxiden ist die Dehydratisierung von primären Nitroalkanen, beispielsweise mit Phenylisocyanat in Gegenwart einer katalytischen Menge einer Base (Mukaiyama-Reaktion).[7] Das in situ erzeugte 4-Fluorbenzonitriloxid reagiert dann sofort mit einem vorhandenen Dipolarophil (z. B. einem Alken) in einer [3+2]-Cycloaddition, um ein substituiertes Isoxazolin zu bilden.[6] Diese Methode vermeidet die Isolierung des instabilen Nitriloxids.

Abbildung 3: Arbeitsablauf für die Synthese von Isoxazolin.

Protokoll 3: Synthese von 3-(4-Fluorphenyl)-5-phenyl-4,5-dihydroisoxazol

Materialien:

  • 1-Fluor-4-(nitromethyl)benzol

  • Phenylisocyanat

  • Triethylamin (Et₃N)

  • Styrol

  • Toluol (trocken)

  • Kieselgel für die Säulenchromatographie

Sicherheitsvorkehrungen:

  • Phenylisocyanat ist hochgiftig, ein starkes Tränengas und feuchtigkeitsempfindlich. Arbeiten Sie ausschließlich im Abzug und tragen Sie geeignete PSA.

  • Nitriloxide sind instabil und potenziell explosiv in reiner Form. Erzeugen und verwenden Sie sie immer in situ.

  • Die Reaktion kann exotherm sein.

Durchführung:

  • Lösen Sie 1-Fluor-4-(nitromethyl)benzol (1,0 Äquivalent) und Styrol (1,2 Äquivalente) in trockenem Toluol in einem Rundkolben unter Inertgasatmosphäre.

  • Fügen Sie eine katalytische Menge Triethylamin (einige Tropfen) hinzu.

  • Fügen Sie langsam und tropfenweise Phenylisocyanat (1,1 Äquivalente) bei Raumtemperatur zu der gerührten Lösung hinzu.

  • Erhitzen Sie die Reaktionsmischung für 2-4 Stunden auf 80 °C. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Während der Reaktion fällt N,N'-Diphenylharnstoff als weißer Feststoff aus.

  • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und filtrieren Sie den Feststoff ab.

  • Waschen Sie den Filterkuchen mit einer kleinen Menge Toluol.

  • Dampfen Sie das Filtrat unter reduziertem Druck ein.

  • Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das Isoxazolin-Produkt zu isolieren.[3]

Erwartete Ergebnisse und Charakterisierung: Das Produkt wird als Gemisch von Regio- und Stereoisomeren erhalten, obwohl oft ein Isomer überwiegt.

  • ¹H-NMR: Erwartete Signale für das 3,5-disubstituierte Isoxazolin umfassen aromatische Protonen, ein Methinproton an C5 (Triplett, ~5,5-6,0 ppm) und zwei diastereotope Methylenprotonen an C4 (Doppeldubletts, ~3,2-4,0 ppm).

  • ¹³C-NMR: Charakteristische Signale für die C=N-Doppelbindung (~157 ppm) und die Kohlenstoffatome des Isoxazolinrings.[9]

  • MS (EI): Molekülionenpeak und charakteristische Fragmentierungsmuster.

Abschnitt IV: Reduktion der Nitrogruppe zu einem primären Amin

Die Umwandlung der Nitromethylgruppe in eine Aminomethylgruppe eröffnet Wege zu einer Vielzahl von biologisch relevanten Molekülen, da die Benzylamin-Struktur ein wichtiges Pharmakophor darstellt.

Wissenschaftlicher Hintergrund und Begründung

Die Reduktion von aliphatischen Nitroverbindungen zu primären Aminen kann mit verschiedenen Reagenzien durchgeführt werden. Eine der gebräuchlichsten und effektivsten Methoden ist die Verwendung von Lithiumaluminiumhydrid (LiAlH₄).[14] LiAlH₄ ist ein starkes, nukleophiles Reduktionsmittel, das in der Lage ist, die Nitrogruppe vollständig zum Amin zu reduzieren.[15] Die Reaktion muss unter streng wasserfreien Bedingungen durchgeführt werden, da LiAlH₄ heftig mit Wasser reagiert. Die Aufarbeitung erfordert eine sorgfältige Zersetzung des überschüssigen Hydrids und der Aluminiumsalze. Die Anwesenheit des Fluoratoms am aromatischen Ring wird unter diesen Bedingungen im Allgemeinen toleriert.

Abbildung 4: Arbeitsablauf für die Reduktion der Nitrogruppe.

Protokoll 4: Synthese von (4-Fluorphenyl)methanamin

Materialien:

  • Lithiumaluminiumhydrid (LiAlH₄)

  • Tetrahydrofuran (THF, trocken)

  • 1-Fluor-4-(nitromethyl)benzol

  • Wasser

  • 15%ige Natriumhydroxidlösung (NaOH)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Sicherheitsvorkehrungen:

  • LiAlH₄ ist ein pyrophores Material und reagiert heftig mit Wasser und protischen Lösungsmitteln. Alle Arbeiten müssen unter einer strikten Inertgasatmosphäre (Stickstoff oder Argon) und mit absolut trockenen Glasgeräten und Lösungsmitteln durchgeführt werden.

  • Die Aufarbeitung ist stark exotherm und mit Wasserstoffentwicklung verbunden. Führen Sie sie äußerst vorsichtig und langsam bei 0 °C durch.

Durchführung:

  • Suspendieren Sie Lithiumaluminiumhydrid (1,5 Äquivalente) in trockenem THF in einem Dreihalskolben unter Inertgasatmosphäre.

  • Kühlen Sie die Suspension in einem Eisbad auf 0 °C.

  • Lösen Sie 1-Fluor-4-(nitromethyl)benzol (1,0 Äquivalent) in trockenem THF und geben Sie es langsam und tropfenweise über einen Tropftrichter zu der LiAlH₄-Suspension.

  • Nach beendeter Zugabe lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 4-6 Stunden. Überwachen Sie die Reaktion mittels DC.

  • Kühlen Sie die Reaktionsmischung wieder auf 0 °C.

  • Quenchen Sie die Reaktion äußerst vorsichtig nach der Fieser-Methode: Fügen Sie langsam und tropfenweise Wasser (X ml), dann 15%ige NaOH-Lösung (X ml) und schließlich erneut Wasser (3X ml) hinzu, wobei X die Masse des verwendeten LiAlH₄ in Gramm ist.[14]

  • Rühren Sie die resultierende Suspension kräftig, bis sich ein körniger, weißer Niederschlag bildet und die überstehende Lösung klar ist.

  • Filtrieren Sie den Niederschlag (Aluminiumsalze) über Celite ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.

  • Trocknen Sie das Filtrat über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das rohe Amin zu erhalten.

  • Das Produkt kann bei Bedarf durch Destillation unter reduziertem Druck weiter gereinigt werden.

Erwartete Ergebnisse und Charakterisierung: (4-Fluorphenyl)methanamin ist eine Flüssigkeit.

  • ¹H-NMR: Erwartete Signale umfassen aromatische Protonen (Multipletts, ~7,0-7,3 ppm), ein Methylenproton (Singulett, ~3,8 ppm) und die Aminprotonen (breites Singulett, ~1,5 ppm, das mit D₂O austauscht).

  • IR (Film): Charakteristische N-H-Streckschwingungen bei ~3300-3400 cm⁻¹.

Schlussfolgerung und Ausblick

Die hier vorgestellten Protokolle demonstrieren die synthetische Vielseitigkeit von 1-Fluor-4-(nitromethyl)benzol. Durch die gezielte Nutzung der Reaktivität der Nitromethylgruppe können Forscher auf effiziente Weise eine Vielzahl von strukturell unterschiedlichen Molekülen herstellen. Die Henry-Reaktion ermöglicht den Aufbau komplexer Kohlenstoffgerüste, die Nef-Reaktion eröffnet den Zugang zur reichen Chemie der Carbonylverbindungen, die Cycloaddition von Nitriloxiden führt zu wertvollen heterocyclischen Systemen, und die Reduktion liefert primäre Amine, die wichtige Bausteine in der medizinischen Chemie sind. Diese Methoden stellen eine solide Grundlage für die Entwicklung neuartiger Verbindungen mit potenziellen Anwendungen in der Pharmazie und den Materialwissenschaften dar.

Referenzen

  • SCIRP. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. SCIRP. Verfügbar unter: [Link]

  • Boy, J. et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE. Verfügbar unter: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Verfügbar unter: [Link]

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS. Loba Chemie. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Products from the Henry reaction between nitromethane and p‐fluorobenzaldehyde in methanol as solvent. ResearchGate. Verfügbar unter: [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde. PubChem. Verfügbar unter: [Link]

  • RSC Publishing. (n.d.). Supporting Information. RSC.org. Verfügbar unter: [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Nef reaction. Wikipedia. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Nef reaction. Wikipedia. Verfügbar unter: [Link]

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Method

Application Note: 1-Fluoro-4-(nitromethyl)benzene as a Versatile Building Block in High-Performance Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary and Mechanistic Insights 1-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary and Mechanistic Insights

1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7) is a highly versatile, bifunctional aromatic compound that serves as a critical precursor in advanced polymer chemistry. The molecule features two highly reactive/functional domains: a strongly electron-withdrawing, thermally stable carbon-fluorine (C-F) bond, and a reactive nitromethyl ( −CH2​NO2​ ) group.

In polymer science, the strategic incorporation of fluorine atoms is known to drastically alter the physicochemical properties of the resulting macromolecule. The C-F bond imparts exceptional chemical resistance, thermal stability, and hydrophobicity[1]. Furthermore, the bulky nature and high electronegativity of the fluorine atom disrupt polymer chain packing, which increases free volume, enhances solubility in organic solvents, and lowers the dielectric constant (Dk) of the material.

The nitromethyl group provides two primary synthetic pathways for polymer functionalization:

  • Reduction to an Amine: The −CH2​NO2​ group can be reduced to a primary amine, yielding 4-fluorobenzylamine. This amine is a highly sought-after monomer for synthesizing fluorinated polyimides (F-PIs) and polyamides, which are utilized in flexible printed circuit boards, optoelectronics, and advanced perovskite LEDs[2][3].

  • Nitroaldol (Henry) Condensation: The acidic α -protons of the nitromethyl group allow it to react with aldehydes to form fluorinated β -nitrostyrenes. These act as powerful Michael acceptors for radical or step-growth polymerizations, yielding functionalized macromolecules used in antimicrobial coatings and sensing applications[4].

Reaction Pathways and Visualization

The following Graphviz diagram illustrates the dual synthetic workflows originating from 1-Fluoro-4-(nitromethyl)benzene.

G A 1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7) B Reduction (H2, Pd/C) Pathway A A->B C Henry Reaction (Aldehyde, Base) Pathway B A->C D 4-Fluorobenzylamine B->D E Fluorinated Nitrostyrene C->E F Polycondensation (with Dianhydride) D->F G Radical/Michael Addition E->G H Fluorinated Polyimide (F-PI) Low Dk, High Thermal Stability F->H I Functionalized Fluoropolymer Sensing & Antimicrobial G->I

Caption: Reaction pathways of 1-Fluoro-4-(nitromethyl)benzene in polymer synthesis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate built-in validation steps. This ensures that researchers can verify the success of each intermediate before proceeding to the polymerization stage.

Protocol 1: Synthesis of 4-Fluorobenzylamine via Catalytic Hydrogenation

Causality & Rationale: The reduction of halogenated nitro compounds can sometimes lead to unwanted dehalogenation. However, because the C-F bond is exceptionally strong (significantly stronger than C-Cl or C-Br), catalytic hydrogenation using Palladium on Carbon (Pd/C) can be safely employed without risking defluorination[5].

Step-by-Step Methodology:

  • Preparation: In a 250 mL heavy-walled hydrogenation flask, dissolve 10.0 g (64.4 mmol) of 1-Fluoro-4-(nitromethyl)benzene in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with argon prior to addition.

  • Hydrogenation: Pressurize the flask with H2​ gas to 40 psi. Agitate the mixture at room temperature for 12 hours.

  • Filtration: Vent the hydrogen gas and purge with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-fluorobenzylamine as a pale yellow liquid.

  • In-Line Validation (FTIR): Analyze an aliquot via FTIR. The reaction is successful if the strong asymmetric and symmetric NO2​ stretching bands (typically at ~1550 cm−1 and ~1350 cm−1 ) have completely disappeared, replaced by N-H stretching bands at ~3300-3400 cm−1 .

Protocol 2: Synthesis of Fluorinated Polyimide (F-PI)

Causality & Rationale: Polyimides are synthesized via a two-step polycondensation. The incorporation of the 4-fluorobenzyl moiety disrupts the coplanarity of the polymer backbone. This steric hindrance prevents tight interchain packing, thereby improving the polymer's solubility in aprotic solvents (like DMAc or NMP) and lowering its dielectric constant for microelectronic applications[3].

Step-by-Step Methodology:

  • Poly(amic acid) Formation: In a thoroughly dried 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 5.0 g (39.9 mmol) of the synthesized 4-fluorobenzylamine in 45 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Dianhydride Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add 17.7 g (39.9 mmol) of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in small portions over 30 minutes to prevent a sudden exotherm.

  • Chain Extension: Remove the ice bath and allow the highly viscous solution to stir at room temperature for 24 hours to form the poly(amic acid) (PAA) precursor.

  • Thermal Imidization: Cast the PAA solution onto a clean glass substrate using a doctor blade. Place the substrate in a programmable vacuum oven.

  • Curing Profile: Heat the film under a nitrogen atmosphere using the following stepped profile: 100 °C for 1 h, 150 °C for 1 h, 200 °C for 1 h, and finally 250 °C for 2 h.

  • In-Line Validation (FTIR): Peel the resulting thin film from the glass. Analyze via FTIR. Successful imidization is confirmed by the disappearance of the broad O-H stretch (~3000 cm−1 ) and the appearance of characteristic imide carbonyl symmetric and asymmetric stretches at ~1780 cm−1 and ~1720 cm−1 , as well as the C-N stretch at ~1370 cm−1 .

Protocol 3: Synthesis of Fluorinated Nitrostyrene via Henry Reaction

Causality & Rationale: 1-Fluoro-4-(nitromethyl)benzene can be converted into a functional monomer via the Henry reaction. The electron-withdrawing nitro group stabilizes the carbanion formed by base extraction of the α -proton, enabling nucleophilic attack on an aldehyde[4].

Step-by-Step Methodology:

  • Condensation: In a 100 mL round-bottom flask, combine 5.0 g (32.2 mmol) of 1-Fluoro-4-(nitromethyl)benzene and 3.4 g (32.2 mmol) of benzaldehyde in 30 mL of methanol.

  • Catalysis: Add 0.5 mL of aqueous sodium hydroxide (10% w/v) dropwise while stirring at 0 °C.

  • Dehydration: Stir the mixture at room temperature for 4 hours. The intermediate β -nitro alcohol spontaneously dehydrates under these conditions to form the conjugated β -nitrostyrene derivative.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

  • In-Line Validation ( 1 H NMR): Dissolve a sample in CDCl3​ . The presence of a sharp singlet or doublet in the vinylic region (7.5–8.2 ppm) confirms the formation of the double bond.

Quantitative Data Presentation

The integration of the 4-fluorobenzyl moiety significantly enhances the physicochemical properties of polyimides compared to standard, non-fluorinated equivalents (e.g., PMDA-ODA based Kapton).

Table 1: Comparative Properties of Standard vs. Fluorinated Polyimides

Polymer PropertyStandard Polyimide (PMDA-ODA)Fluorinated Polyimide (6FDA + 4-Fluorobenzylamine)Causality / Mechanism
Dielectric Constant ( Dk​ at 1 MHz) 3.4 - 3.52.6 - 2.8Highly electronegative C-F bonds reduce molar polarizability.
Glass Transition Temp ( Tg​ ) ~385 °C~310 °CBulky pendant groups increase free volume, slightly lowering Tg​ .
Optical Transmittance (500 nm) < 40% (Amber/Brown)> 85% (Colorless/Transparent)Disruption of interchain charge-transfer (CTC) complexes.
Solubility (in DMAc/NMP) InsolubleHighly SolubleSteric hindrance prevents tight crystalline packing.
Moisture Absorption (24h) 2.5 - 3.0%< 0.5%Hydrophobic nature of the fluorine atoms repels water.

References

  • American Chemical Society. "PFAS Research, Definitions, and Regulatory Developments". ACS.org. URL:[Link]

  • Trofimova, E. et al. "An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes". Molecules, MDPI. URL: [Link]

  • Zhao, L. et al. "Influence of Bulky Organo-Ammonium Halide Additive Choice on the Flexibility and Efficiency of Perovskite Light". Advanced Functional Materials, Princeton University. URL: [Link]

  • Jo, Y. J. et al. "Adhesively Bonded Copper and Polyimide for Flexible Printed Circuit Boards: A Data-Driven Degradation Study Under Accelerated Aging". ACS Applied Electronic Materials. URL:[Link]

  • ResearchGate Contributors. "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues". ResearchGate. URL: [Link]

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Application

Application Notes and Protocols for Suzuki Coupling with Derivatives of 1-Fluoro-4-(nitromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Navigating the Challenges and Opportunities of Electron-Deficient Aryl Fluorides in Biaryl Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Challenges and Opportunities of Electron-Deficient Aryl Fluorides in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

This guide focuses on the application of the Suzuki coupling to a particularly challenging yet valuable class of substrates: derivatives of 1-fluoro-4-(nitromethyl)benzene. These molecules present a unique set of challenges due to the presence of two distinct functional groups that can influence the course of the reaction:

  • The Aryl Fluoride: The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides generally the least reactive partners in Suzuki couplings.[7] Activation of this bond often requires specialized and highly active catalyst systems.[5][8]

  • The Nitromethyl Group: The electron-withdrawing nature of the nitro group can activate the aryl ring towards nucleophilic attack, which can be beneficial for the oxidative addition step of the Suzuki coupling. However, the nitro group itself can be susceptible to reduction under certain catalytic conditions, leading to unwanted side products. Furthermore, the benzylic protons of the nitromethyl group are acidic and could potentially engage in side reactions.

Despite these challenges, the successful Suzuki coupling of 1-fluoro-4-(nitromethyl)benzene derivatives offers a powerful route to novel biaryl compounds with potential applications in drug discovery and materials science. The ability to selectively couple at the C-F position while preserving the nitromethyl moiety opens up avenues for further functionalization of the resulting products.

This document provides a comprehensive guide to performing Suzuki coupling reactions with these substrates, including a detailed discussion of the reaction mechanism, a step-by-step experimental protocol, and a troubleshooting guide. The information presented herein is a synthesis of established principles of Suzuki coupling and specific considerations for electron-deficient and functionally diverse substrates.

Understanding the Catalytic Cycle and Key Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10] Understanding how the specific functionalities of 1-fluoro-4-(nitromethyl)benzene derivatives influence each of these steps is crucial for successful reaction design.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step for Ar-F) Pd0->OxAdd Ar-F (1-Fluoro-4-(nitromethyl)benzene derivative) PdII_Aryl Ar-Pd(II)-F(L_n) (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ (Boronic acid/ester) + Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) (Diaryl-Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Biaryl Product) ArylFluoride 1-Fluoro-4-(nitromethyl)benzene Derivative (Ar-F) BoronicAcid Arylboronic Acid/Ester (Ar'-B(OR)₂) BiarylProduct 4-Aryl-1-(nitromethyl)benzene Derivative (Ar-Ar')

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: This is often the rate-determining step, especially for the robust C-F bond.[11] The electron-withdrawing nitro group in the para position of 1-fluoro-4-(nitromethyl)benzene can facilitate this step by lowering the electron density of the aromatic ring, making the C-F bond more susceptible to cleavage by the electron-rich Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is critical to promote the oxidative addition of aryl fluorides.[4][5]

2. Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[2][9] The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent system (often a mixture of an organic solvent like dioxane or THF with water) is crucial for efficient transmetalation. The presence of the nitro group on the aryl fluoride should not significantly hinder this step.

3. Reductive Elimination: This final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. Bulky ligands on the palladium center can promote this step by bringing the two organic groups into close proximity.

Challenges Posed by the Nitromethyl Group:

The primary concern with the nitromethyl group is its potential for side reactions. Under the basic conditions of the Suzuki coupling, the benzylic protons of the nitromethyl group are acidic and can be deprotonated to form a nitronate anion. This anion could potentially coordinate to the palladium center or participate in other undesired reactions.

Furthermore, nitro groups are known to be reducible in the presence of palladium catalysts and a suitable hydrogen source. While the Suzuki coupling is not typically a reductive process, certain conditions or impurities could lead to the reduction of the nitro group to an amino group or other reduced forms. Careful selection of the catalyst, base, and reaction conditions is therefore paramount to ensure the integrity of the nitromethyl functionality.

Experimental Protocol: A General Guideline for the Suzuki Coupling of 1-Fluoro-4-(nitromethyl)benzene Derivatives

This protocol provides a general starting point for the Suzuki coupling of 1-fluoro-4-(nitromethyl)benzene derivatives with various arylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials and Equipment:

  • Substrates: 1-Fluoro-4-(nitromethyl)benzene derivative and the desired arylboronic acid or boronic acid pinacol ester.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like SPhos Pd G3.

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Base: Potassium phosphate tribasic (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous and degassed 1,4-dioxane and deionized water.

  • Glassware: Schlenk flask or a sealed reaction vial, magnetic stir bar, condenser (if heating for extended periods).

  • Inert Atmosphere: A supply of dry argon or nitrogen gas.

  • Standard laboratory equipment for workup and purification (separatory funnel, rotary evaporator, silica gel for column chromatography).

Reaction Setup and Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the 1-fluoro-4-(nitromethyl)benzene derivative (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The catalyst and ligand loadings are typical starting points and may be optimized. The choice of a strong, non-nucleophilic base like K₃PO₄ is often effective in Suzuki couplings.

  • Establishing an Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically in the range of 0.1 to 0.5 M.

    • Rationale: The use of a mixed solvent system is common in Suzuki couplings. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is important to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: Elevated temperatures are often required to activate the C-F bond. The optimal temperature will depend on the specific substrates and catalyst system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters that can be used as a starting point for the Suzuki coupling of 1-fluoro-4-(nitromethyl)benzene derivatives.

ParameterRecommended Range/ValueRationale
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or SPhos Pd G3 (1-3 mol%)SPhos-based pre-catalysts are often highly effective for challenging couplings.
Ligand SPhos, XPhos, or other bulky phosphines (Ligand:Pd ratio of 2:1 to 4:1)Bulky, electron-rich ligands facilitate oxidative addition of the C-F bond.
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases are generally preferred to avoid side reactions.
Solvent 1,4-Dioxane/H₂O or THF/H₂O (4:1 to 10:1 v/v)A biphasic system often provides optimal conditions for both organic and inorganic components.
Temperature 80-120 °CHigher temperatures are typically required for the activation of the C-F bond.
Reaction Time 4-24 hoursReaction progress should be monitored to determine the optimal time.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Inappropriate base or solvent- Ensure the use of a fresh, high-quality catalyst and ligand.- Screen different bulky phosphine or NHC ligands.- Increase the reaction temperature in increments.- Try a different base (e.g., Cs₂CO₃) or solvent system.
Formation of side products (e.g., reduction of the nitro group) - Presence of reducing agents- Inappropriate catalyst or reaction conditions- Use high-purity reagents and solvents.- Screen different palladium catalysts and ligands.- Lower the reaction temperature if possible.- Consider using a milder base.
Homocoupling of the boronic acid - Presence of oxygen- Catalyst deactivation- Ensure the reaction is performed under a strictly inert atmosphere.- Use freshly degassed solvents.- Increase the catalyst loading slightly.
Protodeboronation of the boronic acid - Presence of excess water or acidic impurities- Use anhydrous solvents and dry the base before use.- Consider using a boronic acid pinacol ester, which can be more stable.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Suzuki-Miyaura coupling of 1-fluoro-4-(nitromethyl)benzene derivatives, while presenting unique challenges, offers a powerful and versatile method for the synthesis of novel biaryl compounds. By carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively activate the inert C-F bond while preserving the sensitive nitromethyl functionality. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important reaction in the fields of drug discovery, materials science, and organic synthesis. As with any challenging chemical transformation, a systematic approach to optimization, guided by a thorough understanding of the underlying mechanistic principles, is key to achieving high yields and pure products.

References

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  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Method

Analytical Methods for Quantifying 1-Fluoro-4-(nitromethyl)benzene: A Comprehensive Protocol Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7) | Formula: C₇H₆FNO₂ | MW: 155.13 g/mol Introduction & Analytical St...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7) | Formula: C₇H₆FNO₂ | MW: 155.13 g/mol

Introduction & Analytical Strategy

1-Fluoro-4-(nitromethyl)benzene is a versatile fluorinated nitroaromatic building block frequently utilized in pharmaceutical synthesis, particularly for generating substituted amines and oximes. The precise quantification of this compound presents unique analytical challenges. The nitromethyl moiety (-CH₂NO₂) is susceptible to thermal degradation under standard gas chromatography conditions, while the para-fluoro substitution requires high-resolution techniques to distinguish it from non-fluorinated or isomeric impurities.

To establish a self-validating analytical system, this guide details a tri-orthogonal approach: HPLC-UV for primary purity quantification, GC-MS with a PTV inlet for trace impurity profiling, and Multi-Nuclear NMR for definitive structural validation.

Primary Quantification: Reverse-Phase HPLC-UV

Expertise & Causality

The nitro group in 1-Fluoro-4-(nitromethyl)benzene imparts strong chromophoric properties, yielding a robust UV absorption maximum near 254 nm. Because nitroaromatics are moderately polar but possess a hydrophobic aromatic ring, a C18 reversed-phase column provides optimal retention and resolution from synthetic precursors (e.g., 4-fluorotoluene). This approach is adapted from[1], the industry gold standard for nitroaromatic quantification, ensuring baseline separation and high reproducibility.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of 1-Fluoro-4-(nitromethyl)benzene and dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilution: Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (to prevent potential photolytic degradation).

  • System Equilibration: Flush the C18 column with the mobile phase (50:50 Methanol/Water) for 30 minutes at 1.0 mL/min until a stable baseline is achieved at 254 nm.

  • Injection & Analysis: Inject 10 µL of the sample. Record the chromatogram for 15 minutes. The target analyte typically elutes between 6.0 and 8.0 minutes depending on exact column dead volume.

  • Calibration: Run a 5-point calibration curve (10, 25, 50, 75, 100 µg/mL) to establish linearity and calculate the Limit of Detection (LOD).

HPLC Method Parameters & Validation Metrics
Parameter / MetricSpecification / Result
Column C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase Isocratic 50:50 (v/v) Methanol / Ultrapure Water
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Column Temperature 30°C
Linearity (R²) > 0.999 (Range: 10 - 100 µg/mL)
Estimated LOD / LOQ 0.5 µg/mL / 1.5 µg/mL

Trace Profiling: GC-MS with PTV Inlet

Expertise & Causality

Standard split/splitless GC injectors operating at high isothermal temperatures (e.g., 250°C) often induce thermal degradation of the labile nitromethyl group, leading to the loss of NO₂ and subsequent signal attenuation. To circumvent this thermolability—a well-documented issue in[2]—a Programmable Temperature Vaporization (PTV) inlet is employed. By injecting the sample at a lower temperature (40°C) and rapidly ramping the heat, thermal stress is minimized, preserving the intact molecular ion (m/z 155) for Electron Ionization (EI).

Step-by-Step Protocol
  • Sample Preparation: Dilute the primary Acetonitrile stock solution to 5 µg/mL using GC-grade Hexane or Dichloromethane.

  • Inlet Configuration: Set the PTV inlet to an initial temperature of 40°C.

  • Injection: Inject 1.0 µL of the sample in splitless mode.

  • Temperature Program: Immediately upon injection, ramp the PTV inlet at 10°C/sec to 250°C. Concurrently, initiate the oven program: 50°C hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Data Acquisition: Operate the MS in full scan mode (m/z 50–300) with an EI source at 70 eV. Extract the m/z 155 and m/z 109 ions for specific quantification.

GC-MS Method Parameters & Fragmentation Profile
Parameter / FragmentSpecification / Assignment
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Ionization Source Electron Ionization (EI), 70 eV
m/z 155 Molecular Ion [M]⁺ (Intact 1-Fluoro-4-(nitromethyl)benzene)
m/z 109 Base Peak[M - NO₂]⁺ (Loss of nitro group)
m/z 83 [M - NO₂ - C₂H₂]⁺ (Aromatic ring fragmentation)

Orthogonal Validation: Multi-Nuclear NMR

Expertise & Causality

While chromatographic methods provide excellent quantitative data, they lack direct structural elucidation. Multi-nuclear NMR serves as a self-validating system. The ¹⁹F NMR spectrum provides a highly specific, unobstructed signal for the para-fluoro substitution. Concurrently, ¹H NMR confirms the integrity of the nitromethyl (-CH₂NO₂) moiety, which appears as a distinct downfield singlet (typically ~5.4 ppm) due to the strong electron-withdrawing effect of the adjacent nitro group.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the neat 1-Fluoro-4-(nitromethyl)benzene sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • ¹H NMR Acquisition: Acquire 16 scans at 400 MHz. Look for the characteristic -CH₂- singlet at ~5.4 ppm (2H) and the para-substituted aromatic AA'BB' multiplet system between 7.0 and 7.5 ppm (4H).

  • ¹⁹F NMR Acquisition: Acquire 32 scans at 376 MHz (proton-decoupled). A single sharp resonance confirms the presence of the single fluorine atom on the aromatic ring, validating the absence of poly-fluorinated impurities.

Analytical Workflow Visualization

Workflow Sample 1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7) Sample Prep HPLC HPLC-UV (EPA 8330B Adapted) Primary Quantification Sample->HPLC Aliquot 1 (Liquid) GCMS GC-MS (PTV Inlet) Trace & Impurity Profiling Sample->GCMS Aliquot 2 (Volatile) NMR Multi-Nuclear NMR (1H, 19F) Structural Validation Sample->NMR Aliquot 3 (Neat/Solid) Data Data Integration & Purity Certification HPLC->Data GCMS->Data NMR->Data

Analytical workflow for the quantification and validation of 1-Fluoro-4-(nitromethyl)benzene.

References

  • EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. URL:[Link][1]

  • Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. PubMed / National Institutes of Health. URL: [Link][2]

Sources

Application

Application Notes &amp; Protocols: Advanced Synthetic Methodologies for Heterocyclic Compounds in Drug Discovery

Introduction Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2] Their prevalence stems from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2] Their prevalence stems from their ability to present diverse three-dimensional arrangements of heteroatoms, which are crucial for specific molecular recognition and modulation of biological targets. The drive to explore novel chemical space and identify next-generation therapeutics necessitates the development of efficient, robust, and versatile synthetic methods for the construction of complex heterocyclic scaffolds.[3] This guide provides a detailed exploration of three transformative strategies in contemporary organic synthesis—C-H activation, multicomponent reactions, and photoredox catalysis—offering researchers and drug development professionals a comprehensive resource with actionable protocols and in-depth mechanistic insights.

C-H Activation: A Paradigm of Synthetic Efficiency

Direct C-H functionalization has emerged as a powerful strategy that streamlines the synthesis of complex molecules by obviating the need for pre-functionalized starting materials.[4] This atom-economical approach allows for the late-stage modification of intricate molecular frameworks, a highly desirable feature in drug discovery programs.[3]

Palladium-Catalyzed Direct Arylation of Pyridines

The pyridine motif is a ubiquitous structural element in a vast number of pharmaceuticals.[5] Palladium-catalyzed C-H activation provides a direct and efficient method for the arylation of pyridines, offering a convergent approach to valuable biaryl structures.[5][6]

Mechanistic Rationale: The catalytic cycle is generally believed to commence with the coordination of the palladium catalyst to the pyridine nitrogen, which directs the regioselective cleavage of a C-H bond, typically at the C2 or C6 position, to form a palladacycle intermediate. This is followed by oxidative addition of an aryl halide and subsequent reductive elimination to furnish the arylated pyridine and regenerate the active palladium catalyst.[7]

Experimental Protocol: Synthesis of 2-(p-tolyl)pyridine

This protocol details the direct C-H arylation of pyridine with 4-iodotoluene, exemplifying a practical application of this methodology.[5][6]

Materials:

  • Pyridine (1.0 equiv)

  • 4-Iodotoluene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane, followed by pyridine (1.0 equiv) and 4-iodotoluene (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-(p-tolyl)pyridine product.

Data Summary: Scope of Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventYield (%)
14-IodotoluenePd(OAc)₂K₂CO₃1,4-Dioxane~85
24-BromoanisolePd(OAc)₂/PPh₃Cs₂CO₃DMF~75
32-ChlorobenzonitrilePd(OAc)₂/PCy₃K₃PO₄Toluene~60

Workflow for Palladium-Catalyzed C-H Arylation of Pyridine:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Pd(OAc)₂ and K₂CO₃ in a Schlenk tube B Inert atmosphere (evacuate/backfill) A->B C Add anhydrous 1,4-dioxane B->C D Add pyridine and 4-iodotoluene C->D E Heat at 120 °C for 16-24 hours D->E F Monitor by TLC/GC-MS E->F G Cool to RT, dilute with ethyl acetate F->G H Filter through Celite G->H I Concentrate filtrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for pyridine C-H arylation.

Multicomponent Reactions: Accelerating Complexity

Multicomponent reactions (MCRs) are one-pot processes where three or more starting materials react to form a single product, incorporating most of the atoms from the reactants.[8][9] This inherent efficiency makes MCRs a powerful tool in drug discovery for rapidly generating libraries of structurally diverse compounds.[10][11]

The Ugi Four-Component Reaction (U-4CR) for Heterocycle Synthesis

The Ugi reaction is a classic MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[12][13] By strategically choosing bifunctional starting materials, the linear Ugi adduct can undergo subsequent intramolecular cyclization to afford a wide array of heterocyclic scaffolds.[14][15]

Mechanistic Rationale: The reaction initiates with the formation of an imine from the aldehyde and amine. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. The final product is formed after an intramolecular acyl transfer (Mumm rearrangement).[13]

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a one-pot, three-component synthesis of a dihydropyrimidinone, a privileged scaffold in medicinal chemistry.[16][17][18]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Urea (1.5 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Catalytic amount of acid (e.g., HCl or a Lewis acid)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv), urea (1.5 equiv), and ethyl acetoacetate (1.0 equiv) in ethanol.

  • Add a catalytic amount of acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure dihydropyrimidinone derivative.

Logical Relationship of MCRs in Drug Discovery:

G A Simple, Readily Available Starting Materials B Multicomponent Reaction (e.g., Ugi, Biginelli) A->B C Diverse Library of Complex Heterocycles B->C D High-Throughput Screening C->D E Hit/Lead Identification D->E G PC PC PC_star *PC PC->PC_star hν (Visible Light) PC_star->PC Energy Transfer Substrate_triplet Triplet Substrate PC_star->Substrate_triplet Substrate Substrate (Alkene) Substrate->Substrate_triplet Product Product (Cyclobutane) Substrate_triplet->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Fluoro-4-(nitromethyl)benzene

Welcome to the technical support center for the synthesis of 1-Fluoro-4-(nitromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-4-(nitromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to improve your reaction yields and overcome common challenges in the synthesis of this valuable compound.

Introduction

1-Fluoro-4-(nitromethyl)benzene is a key building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a nitromethyl group offers unique electronic and steric properties that are advantageous in the design of novel molecules. The primary and most reliable method for its synthesis is the Henry (or nitroaldol) reaction between 4-fluorobenzaldehyde and nitromethane. An alternative, though often more challenging, route is the direct side-chain nitration of 4-fluorotoluene. This guide will focus on troubleshooting and optimizing both approaches.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Henry Reaction Route: 4-Fluorobenzaldehyde and Nitromethane

Question 1: My Henry reaction is showing a very low yield of the desired 1-(4-fluorophenyl)-2-nitroethanol intermediate. What are the likely causes?

Answer: Low yields in the Henry reaction are a common issue and can often be attributed to several factors. The Henry reaction is reversible, so optimizing conditions to favor the forward reaction is crucial.[1]

  • Insufficient Base or Inappropriate Base Strength: The reaction is base-catalyzed, and the choice and amount of base are critical.[2] If the base is too weak, the deprotonation of nitromethane will be inefficient.[3] Conversely, a base that is too strong can promote side reactions, such as the Cannizzaro reaction of the aldehyde.[4]

    • Troubleshooting Steps:

      • Screen Different Bases: If you are using a mild base like triethylamine (Et3N), consider switching to a slightly stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K2CO3).[5]

      • Optimize Base Concentration: Ensure you are using a catalytic amount of base. Typically, 0.1 to 0.2 equivalents are sufficient. Using an excess of base can lead to side product formation.

      • Consider a Heterogeneous Catalyst: Solid base catalysts, such as Mg-Al hydrotalcite, can offer better control and easier work-up.[6]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in the equilibrium of the Henry reaction.

    • Troubleshooting Steps:

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to shift the equilibrium towards the product and minimize side reactions.[7]

      • Monitor for Exotherms: The reaction can be exothermic. Ensure efficient stirring and cooling to maintain a stable temperature.

  • Presence of Water: Water can interfere with the reaction, especially when using organometallic catalysts.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents and Reagents: Ensure your solvent (e.g., THF, isopropanol) and reagents are dry.[4]

      • Run Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent the introduction of atmospheric moisture.[8]

Question 2: I am observing a significant amount of a yellow, oily byproduct, and my desired β-nitro alcohol seems to be disappearing over time. What is happening?

Answer: This is a classic case of the dehydration of the initially formed β-nitro alcohol, 1-(4-fluorophenyl)-2-nitroethanol, to form 1-fluoro-4-(2-nitrovinyl)benzene. This dehydration is often favored by higher temperatures and the presence of a base.[9]

  • Troubleshooting Steps to Minimize Dehydration:

    • Control the Temperature: Maintain a low reaction temperature (0 °C to room temperature) to disfavor the elimination reaction.[7]

    • Use a Mild Base: Stronger bases are more likely to promote dehydration. Consider using a milder base like triethylamine or an amine salt.[3]

    • Careful Work-up: During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or acetic acid) to quench the basic catalyst before any heating or concentration steps.[10]

Question 3: My purification by column chromatography is leading to product decomposition. How can I effectively purify the 1-(4-fluorophenyl)-2-nitroethanol?

Answer: The β-nitro alcohol product can be sensitive to silica gel, which is acidic and can promote dehydration.

  • Troubleshooting Purification:

    • Deactivate Silica Gel: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar base like triethylamine (e.g., hexane/ethyl acetate with 1% triethylamine).

    • Alternative Purification Methods:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method that avoids the issues of column chromatography.[11]

      • Reversed-Phase HPLC: For small-scale purifications where high purity is required, reversed-phase HPLC can be a good option.[10]

Direct Nitration Route: 4-Fluorotoluene

Question 4: I am attempting the direct nitration of 4-fluorotoluene, but I am primarily getting ring-nitrated products instead of the desired 1-fluoro-4-(nitromethyl)benzene.

Answer: This is the primary challenge with this synthetic route. Aromatic nitration is a very facile electrophilic substitution reaction, and it often outcompetes the radical-based side-chain nitration. To favor side-chain nitration, you need to employ conditions that promote the formation of benzylic radicals.

  • Troubleshooting Steps to Favor Side-Chain Nitration:

    • Avoid Strong Acids: The classic mixed acid (H2SO4/HNO3) conditions for aromatic nitration will almost exclusively give ring nitration.[12] Avoid these conditions.

    • Use a Solid Acid Catalyst: Some studies have shown that using solid acid catalysts with nitric acid can lead to side-chain nitration.[1]

    • Consider Alternative Nitrating Agents: Investigate the use of nitrating agents that can generate nitrogen dioxide radicals under neutral or slightly acidic conditions.

Question 5: My nitration reaction is producing a dark, tarry mixture with a low yield of any identifiable product.

Answer: Charring and the formation of tar are often due to overly harsh reaction conditions, leading to oxidation and polymerization side reactions.

  • Troubleshooting Steps to Avoid Charring:

    • Strict Temperature Control: Nitration reactions are highly exothermic. Maintain a low and consistent temperature using an efficient cooling bath (e.g., ice-salt bath).

    • Slow Reagent Addition: Add the nitrating agent slowly and dropwise with vigorous stirring to dissipate heat effectively.

    • Appropriate Stoichiometry: Use a controlled amount of the nitrating agent (typically 1.05-1.1 equivalents) to minimize over-nitration and oxidative side reactions.

Frequently Asked Questions (FAQs)

What is the most reliable synthetic route to 1-Fluoro-4-(nitromethyl)benzene?

The Henry reaction between 4-fluorobenzaldehyde and nitromethane is generally the more reliable and higher-yielding route. It offers better control over the reaction and avoids the issue of competing ring nitration that plagues the direct nitration of 4-fluorotoluene.

What safety precautions should I take when working with nitromethane and nitrating agents?

  • Nitromethane: Nitromethane is flammable and can be explosive under certain conditions. Handle it in a well-ventilated fume hood and avoid contact with strong bases or oxidizing agents.

  • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Perform the reaction in a fume hood and have a quench bath (ice water) ready.

How can I monitor the progress of the Henry reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting aldehyde on a TLC plate and develop it in an appropriate solvent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the aldehyde spot and the appearance of a new, more polar spot for the β-nitro alcohol will indicate the progress of the reaction.

Is the intermediate 1-(4-fluorophenyl)-2-nitroethanol stable?

The β-nitro alcohol intermediate is moderately stable but can undergo dehydration to the corresponding nitroalkene, especially in the presence of heat and base.[9] It is best to use the crude product in the next step if possible or to purify it under mild conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)-2-nitroethanol via the Henry Reaction

This protocol is a general procedure based on standard Henry reaction conditions. Optimization of the base and temperature may be required.

Materials:

  • 4-Fluorobenzaldehyde

  • Nitromethane

  • Triethylamine (Et3N) or another suitable base

  • Anhydrous isopropanol or tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous isopropanol (or THF).

  • Add nitromethane (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add triethylamine (0.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl dropwise until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 1-(4-fluorophenyl)-2-nitroethanol.

Protocol 2: Dehydration of 1-(4-fluorophenyl)-2-nitroethanol (if desired)

While the target of this guide is 1-fluoro-4-(nitromethyl)benzene, the dehydrated product, 1-fluoro-4-(2-nitrovinyl)benzene, is a common side product and may be a desired compound in some contexts.

Materials:

  • Crude 1-(4-fluorophenyl)-2-nitroethanol

  • Acetic anhydride

  • Sodium acetate

  • Toluene

Procedure:

  • Dissolve the crude 1-(4-fluorophenyl)-2-nitroethanol in toluene.

  • Add acetic anhydride (1.5 equivalents) and a catalytic amount of sodium acetate.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureHenry Reaction RouteDirect Nitration Route
Starting Materials 4-Fluorobenzaldehyde, Nitromethane4-Fluorotoluene, Nitrating Agent
Key Advantages High selectivity, Milder conditions, More reliablePotentially fewer steps
Key Disadvantages Intermediate can be unstablePoor selectivity (ring vs. side-chain), Harsh conditions, Risk of charring
Typical Yield Moderate to High (with optimization)Low to Moderate (often poor)

Predicted Spectroscopic Data for 1-Fluoro-4-(nitromethyl)benzene:

  • ¹H NMR (CDCl₃, δ): ~7.4-7.2 (m, 2H, Ar-H), ~7.1-6.9 (m, 2H, Ar-H), ~5.4 (s, 2H, CH₂NO₂)

  • ¹³C NMR (CDCl₃, δ): ~163 (d, J ≈ 250 Hz, C-F), ~131 (d, J ≈ 8 Hz), ~130 (d, J ≈ 3 Hz), ~116 (d, J ≈ 22 Hz), ~79 (CH₂NO₂)

  • IR (cm⁻¹): ~1550 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch), ~1230 (C-F stretch)

Note: This data is predicted based on the structure and data for similar compounds. Experimental verification is required.

Visualization of Workflows

Henry Reaction Workflow

Henry_Reaction_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Fluorobenzaldehyde + Nitromethane B Add Base (e.g., Et3N) in Anhydrous Solvent A->B C Stir at 0°C to RT B->C D Quench with mild acid (HCl) C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Crude Product: 1-(4-fluorophenyl)-2-nitroethanol G->H I Recrystallization or Deactivated Silica Gel Chromatography H->I J Pure Product I->J Troubleshooting_Henry Start Low Yield in Henry Reaction Q1 Is the reaction reversible (retro-Henry)? Start->Q1 A1 Lower reaction temperature (0°C to RT) Q1->A1 Yes Q2 Is the base appropriate? Q1->Q2 No A1->Q2 A2_1 Screen different bases (e.g., DBU, K2CO3) Q2->A2_1 No A2_2 Optimize base concentration (0.1-0.2 eq.) Q2->A2_2 No Q3 Are there side products? Q2->Q3 Yes A2_1->Q3 A2_2->Q3 A3 Check for dehydration product. If present, use milder base and lower temperature. Q3->A3 Yes Q4 Are conditions anhydrous? Q3->Q4 No A3->Q4 A4 Use dry solvents/reagents and inert atmosphere. Q4->A4 No End Improved Yield Q4->End Yes A4->End

Caption: Troubleshooting decision tree for low yield in the Henry reaction.

References

  • BenchChem. (2025).
  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.
  • Abdel-Maksoud, M. I., et al. (2018). MgAl-Layered Double Hydroxide Solid Base Catalysts for Henry Reaction: A Green Protocol.
  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
  • Sciencemadness Discussion Board. (2019). Failed nitro-aldol reaction. Possible cause and fix?.
  • BenchChem. (2025). Technical Support Center: Stereoselective Nitroaldol (Henry) Reaction of 2-Nitropentane.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
  • ResearchGate. (2026).
  • BenchChem. (2025).
  • ORCA – Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow.
  • BenchChem. (2025). Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde.
  • ResearchGate. (2014).
  • ACS Publications. (1998).
  • Organic Syntheses. (n.d.). Procedure.
  • Master Organic Chemistry. (n.d.). Henry Reaction.
  • ChemicalBook. (2018). 4-Fluoronitrobenzene synthesis.
  • Almac. (2012). MICROREVIEW Biocatalytic Approaches to the Henry (Nitroaldol) Reaction.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-4-(nitromethyl)benzene.
  • Reddit. (2024).
  • ResearchGate. (n.d.). Products from the Henry reaction between nitromethane and p‐fluorobenzaldehyde in methanol as solvent.
  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-.
  • Google Patents. (2012).
  • PMC. (n.d.). DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy.
  • ResearchGate. (2022). Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents.
  • ThaiScience. (2017). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino] -.
  • Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask.
  • ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
  • Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene.
  • MDPI. (2022). Nitroaldol Reaction.
  • Chemistry LibreTexts. (2020). 14.
  • MDPI. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.
  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ResearchGate. (2025). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems.
  • A Level Chemistry. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • ResearchGate. (n.d.). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System.
  • YouTube. (2018).
  • Chemguide. (n.d.).
  • PMC. (n.d.). Practical syntheses of 4-fluoroprolines.
  • Chemistry LibreTexts. (2023).

Sources

Optimization

Technical Support Center: Side Reactions in the Nitration of 4-Fluorobenzyl Halides

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the nitration of 4-fluorobenzyl halides. This guide is designed to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the nitration of 4-fluorobenzyl halides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this crucial synthetic transformation. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this resource to help you navigate potential challenges and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the nitration of 4-fluorobenzyl halides, offering explanations for their causes and actionable solutions.

Issue 1: Formation of Benzaldehyde and Benzoic Acid Derivatives

Question: I am observing significant amounts of 4-fluoro-3-nitrobenzaldehyde and 4-fluoro-3-nitrobenzoic acid in my reaction mixture. What is causing this oxidation, and how can I prevent it?

Answer:

The oxidation of the benzylic halide to the corresponding aldehyde and carboxylic acid is a common and often frustrating side reaction during nitration. This occurs because the nitrating mixture, particularly nitric acid, is a strong oxidizing agent.[1][2] The reaction is often initiated by the in-situ formation of nitrous acid (HNO₂), which can react with the benzyl halide.[3]

Causality and Mechanistic Insight:

The mechanism of this side reaction involves the initial formation of a benzyl nitrite intermediate, which then decomposes to the aldehyde.[3] Further oxidation of the aldehyde by the strong oxidizing conditions of the nitrating mixture leads to the formation of the carboxylic acid.[2] Electron-withdrawing groups on the aromatic ring can favor this "carbonyl elimination" reaction.[4]

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C. Overheating significantly accelerates the rate of oxidation.

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) slowly and dropwise to the solution of 4-fluorobenzyl halide.[5] This maintains a low instantaneous concentration of the oxidizing agent.

  • Choice of Nitrating Agent: Consider using milder nitrating agents that are less prone to causing oxidation. Examples include:

    • Urea Nitrate: A pre-formed salt that can deliver the nitronium ion under less aggressive conditions.

    • N-Nitropyridinium Salts: These reagents can offer better control over the reaction.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.

Issue 2: Poor Regioselectivity - Formation of Multiple Nitro Isomers

Question: My product is a mixture of 4-fluoro-3-nitrobenzyl halide and 4-fluoro-2-nitrobenzyl halide. How can I improve the regioselectivity to favor the desired 3-nitro isomer?

Answer:

The directing effect of the substituents on the aromatic ring governs the position of nitration. In 4-fluorobenzyl halide, both the fluorine and the halomethyl group influence the regiochemical outcome. The fluorine atom is an ortho-, para- director, while the -CH₂X group is a deactivating ortho-, para- director.[6][7] This can lead to the formation of a mixture of isomers.

Causality and Mechanistic Insight:

The electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring proceeds via a carbocation intermediate known as a Wheland intermediate or σ-complex.[8] The stability of this intermediate determines the preferred position of substitution. While the fluorine atom directs to the ortho and para positions, the deactivating nature of the halomethyl group can influence the distribution of isomers.[6]

Troubleshooting Protocol:

  • Solvent Effects: The choice of solvent can influence the isomer distribution. Experiment with different solvents, such as acetic anhydride or nitromethane, which can sometimes alter the regioselectivity.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can enhance regioselectivity. However, this must be approached with caution as it can also increase the rate of side reactions.

  • Bulky Nitrating Agents: Employing sterically hindered nitrating agents can sometimes favor substitution at the less hindered position.

Issue 3: Hydrolysis of the Benzyl Halide

Question: I am detecting 4-fluoro-3-nitrobenzyl alcohol in my product mixture. What is causing this hydrolysis, and how can I avoid it?

Answer:

The presence of water in the reaction mixture can lead to the hydrolysis of the benzyl halide to the corresponding benzyl alcohol.[9][10] The nitrating mixture itself contains water, and atmospheric moisture can also contribute.[11]

Causality and Mechanistic Insight:

The hydrolysis of benzyl halides can proceed through an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.[10] The presence of strong acids can catalyze this reaction. The resulting benzyl alcohol can then be subsequently nitrated, leading to the observed byproduct.

Troubleshooting Protocol:

  • Anhydrous Conditions: Use anhydrous grade solvents and reagents. Ensure all glassware is thoroughly dried before use.

  • Dehydrating Agent: The sulfuric acid in the nitrating mixture also acts as a dehydrating agent, which helps to minimize hydrolysis.[11] Ensure the correct ratio of sulfuric acid to nitric acid is used as per established protocols.

  • Control of Water Byproduct: The nitration reaction itself produces water.[11] Using a slight excess of sulfuric acid can help to sequester this water as it is formed.

Issue 4: Dinitration and Polynitration

Question: I am observing the formation of dinitrated products. How can I control the reaction to achieve mononitration?

Answer:

The introduction of the first nitro group deactivates the aromatic ring, making subsequent nitrations more difficult.[12] However, under forcing conditions such as high temperatures or a large excess of the nitrating agent, dinitration can occur.[5]

Troubleshooting Protocol:

  • Stoichiometric Control: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Temperature Management: As with oxidation, lower temperatures disfavor polynitration.[5]

  • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of 4-fluorobenzyl halides?

A1: Concentrated sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[12][13] The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion.[14] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction and any trace amounts of water present in the reagents, which helps to drive the reaction to completion and minimize hydrolysis side reactions.[11]

Q2: Can I use nitric acid alone for the nitration?

A2: While nitric acid alone can nitrate highly activated aromatic rings, it is generally not sufficient for the nitration of deactivated or moderately activated rings like 4-fluorobenzyl halides.[13] The presence of sulfuric acid is crucial for generating a high enough concentration of the nitronium ion to achieve a reasonable reaction rate.

Q3: How does the fluorine substituent affect the reactivity and regioselectivity of the nitration?

A3: The fluorine atom has a dual effect. Through its inductive effect, it is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. However, through its resonance effect, it is an electron-donating group that directs incoming electrophiles to the ortho and para positions. In the case of 4-fluorobenzyl halide, this means the positions ortho to the fluorine (positions 3 and 5) are activated.

Q4: What are the safety precautions I should take when performing this reaction?

A4: The nitration of aromatic compounds is a potentially hazardous reaction. The nitrating mixture is highly corrosive and a strong oxidizing agent. The reaction is also exothermic and can run away if not properly controlled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be prepared for a quench procedure (e.g., pouring the reaction mixture onto ice) in case of an uncontrolled exotherm.

III. Visualizing the Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate the main reaction and key side reactions.

Main Nitration Reaction

NitrationMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-F-BenzylHalide 4-Fluorobenzyl Halide SigmaComplex σ-Complex (Wheland Intermediate) 4-F-BenzylHalide->SigmaComplex Electrophilic Attack HNO3_H2SO4 HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) HNO3_H2SO4->Nitronium Generation of Electrophile Nitronium->SigmaComplex 3-NitroProduct 4-Fluoro-3-nitrobenzyl Halide SigmaComplex->3-NitroProduct Deprotonation

Caption: Mechanism of the desired nitration reaction.

Common Side Reaction Pathways

SideReactions cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway cluster_dinitration Dinitration Pathway Start 4-Fluorobenzyl Halide Aldehyde 4-Fluoro-3-nitrobenzaldehyde Start->Aldehyde [O] Alcohol 4-Fluoro-3-nitrobenzyl Alcohol Start->Alcohol H₂O / H⁺ CarboxylicAcid 4-Fluoro-3-nitrobenzoic Acid Aldehyde->CarboxylicAcid [O] Dinitro Dinitrated Product 3-NitroProduct_node 4-Fluoro-3-nitrobenzyl Halide 3-NitroProduct_node->Dinitro HNO₃ / H₂SO₄

Caption: Overview of common side reaction pathways.

IV. Summary of Key Parameters and Controls

ParameterPotential IssueRecommended Control
Temperature Oxidation, DinitrationMaintain at 0-5 °C using an ice bath.
Reagent Addition Localized overheating, Side reactionsSlow, dropwise addition of the nitrating mixture with vigorous stirring.
Stoichiometry Dinitration, Unreacted starting materialUse a stoichiometric amount or a slight excess of the nitrating agent.
Water Content Hydrolysis of benzyl halideUse anhydrous reagents and glassware. Ensure sufficient sulfuric acid is present.
Reaction Time Formation of byproductsMonitor the reaction by TLC or GC and quench promptly upon completion.

V. References

  • Koshy, K. M., Robertson, R. E., Dyson, G. S., & Singh, S. (1976). The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. Canadian Journal of Chemistry, 54(22), 3614-3619.

  • Koshy, K. M., & Robertson, R. E. (1974). The Nucleophilic Displacement of the Nitrate Group. 1. The Hydrolysis of a Series of Benzyl Nitrates in Water. Canadian Journal of Chemistry, 52(14), 2485-2490.

  • Frontiers. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.

  • RJPN. (n.d.). CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID.

  • Asian Journal of Chemistry. (n.d.). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate.

  • ResearchGate. (2026, February 27). Efficient and convenient oxidation of benzyl halides to carbonyl compounds with Sodium nitrate and Acetic acid by phase transfer catalysis in aqueous media.

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • ACS Publications. (2004, December 14). Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid.

  • PMC. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

  • Vaia. (n.d.). Problem 16 The compounds benzyl chloride (... [FREE SOLUTION]).

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.

  • Doc Brown's Chemistry. (2026, March 7). nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes.

  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

  • BenchChem. (n.d.). Technical Support Center: Controlling Nitration Regioselectivity of Benzene.

  • BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.

  • Chemistry Steps. (2024, January 24). Nitration of Benzene.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Fluoro-4-(nitromethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in overcoming the specific chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in overcoming the specific chromatographic challenges associated with isolating 1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7)[1].

Arylnitromethanes are highly versatile synthetic intermediates, but their isolation is notoriously difficult due to dual-reactivity during synthesis and the intrinsic acidity of their benzylic protons. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: My flash chromatography fractions show a persistent, co-eluting impurity with a nearly identical Rf​ value to 1-Fluoro-4-(nitromethyl)benzene. What is it, and how do I remove it?

The Causality: If you synthesized the compound via the Victor Meyer reaction (reacting 4-fluorobenzyl halide with silver or sodium nitrite), the nitrite ion ( NO2−​ ) acts as an ambident nucleophile. Attack via the nitrogen atom yields the desired nitroalkane (C-alkylation), while attack via the oxygen atom yields a nitrite ester byproduct (O-alkylation, 4-fluorobenzyl nitrite)[2]. Because these two molecules lack significantly different polar functional groups, their Rf​ values on normal-phase silica gel are virtually identical, making direct separation nearly impossible.

The Solution: Do not attempt to separate them directly on a column. Instead, apply a chemical scavenging step prior to chromatography. As demonstrated in the, treating the crude mixture with urea in methanol selectively hydrolyzes the nitrite ester into 4-fluorobenzyl alcohol and nitrogen gas[2]. The resulting alcohol is highly polar and easily separated from the nitroalkane on a standard silica column.

Q2: I am experiencing severe streaking on the silica gel column, and my isolated yield is unusually low. The compound seems to be degrading on the column. What is happening?

The Causality: Arylnitromethanes possess highly acidic alpha-protons ( pKa​ ~8–12) due to the combined electron-withdrawing effects of the nitro group and the fluorophenyl ring[3]. On basic stationary phases (e.g., amine-functionalized silica or basic alumina), the compound deprotonates to form a nitronate anion. Anions bind irreversibly to the silica surface, causing severe streaking. Furthermore, these nitronate anions are susceptible to base-catalyzed degradation, such as the Nef reaction (conversion to aldehydes) or oligomerization.

The Solution: Always use standard, slightly acidic to neutral silica gel (pH 6.5–7.0). Never use basic additives like triethylamine (TEA) in your eluent. If streaking persists on standard silica, adding 0.1% acetic acid to the eluent will suppress nitronate formation, keeping the molecule protonated and sharpening the elution band.

Q3: How should I visualize 1-Fluoro-4-(nitromethyl)benzene on my TLC plates?

The Causality: The compound features a fluorophenyl chromophore conjugated with a nitro group, resulting in strong absorption in the UV spectrum.

The Solution: Use short-wave UV light (254 nm) as your primary, non-destructive detection method. For secondary confirmation, a potassium permanganate ( KMnO4​ ) stain can be used; it will oxidize the benzylic position and appear as a yellow spot on a purple background.

Part 2: Data Presentation

To assist with your chromatographic planning, the following table summarizes the quantitative retention data for the target compound and its common synthesis matrix components.

Table 1: Chromatographic Properties & Separation Profile
CompoundStructure / Type Rf​ (Hexane/EtOAc 9:1)Chromatographic Behavior & Notes
1-Fluoro-4-(nitromethyl)benzene Target Product~0.45Sharp band on neutral silica; strong UV absorption (254 nm).
4-Fluorobenzyl nitrite Synthesis Byproduct~0.48Co-elutes with target; requires urea scavenging prior to column.
4-Fluorobenzyl alcohol Scavenged Byproduct~0.15Highly retained due to -OH group; easily separated from target.
4-Fluorobenzyl bromide Starting Material~0.60Elutes rapidly; well-resolved from the target product.

Part 3: Experimental Protocols

Protocol: Chemically-Assisted Chromatographic Purification

This self-validating workflow ensures the complete removal of the problematic nitrite ester byproduct before committing the sample to the silica column.

Step 1: Scavenging Reaction Dissolve the crude reaction mixture (containing 1-fluoro-4-(nitromethyl)benzene and the nitrite ester) in methanol (approx. 5 mL per gram of crude). Add 1.5 equivalents of urea.

Step 2: Incubation & Validation Stir the mixture at room temperature (25 °C) for exactly 1 hour. Self-Validation Check: Run a TLC (Hexane/EtOAc 9:1). The faint upper edge of the product spot (the nitrite ester) should disappear, and a new, highly retained spot ( Rf​ ~0.15, the alcohol) must appear.

Step 3: Concentration Evaporate the methanol under reduced pressure using a rotary evaporator at 30 °C to yield a crude residue.

Step 4: Dry Loading Dissolve the residue in a minimal volume of dichloromethane (DCM). Add neutral silica gel (approx. 2 grams per gram of crude) and evaporate to dryness to create a free-flowing powder. Mechanistic note: Dry loading prevents the polar alcohol byproduct from dragging the target compound down the column.

Step 5: Column Packing & Elution Pack a flash chromatography column with standard neutral silica gel (230–400 mesh) using 100% hexanes. Load the dry-packed silica onto the column. Elute using a gradient from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate.

Step 6: Isolation Collect fractions while monitoring at 254 nm. Pool the fractions containing the pure product ( Rf​ ~0.45) and concentrate under reduced pressure.

Part 4: Mandatory Visualization

Workflow for chemical scavenging and chromatographic purification of arylnitromethanes.

References

  • Guillaumet, G., et al. "Scalable, easy synthesis and efficient isolation of arylnitromethanes: a revival of the Victor Meyer reaction." Tetrahedron, 2016. URL:[Link]

  • Semenov, V. V., et al. "Preparation of Ring-Methoxylated Arylnitromethanes by the Victor Meyer Reaction." Synthesis, 2022. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Reactions Involving 1-Fluoro-4-(nitromethyl)benzene

Welcome to the technical support guide for 1-Fluoro-4-(nitromethyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide expert insights into optimizing reaction temp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Fluoro-4-(nitromethyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide expert insights into optimizing reaction temperatures when using this versatile reagent. Our goal is to move beyond simple protocols and explain the causal relationships between temperature, reaction outcomes, and potential side reactions, ensuring you can troubleshoot and refine your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles governing the use of 1-Fluoro-4-(nitromethyl)benzene, with a focus on the critical role of temperature.

Q1: What are the primary reactive sites of 1-Fluoro-4-(nitromethyl)benzene and how does temperature influence their reactivity?

1-Fluoro-4-(nitromethyl)benzene has two primary sites of reactivity:

  • The α-Carbon of the Nitromethyl Group: The protons on the carbon adjacent to the nitro group (-CH₂NO₂) are acidic (pKa ≈ 10-11 in DMSO). This allows for deprotonation by a base to form a nucleophilic nitronate anion. This is the basis for its use in Henry (nitro-aldol) reactions .[1][2]

  • The Aromatic Ring: The fluorine atom can be displaced by strong nucleophiles via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-withdrawing nature of the nitromethyl group, while less activating than a directly conjugated nitro group, still facilitates this reaction at elevated temperatures.

Temperature is arguably the most critical parameter to control. For Henry reactions , moderate temperatures are often sufficient to achieve good rates. However, excessive heat can lead to the elimination of water from the β-nitro alcohol product, forming an undesired nitroalkene.[2][3] For SₙAr reactions , higher temperatures are typically required to overcome the higher activation energy, but this increases the risk of side reactions and decomposition.[4][5]

Q2: What is the thermal stability of 1-Fluoro-4-(nitromethyl)benzene and what are the risks at high temperatures?

Q3: How does temperature affect the kinetic vs. thermodynamic control of a Henry reaction?

In a Henry reaction, the initial addition of the nitronate to a carbonyl is often reversible (retro-Henry reaction).[1]

  • Kinetic Control (Lower Temperatures): At lower temperatures (e.g., 0 °C to room temperature), the reaction favors the formation of the most rapidly formed product, the β-nitro alcohol (Henry adduct). This is the desired outcome for most synthetic applications.

  • Thermodynamic Control (Higher Temperatures): At elevated temperatures, the equilibrium can shift. The subsequent elimination of water to form the more stable, conjugated nitroalkene often becomes the thermodynamically favored pathway.[2] Therefore, if the β-nitro alcohol is the target, maintaining the lowest effective temperature is critical.

Q4: I am setting up a novel reaction. What is a good starting temperature?

A prudent approach is to start at a low temperature and gradually warm the reaction while monitoring its progress.

  • For Henry Reactions: Begin at 0 °C or room temperature. Use a mild base (e.g., triethylamine, DBU, or a solid-supported base) to minimize side reactions.[8][9]

  • For SₙAr Reactions: Start at a moderately elevated temperature, such as 60-80 °C, in a high-boiling polar aprotic solvent like DMSO or DMF.[5][10] If no reaction is observed after several hours (monitored by TLC or LCMS), the temperature can be incrementally increased.

Section 2: Troubleshooting Guide - A Problem-Solving Framework

This guide provides direct, actionable advice for common issues encountered during experiments.

Issue 1: Low or No Conversion in a Henry Reaction
  • Symptom: The majority of 1-Fluoro-4-(nitromethyl)benzene and/or the carbonyl partner remains unreacted after the expected timeframe.

  • Causality & Solution: The activation energy for the reaction is not being met at the current temperature, or the chosen base is not strong enough.

    • Verify Base Strength: Ensure the base is sufficiently strong to deprotonate the nitromethyl group. If using a weak base like a carbonate, a stronger, non-nucleophilic base like DBU may be required.

    • Incremental Temperature Increase: After confirming the base is appropriate, slowly warm the reaction. Increase the temperature in 10-15 °C increments (e.g., from 25 °C to 40 °C), holding for 1-2 hours at each step while monitoring by TLC. This helps identify the minimum temperature required for conversion without overshooting into a regime where side reactions dominate.

    • Solvent Effects: Ensure the solvent is appropriate. Polar aprotic solvents like THF or DMF can facilitate the reaction. For some catalytic systems, solvent-free conditions or aqueous media have also proven effective.[11][12]

Issue 2: Prominent Side-Product Formation (Elimination/Dehydration)
  • Symptom: A new, less polar spot appears on the TLC plate (often UV active), and the yield of the desired β-nitro alcohol is low. This is likely the corresponding nitroalkene.

  • Causality & Solution: The reaction temperature is too high, favoring the thermodynamically stable elimination product.[2]

    • Reduce Temperature Immediately: The most effective solution is to run the reaction at a lower temperature. If the reaction was successful at 50 °C but gave the elimination product, repeat it at room temperature or 0 °C, even if it requires a longer reaction time.

    • Use a Weaker Base: Strong bases can promote the elimination step (E1cB mechanism). Switching from an alkoxide or hydroxide to a milder amine base (e.g., TEA) or a supported catalyst can often suppress this side reaction.[3]

    • Controlled Workup: Quench the reaction at low temperature and use a mildly acidic buffer (e.g., saturated NH₄Cl solution) during workup to neutralize the base and prevent post-reaction elimination.[9]

Issue 3: Low Yield or Decomposition in an SₙAr Reaction
  • Symptom: The reaction mixture darkens significantly, and the mass balance is poor, with low recovery of starting material or desired product.

  • Causality & Solution: The reaction temperature is likely exceeding the thermal stability threshold of the starting material or the product, especially in the presence of a strong nucleophile or base.

    • Establish a Temperature Ceiling: If decomposition is suspected at 120 °C, repeat the reaction at a lower temperature (e.g., 90-100 °C) for a longer duration. Patience is key. SₙAr reactions can be slow, but a clean reaction over 24 hours is preferable to a decomposed mixture after 4 hours.

    • Consider a Catalyst: For challenging SₙAr reactions, the use of a phase-transfer catalyst can sometimes allow for lower reaction temperatures by improving the solubility and reactivity of the nucleophile.[5]

    • Inert Atmosphere: At high temperatures, oxidation can contribute to decomposition. Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate these side reactions.

Section 3: Protocols & Quantitative Data

Experimental Protocol: Temperature Scouting for a Henry Reaction

This protocol provides a systematic approach to identifying the optimal temperature for the reaction between 1-Fluoro-4-(nitromethyl)benzene and an aldehyde (e.g., benzaldehyde).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 1-Fluoro-4-(nitromethyl)benzene (1.0 eq) and the aldehyde (1.1 eq) in anhydrous THF (to make a 0.5 M solution).

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq) dropwise.

  • Scouting Phase 1 (0 °C): Stir the reaction at 0 °C. After 1 hour, take an aliquot for TLC or LCMS analysis to check for product formation. Continue stirring for up to 4 hours, monitoring periodically.

  • Scouting Phase 2 (Room Temperature): If conversion is low, remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25 °C). Continue to monitor progress every 1-2 hours.

  • Scouting Phase 3 (Gentle Heating): If the reaction is still sluggish, immerse the flask in a pre-heated oil bath at 40 °C. Monitor carefully for the appearance of any new, less-polar byproducts that would indicate elimination.

  • Quenching and Analysis: Once optimal conversion is reached (or a significant side reaction begins), cool the mixture back to 0 °C and quench by adding saturated aqueous NH₄Cl solution. Proceed with a standard aqueous workup and extraction. Analyze the crude product by ¹H NMR to determine the ratio of desired adduct to any side products.

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeReagent/PartnerTypical Base/CatalystSolventRecommended Starting Temp. (°C)Key Considerations & Reference
Henry Reaction Aromatic AldehydeDBU, TEA, K₂CO₃THF, DMF0 to 25 °CLow temperatures are crucial to prevent elimination to the nitroalkene.[2][9]
Henry Reaction Aliphatic AldehydeSolid-supported basesSolvent-free or THF25 to 40 °CAliphatic aldehydes can be more reactive; start at RT. Monitor for side reactions.[12]
SₙAr Secondary Amines (e.g., Morpholine)K₂CO₃DMSO, DMF80 to 120 °CHigh temperatures are often necessary. Monitor for decomposition (darkening).[10]
SₙAr Alkoxides (e.g., NaOEt)N/A (reagent is base)Corresponding Alcohol25 °C to RefluxCan be highly exothermic. Add substrate to the alkoxide solution at a controlled rate.

Section 4: Visual Guides & Workflows

Diagram 1: Decision-Making Workflow for Temperature Optimization

This workflow provides a logical path for troubleshooting and optimizing reaction temperature.

Caption: A workflow for systematic temperature optimization and troubleshooting.

Diagram 2: Influence of Temperature on Henry Reaction Pathways

This diagram illustrates how temperature can dictate the product distribution between the desired addition product and the undesired elimination byproduct.

G cluster_0 Reactants cluster_1 Products Reactants 1-Fluoro-4-(nitromethyl)benzene + Aldehyde + Base Adduct Desired Product: β-Nitro Alcohol Reactants->Adduct Low Temperature (Kinetic Control) Adduct->Reactants Retro-Henry (Reversible) Elimination Side Product: Nitroalkene Adduct->Elimination High Temperature (Thermodynamic Control)

Caption: Competing pathways in the Henry reaction are highly temperature-dependent.

References

Sources

Troubleshooting

Technical Support Center: Preventing Decomposition of 1-Fluoro-4-(nitromethyl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with benzylic nitro compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with benzylic nitro compounds.

1-Fluoro-4-(nitromethyl)benzene is a highly reactive building block. Because of the synergistic electron-withdrawing effects of the nitro group and the para-fluorophenyl ring, its benzylic protons are highly acidic (pKa < 6.7)[1]. While this allows for easy deprotonation, the resulting nitronate anion is exceptionally vulnerable to degradation pathways including the Nef reaction, oxidative homocoupling, and nitroaldol self-condensation. This guide provides field-proven troubleshooting strategies to maintain molecular integrity during your workflows.

Part 1: Troubleshooting FAQs

Q1: Why does my reaction mixture turn deep blue/green and yield 4-fluorobenzaldehyde instead of the desired alkylated product? A1: You are observing the classic Nef Reaction [2]. When the nitronate anion is exposed to an aqueous acidic workup, it protonates at the oxygen to form a nitronic acid. Further protonation leads to nucleophilic attack by water, forming a 1-nitroso-alkanol intermediate (which causes the characteristic deep blue/green color). This intermediate rapidly collapses into 4-fluorobenzaldehyde and nitrous oxide (N2O)[2].

  • Causality & Solution: Water is the nucleophile that destroys your intermediate. To prevent this, you must bypass the formation of the nitronic acid in the presence of water. Quench the reaction with an anhydrous proton source (e.g., glacial acetic acid in THF) at -78 °C before any water is introduced to the system.

Q2: I am observing significant formation of a dimeric byproduct (1,2-bis(4-fluorophenyl)-1,2-dinitroethane). How do I prevent this? A2: Nitronate anions have low oxidation potentials and are highly susceptible to oxidative homocoupling [3]. In the presence of ambient oxygen or trace transition metals, the nitronate undergoes a single-electron transfer (SET) to form a nitronate radical cation. These radicals rapidly dimerize to form the dinitroethane byproduct[3].

  • Causality & Solution: Oxygen acts as a terminal oxidant. Strict Schlenk techniques are mandatory. Degas all solvents via freeze-pump-thaw cycles and maintain a positive pressure of high-purity Argon.

Q3: What are the best practices for deprotonating 1-Fluoro-4-(nitromethyl)benzene without causing self-condensation? A3: Avoid nucleophilic bases (like NaOH or alkoxides) and high temperatures. If the nitronate is generated slowly in the presence of unreacted starting material, it will act as a nucleophile and attack the neutral 1-Fluoro-4-(nitromethyl)benzene (a Henry-type self-condensation).

  • Causality & Solution: Use a strong, sterically hindered, non-nucleophilic base like NaHMDS at cryogenic temperatures (-78 °C). Furthermore, employ inverse addition : add the nitro compound dropwise to the base/electrophile mixture to ensure the nitronate is consumed by the electrophile the exact moment it forms.

Part 2: Mechanistic & Workflow Visualizations

Decomposition SM 1-Fluoro-4-(nitromethyl)benzene Nitronate Nitronate Anion SM->Nitronate Base Nef 4-Fluorobenzaldehyde (Nef Product) Nitronate->Nef Aqueous Acid Dimer Oxidative Dimer Nitronate->Dimer O2 / Metals Henry Nitroaldol Byproducts Nitronate->Henry Unreacted SM

Decomposition pathways of 1-Fluoro-4-(nitromethyl)benzene under non-optimal conditions.

Workflow Step1 1. Argon Purge Step2 2. Cool to -78°C Step1->Step2 Step3 3. Add NaHMDS Step2->Step3 Step4 4. Inverse Addition Step3->Step4 Step5 5. Anhydrous Quench Step4->Step5

Optimized cryogenic workflow for the safe handling and trapping of nitronate intermediates.

Part 3: Base Selection & Expected Outcomes

Summarized below is the quantitative impact of reaction conditions on the stability of 1-Fluoro-4-(nitromethyl)benzene during deprotonation.

BaseTemperatureSolventAtmospherePrimary OutcomeYield of Desired Product
NaOH (aq)25 °CEtOH/H₂OAirNef Reaction (Aldehyde)< 5%
K₂CO₃60 °CDMFAirOxidative Dimerization< 10%
NaH0 °CTHFN₂Self-Condensation20-30%
LDA-78 °CAnhydrous THFArgonClean Nitronate Formation> 85%
NaHMDS -78 °C Anhydrous THF Argon Clean Nitronate Formation > 90%

Part 4: Optimized Experimental Protocol

Procedure: Cryogenic Deprotonation and Electrophilic Trapping

Self-Validation Checkpoint: Before beginning, validate the anhydrous nature of your THF using a Karl Fischer titrator (<10 ppm H₂O) and confirm an oxygen-free environment by ensuring the titration of your organolithium base maintains a crisp color endpoint.

  • System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure the complete removal of ambient oxygen.

  • Base Loading : Add anhydrous THF (to achieve 0.2 M relative to the substrate) and cool to -78 °C using a dry ice/acetone bath. Introduce NaHMDS (1.05 equiv) via a gas-tight syringe.

  • Inverse Addition : In a separate flame-dried vial, dissolve 1-Fluoro-4-(nitromethyl)benzene (1.0 equiv) and the target electrophile (1.2 equiv) in anhydrous THF. Add this mixture dropwise to the -78 °C base solution over 30 minutes using a syringe pump.

    • Scientific Rationale: Inverse addition ensures the nitronate is kept at strictly substoichiometric levels, forcing it to immediately react with the electrophile rather than attacking unreacted starting material.

  • Reaction Monitoring : Stir at -78 °C for 1 hour. Monitor via TLC (quench aliquots in anhydrous methanol to prevent artificial Nef degradation on the silica plate).

  • Anhydrous Quench : Quench the reaction strictly at -78 °C by adding a solution of glacial acetic acid (1.5 equiv) in THF.

    • Scientific Rationale: Anhydrous quenching protonates the product safely, completely bypassing the hydrolytic Nef reaction pathway[2].

  • Workup : Allow the mixture to warm to room temperature, dilute with diethyl ether, and wash with saturated aqueous NaHCO₃, followed by brine. Dry over MgSO₄ and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions with 1-Fluoro-4-(nitromethyl)benzene

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Nucleophilic Aromatic Substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Nucleophilic Aromatic Substitution (SNAr) reactions, specifically those involving 1-fluoro-4-(nitromethyl)benzene. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues of low conversion and unexpected side reactions.

Introduction: The Unique Challenges of 1-Fluoro-4-(nitromethyl)benzene in SNAr

The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. The success of this reaction hinges on the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, which activate the ring towards nucleophilic attack.[1][2] While 1-fluoro-4-(nitromethyl)benzene appears to be a suitable substrate due to the para-nitromethyl group, its reactivity profile presents unique challenges not typically encountered with substrates like 1-fluoro-4-nitrobenzene.

The primary complication arises from the acidic benzylic protons of the nitromethyl group. The pKa of the analogous protons in 4-nitrotoluene is approximately 11.27, indicating significant acidity.[1][3] This acidity makes the nitromethyl group susceptible to deprotonation by the bases commonly employed in SNAr reactions, leading to a cascade of potential side reactions that compete with the desired substitution and are often the primary cause of low conversion.

This guide will walk you through a systematic approach to troubleshooting these specific issues, providing both diagnostic workflows and validated experimental protocols to enhance your reaction outcomes.

Troubleshooting Guide: Low Conversion and Side Product Formation

This section is structured in a question-and-answer format to directly address the common problems encountered when working with 1-fluoro-4-(nitromethyl)benzene.

Question 1: My SNAr reaction with 1-fluoro-4-(nitromethyl)benzene is showing low conversion to the desired product, and I see a complex mixture of byproducts on my TLC/LC-MS. What is the likely cause?

Answer: The most probable cause is competitive deprotonation of the acidic benzylic protons on the nitromethyl group by your base. This leads to the formation of a resonance-stabilized benzylic anion, which can then participate in several undesired reaction pathways.

Causality Explained:

The electron-withdrawing nature of the nitro group significantly increases the acidity of the adjacent methylene protons. When a base is introduced into the reaction mixture, it can act as both a catalyst for the SNAr reaction (if your nucleophile requires deprotonation) and as a Brønsted-Lowry base, abstracting a proton from the nitromethyl group. This equilibrium shift towards the benzylic anion can severely deplete the concentration of the neutral starting material available for the SNAr reaction.

Visualizing the Competing Pathways:

Start 1-Fluoro-4-(nitromethyl)benzene + Nucleophile + Base SNAr Desired SNAr Product Start->SNAr Nucleophilic Attack on Ring (Desired Pathway) Deprotonation Benzylic Anion Formation Start->Deprotonation Proton Abstraction by Base (Competing Pathway) Side_Reactions Side Reactions: - Dimerization - Henry-Type Reactions - Decomposition Deprotonation->Side_Reactions Subsequent Reactions

Caption: Competing reaction pathways in the SNAr of 1-fluoro-4-(nitromethyl)benzene.

Question 2: How can I confirm that benzylic deprotonation is the issue?

Answer: A combination of analytical techniques and a simple control experiment can help confirm this hypothesis.

Analytical Approach:

  • ¹H NMR Spectroscopy: Carefully analyze the proton NMR of your crude reaction mixture. Look for the disappearance of the characteristic singlet for the -CH₂NO₂ protons of your starting material. The appearance of complex aromatic signals or new aliphatic signals could indicate dimerization or other side products.

  • LC-MS Analysis: Use LC-MS to identify the masses of the major components in your crude mixture. Look for masses corresponding to potential side products, such as the dimer of your starting material. Coupling chromatography with mass spectrometry is a powerful tool for identifying trace-level impurities.[4][5]

Control Experiment:

  • Reaction without Nucleophile: Set up a reaction containing only 1-fluoro-4-(nitromethyl)benzene, your chosen base, and the solvent. Stir at the reaction temperature for a period and monitor the consumption of the starting material by TLC or LC-MS. If the starting material is consumed or new spots appear, it is a strong indication that the base is reacting directly with your substrate.

Question 3: If benzylic deprotonation is confirmed, what strategies can I employ to minimize it and favor the SNAr reaction?

Answer: The key is to carefully select your reaction conditions, particularly the base and solvent, to disfavor the deprotonation pathway.

Strategy 1: Judicious Choice of Base

The ideal base should be strong enough to facilitate the SNAr reaction (if necessary for your nucleophile) but not so strong that it readily deprotonates the nitromethyl group.

  • Mild Inorganic Bases: For many SNAr reactions with amine or thiol nucleophiles, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[6] These bases are generally less prone to causing deprotonation compared to strong alkoxides or hydrides.

  • Sterically Hindered Non-Nucleophilic Bases: If a stronger base is required, consider a sterically hindered, non-nucleophilic base.[7] Examples include:

    • N,N-Diisopropylethylamine (DIPEA, Hünig's Base)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Lithium diisopropylamide (LDA) can be used to generate enolates but should be used with caution due to its high basicity.[7]

Strategy 2: Solvent Selection

The solvent plays a crucial role in modulating the reactivity of both the nucleophile and the base.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions.[8] They effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive. However, be mindful that these solvents can also enhance the basicity of your chosen base, potentially increasing the rate of deprotonation.

  • Less Polar Aprotic Solvents: In cases where deprotonation is a significant issue, consider a less polar aprotic solvent like Tetrahydrofuran (THF) or 1,4-dioxane. This may slow down the desired SNAr reaction, but it can also significantly reduce the rate of the undesired deprotonation.

Strategy 3: Temperature Control

  • Lower Reaction Temperature: Deprotonation is often a fast process, even at lower temperatures. The SNAr reaction, however, may have a higher activation energy. Running the reaction at a lower temperature might slow down both processes, but it could preferentially disfavor the side reactions. Start at room temperature or even 0 °C and slowly increase the temperature only if the desired reaction is not proceeding.

Strategy 4: Order of Addition

  • Pre-formation of the Nucleophile Anion: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), consider pre-forming the nucleophile's anion with a strong base at a low temperature before adding the 1-fluoro-4-(nitromethyl)benzene. This can minimize the exposure of the substrate to the strong base.

Troubleshooting Workflow:

Start Low Conversion in SNAr with 1-Fluoro-4-(nitromethyl)benzene Hypothesis Hypothesis: Competitive Benzylic Deprotonation Start->Hypothesis Confirmation Confirmation: - Analytical (NMR, LC-MS) - Control Experiment (No Nucleophile) Hypothesis->Confirmation Mitigation Mitigation Strategies Confirmation->Mitigation Base Optimize Base: - Mild Inorganic (K2CO3, Cs2CO3) - Non-nucleophilic (DIPEA, DBU) Mitigation->Base Solvent Optimize Solvent: - Polar Aprotic (DMF, DMSO) - Less Polar (THF, Dioxane) Mitigation->Solvent Temp Optimize Temperature: - Start at lower temp (0 °C to RT) Mitigation->Temp Addition Optimize Order of Addition: - Pre-form nucleophile anion Mitigation->Addition Success Improved Conversion Base->Success Solvent->Success Temp->Success Addition->Success

Caption: A systematic workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q1: Is the -CH₂NO₂ group a strong enough electron-withdrawing group to activate the ring for SNAr?

Q2: What are some of the specific side products I might be forming?

A2: The deprotonated benzylic anion is a potent nucleophile itself and can participate in several side reactions:

  • Dimerization: The benzylic anion can attack another molecule of 1-fluoro-4-(nitromethyl)benzene, leading to the formation of a dimer.

  • Henry-Type Reactions: If your reaction mixture contains an aldehyde or ketone (either as a substrate impurity or formed in situ), the benzylic anion can participate in a Henry (nitroaldol) reaction.[4]

  • Decomposition: Under strongly basic conditions and elevated temperatures, the nitromethyl group can be unstable and lead to decomposition pathways, resulting in a complex mixture of unidentified byproducts.

Q3: How do I choose the right analytical method to monitor my reaction?

A3: A combination of techniques is often best:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the progress of your reaction. It allows you to visualize the consumption of your starting material and the formation of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC with UV detection is an excellent choice. It can provide accurate information on the conversion rate and the relative amounts of different species in your reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the components of your reaction mixture, especially the byproducts. The mass-to-charge ratio information can help you deduce the structures of the unexpected products.[4][5]

Validated Experimental Protocols

The following protocols provide starting points for optimizing your SNAr reaction with 1-fluoro-4-(nitromethyl)benzene. Always perform reactions on a small scale first to determine the optimal conditions before scaling up.

Protocol 1: SNAr with an Amine Nucleophile using a Mild Inorganic Base

Objective: To minimize benzylic deprotonation by using a mild base.

Materials:

  • 1-Fluoro-4-(nitromethyl)benzene

  • Amine nucleophile (e.g., pyrrolidine, morpholine)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-fluoro-4-(nitromethyl)benzene (1.0 eq), the amine nucleophile (1.2 eq), and anhydrous DMF.

  • Add finely ground and dried potassium carbonate (2.0 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-60 °C.

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr with an Alcohol Nucleophile using a Pre-formed Alkoxide

Objective: To avoid exposing the substrate to a strong base by pre-forming the nucleophilic alkoxide.

Materials:

  • 1-Fluoro-4-(nitromethyl)benzene

  • Alcohol nucleophile (e.g., ethanol, isopropanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and the alcohol nucleophile (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Slowly add a solution of 1-fluoro-4-(nitromethyl)benzene (1.0 eq) in anhydrous THF to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required.

  • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table

ParameterRecommendation for 1-Fluoro-4-(nitromethyl)benzene SNArRationale
Base Selection Mild inorganic bases (K₂CO₃, Cs₂CO₃) or sterically hindered non-nucleophilic bases (DIPEA, DBU).To minimize competitive deprotonation of the acidic benzylic protons.[6][7]
Solvent Choice Start with polar aprotic solvents (DMF, DMSO). If deprotonation is significant, switch to less polar aprotic solvents (THF, 1,4-dioxane).Polar aprotic solvents enhance nucleophilicity, while less polar solvents can suppress base-mediated side reactions.[8]
Temperature Start at a lower temperature (0 °C to room temperature) and increase only if necessary.To kinetically disfavor the often faster deprotonation reaction over the desired SNAr.
Monitoring TLC for qualitative progress, HPLC and LC-MS for quantitative analysis and byproduct identification.Provides a comprehensive understanding of the reaction course and helps in identifying side products.[4][5]

Conclusion

Successfully troubleshooting low conversion in SNAr reactions with 1-fluoro-4-(nitromethyl)benzene requires a nuanced understanding of the substrate's unique reactivity. By recognizing the potential for competitive benzylic deprotonation and systematically optimizing the choice of base, solvent, and temperature, researchers can significantly improve reaction outcomes. The protocols and strategies outlined in this guide provide a robust framework for overcoming these challenges and achieving your synthetic goals.

References

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, 1972.
  • BenchChem.
  • Russell, G. A.; Janzen, E. G. "Base-Catalyzed Autoxidations." Journal of the American Chemical Society, 1967, 89 (2), 300-308.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents."
  • Wikipedia. "Non-nucleophilic base."
  • Kam, T.-S.; Lim, T.-M. "Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base." Journal of the Chemical Society, Perkin Transactions 2, 1993, 147-150.
  • Reddit. "SNAr troubleshooting : r/AskChemistry." 2023.
  • BenchChem. "Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene." 2025.
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  • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91 (2), 165–195.
  • Twilton, J. et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society, 2017, 139 (38), 13399–13402.
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  • BenchChem. "Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals."
  • BenchChem. "Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions." 2025.
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  • BenchChem. "Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." 2025.
  • Filo. "CH3CH2CH2NO2 ... Inductive effect arrows." 2025.
  • "Table 13.1 Selected Hammett substituent constants and susceptibility factors."
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  • KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II."
  • Dalal Institute. "Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs."
  • Ren, Y. et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 2024.
  • Chemical Science (RSC Publishing). "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors."
  • Wikipedia. "4-Nitrotoluene."
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  • PubMed. "Saturation of the electron-withdrawing capability of the NO2 group in nitroaromatic anions: spectroscopic and quantum-chemical evidence." 2007.
  • PubChem. "4-Nitrotoluene."
  • ChemicalBook. "4-Nitrotoluene CAS#: 99-99-0."
  • "1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene."
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  • Science.gov. "hammett substituent constants: Topics."
  • PubMed. "Analysis of N-nitrosamines and other nitro(so) compounds in water by high-performance liquid chromatography with post-column UV photolysis/Griess reaction." 2013.
  • "Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Form
  • Wordpress. "SNAr Solvents and Reagents."
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Troubleshooting

Technical Support Center: Identification of Byproducts in 1-Fluoro-4-(nitromethyl)benzene Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of 1-Fluoro-4-(nitromethyl)benzene is a critical step in the development of various pharmaceuticals and other specialty chemicals...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-Fluoro-4-(nitromethyl)benzene is a critical step in the development of various pharmaceuticals and other specialty chemicals. The presence of impurities and byproducts can significantly impact the yield, purity, and safety of the final product. This guide provides in-depth technical assistance for identifying and troubleshooting common byproducts encountered during the synthesis of 1-Fluoro-4-(nitromethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 1-Fluoro-4-(nitromethyl)benzene and their potential byproduct profiles?

There are several primary methods for synthesizing 1-Fluoro-4-(nitromethyl)benzene, each with a unique potential for byproduct formation. The choice of method often depends on the starting materials, desired scale, and required purity.[1]

  • Nitration of 4-Fluorotoluene: This direct approach involves the nitration of 4-fluorotoluene. While seemingly straightforward, this method can lead to the formation of regioisomers, such as 1-fluoro-2-nitro-4-methylbenzene and 1-fluoro-3-nitro-4-methylbenzene, which can be challenging to separate from the desired product. Over-nitration can also occur, resulting in dinitro- or trinitro-fluorotoluene derivatives.

  • Nucleophilic Aromatic Substitution (SNAr) on 4-Nitrobenzyl Halides: A common route involves the reaction of a 4-nitrobenzyl halide (e.g., bromide or chloride) with a fluoride source. Incomplete reaction can leave unreacted starting material. Side reactions may include elimination to form 4-nitrostyrene, or hydrolysis of the halide to 4-nitrobenzyl alcohol if water is present.

  • Henry Reaction (Nitroaldol Reaction) of 4-Fluorobenzaldehyde: This method involves the condensation of 4-fluorobenzaldehyde with a nitromethane source. Potential byproducts include the corresponding nitroalkene, 1-fluoro-4-(2-nitrovinyl)benzene, formed via dehydration of the initial nitroaldol adduct.[2] Other side products can arise from self-condensation of the aldehyde or Cannizzaro-type reactions under basic conditions.

Q2: What are the most common byproducts I should expect to see in my reaction mixture?

Based on the synthetic route chosen, you can anticipate the following common byproducts:

Synthetic RouteCommon Byproducts
Nitration of 4-Fluorotoluene 1-fluoro-2-nitro-4-methylbenzene, 1-fluoro-3-nitro-4-methylbenzene, Dinitrofluorotoluene isomers
SNAr of 4-Nitrobenzyl Halides Unreacted 4-nitrobenzyl halide, 4-nitrostyrene, 4-nitrobenzyl alcohol, 4,4'-dinitrobibenzyl (from radical coupling)
Henry Reaction of 4-Fluorobenzaldehyde 1-fluoro-4-(2-nitrovinyl)benzene, 4-fluorobenzoic acid, 4-fluorobenzyl alcohol
Q3: How can I use analytical techniques to identify these byproducts?

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile components and providing their mass spectra.[6][7][8] By comparing the retention times and fragmentation patterns with known standards or spectral libraries, you can identify many of the common byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for less volatile or thermally labile compounds.[9] A reversed-phase method with a UV detector is often suitable for aromatic nitro compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation.[10] The chemical shifts and coupling constants of aromatic protons can help distinguish between different regioisomers. For example, the protons on the aromatic ring of 1-Fluoro-4-(nitromethyl)benzene will exhibit a characteristic splitting pattern due to coupling with the fluorine atom.[10] 19F NMR can also be a powerful tool for identifying fluorine-containing impurities.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the byproducts, such as the nitro group (strong absorptions around 1520 and 1340 cm-1) and hydroxyl groups (broad absorption around 3300 cm-1).[12]

Q4: What are the characteristic spectral signatures of the main product and key byproducts?
Compound1H NMR (approx. ppm)Mass Spectrum (m/z)
1-Fluoro-4-(nitromethyl)benzene ~7.1-7.4 (m, 4H), ~5.5 (s, 2H)155 (M+), 109, 95
1-fluoro-4-(2-nitrovinyl)benzene Signals in the vinyl region (~7.5-8.0 ppm)[2]167 (M+)
4-Fluorobenzaldehyde ~9.9 (s, 1H, aldehyde), ~7.2-7.9 (m, 4H)124 (M+)
4-Nitrobenzyl alcohol ~7.5-8.2 (m, 4H), ~4.8 (s, 2H), ~1.8 (s, 1H, OH)153 (M+)
4-Fluoronitrobenzene ~7.2 (t, 2H), ~8.2 (dd, 2H)[10]141 (M+)[13]

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 1-Fluoro-4-(nitromethyl)benzene.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple byproducts. - Degradation of the product.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry of reagents). - Ensure anhydrous conditions if using moisture-sensitive reagents.
Presence of Isomeric Impurities (from nitration) - Non-selective nitrating agent or conditions.- Use a milder nitrating agent or lower the reaction temperature to improve regioselectivity. - Employ purification techniques like fractional distillation or column chromatography.
Significant amount of 1-fluoro-4-(2-nitrovinyl)benzene (from Henry reaction) - Dehydration of the intermediate nitroaldol.- Perform the reaction at a lower temperature. - Use a milder base. - Quench the reaction carefully to avoid acidic conditions that favor dehydration.
Unreacted Starting Material Detected - Insufficient reaction time or temperature. - Inadequate mixing. - Deactivated catalyst or reagent.- Increase reaction time or temperature as appropriate. - Ensure efficient stirring. - Use fresh or properly stored reagents and catalysts.
Presence of 4-nitrobenzyl alcohol (from SNAr) - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Protocol 2: General HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing Reaction Pathways

Main Synthesis and Side Reactions

The following diagram illustrates the desired synthetic pathway and potential side reactions during the synthesis of 1-Fluoro-4-(nitromethyl)benzene via the Henry reaction.

G 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_Nitroaldol Intermediate Nitroaldol Adduct 4-Fluorobenzaldehyde->Intermediate_Nitroaldol Henry Reaction Nitromethane Nitromethane Nitromethane->Intermediate_Nitroaldol Base Base Base->Intermediate_Nitroaldol 1-Fluoro-4-(nitromethyl)benzene 1-Fluoro-4-(nitromethyl)benzene Intermediate_Nitroaldol->1-Fluoro-4-(nitromethyl)benzene Protonation Dehydration Dehydration Intermediate_Nitroaldol->Dehydration Elimination Byproduct_Nitroalkene 1-Fluoro-4-(2-nitrovinyl)benzene Dehydration->Byproduct_Nitroalkene

Caption: Synthesis of 1-Fluoro-4-(nitromethyl)benzene via the Henry reaction and a key side reaction.

Troubleshooting Workflow

This flowchart provides a logical approach to identifying and resolving issues with byproduct formation.

G start Crude Product Analysis gcms Perform GC-MS and/or HPLC Analysis start->gcms nmr Perform NMR Analysis start->nmr identify Identify Byproducts gcms->identify nmr->identify compare Compare Byproduct Profile with Expected Side Reactions identify->compare optimize Optimize Reaction Conditions (Temp, Time, Reagents) compare->optimize purify Purify Product (Chromatography, Recrystallization) optimize->purify reanalyze Re-analyze Purified Product purify->reanalyze end Pure Product reanalyze->end

Caption: A systematic workflow for troubleshooting byproduct formation in chemical synthesis.

References

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • SIELC Technologies. (2018, May 16). 1-Fluoro-4-nitrobenzene.
  • CDH Fine Chemicals India.
  • Benchchem.
  • ChemicalBook. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
  • ChemBK. (2024, April 9). 1-Fluoro-4-nitrobenzene.
  • ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
  • Sigma-Aldrich. 1-Fluoro-4-(nitromethyl)benzene | 1535-41-7.
  • SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts.
  • ResearchGate. Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d)....
  • ChemicalBook. 4-Fluoronitrobenzene synthesis.
  • Sigma-Aldrich. 1-Fluoro-4-(nitromethyl)benzene.
  • StackExchange. (2023, January 15). How do you synthesize 1-fluoro-4-(tribromomethyl)
  • Wikipedia. 4-Fluoronitrobenzene.
  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • IJPPR. (2019, July 30).
  • ResolveMass Laboratories Inc.
  • ALS. (2023, December 10). Analytical Method Summaries.
  • Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • Manchester Organics. 1-Fluoro-4-(nitromethyl)benzene | 1535-41-7.
  • ResearchGate. Figure S18: GC-MS spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d) in....
  • Google Patents.
  • NIST WebBook. Benzene, 1-fluoro-4-nitro-.
  • NIST WebBook. Benzene, 1-fluoro-4-nitro-.
  • Agilent. (2020, June 16).
  • Publisso. (2019, November 13).
  • ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene.

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 1-Fluoro-4-(nitromethyl)benzene

Welcome to the technical support center for 1-Fluoro-4-(nitromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Fluoro-4-(nitromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile reagent. We will move beyond simple protocols to explore the causal relationships between solvent choice and reaction outcomes, empowering you to optimize your synthetic routes and resolve common experimental hurdles.

Core Concepts: Understanding the Reactivity of 1-Fluoro-4-(nitromethyl)benzene

The reactivity of 1-Fluoro-4-(nitromethyl)benzene is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is highly dependent on the electronic properties of the aromatic ring and, crucially, the surrounding solvent environment.[1][2][3]

  • Activation: The potent electron-withdrawing nitro group (-NO₂) at the para position makes the aromatic ring electron-deficient. This effect is most pronounced at the ipso-carbon (the carbon atom bonded to the fluorine), rendering it highly electrophilic and susceptible to attack by a nucleophile.[4][5][6]

  • Step 1 (Addition - Rate-Determining): A nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][7][8] The stability of this complex is the energetic bottleneck of the entire reaction.

  • Step 2 (Elimination): The aromaticity is restored as the highly electronegative fluorine atom is expelled as a fluoride ion (F⁻), completing the substitution.

The choice of solvent has a profound impact on the rate of the SNAr reaction, primarily by influencing the stability of the charged Meisenheimer intermediate and the reactivity of the nucleophile.[1][9]

// Reactants sub [label=<

1-Fluoro-4-(nitromethyl)benzene

];

nu [label="Nu⁻", fontcolor="#EA4335", fontsize=16];

// Transition State 1 / Meisenheimer Complex mc [label=<

Meisenheimer Complex (Intermediate)

];

// Products prod [label=<

Substituted Product

];

lg [label="F⁻", fontcolor="#34A853", fontsize=16];

// Arrows and Labels sub -> mc [label=" + Nu⁻\n(Slow, Rate-Determining)"]; mc -> prod [label=" (Fast)\n- F⁻"];

// Invisible nodes for layout {rank=same; sub; nu;} {rank=same; prod; lg;}

// Connect product and leaving group prod -> lg [style=invis]; mc -> lg [style=invis];

} caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with 1-Fluoro-4-(nitromethyl)benzene in a practical question-and-answer format.

Question 1: My reaction is extremely slow or shows no conversion. What is the most likely cause?

Answer: The most probable cause is an inappropriate choice of solvent. The SNAr mechanism is highly sensitive to the solvent's ability to stabilize the charged Meisenheimer intermediate and solvate the nucleophile.

  • Your Mistake: You might be using a polar protic solvent (like ethanol, methanol, or water) or a nonpolar solvent (like toluene or hexane).

  • The Scientific Reason:

    • Polar Protic Solvents will form strong hydrogen bonds with the nucleophile, creating a "solvent cage".[10][11] This cage deactivates the nucleophile by lowering its energy and sterically hindering its approach to the electrophilic carbon, thus increasing the activation energy of the rate-determining step.

    • Nonpolar Solvents are unable to stabilize the highly polar, negatively charged Meisenheimer complex.[12] This lack of stabilization makes its formation energetically prohibitive, effectively stopping the reaction. Furthermore, many anionic nucleophiles have poor solubility in nonpolar solvents.[11]

  • The Solution: Switch to a polar aprotic solvent . Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate the counter-cation of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.[4][10][13] Crucially, their strong dipoles stabilize the Meisenheimer complex, dramatically accelerating the reaction rate.[9][14]

Question 2: The reaction works, but my yields are consistently low. How can I optimize for a better yield?

Answer: Low yields can stem from several factors beyond just solvent choice. Let's troubleshoot the most common culprits.

  • Issue 1: Presence of Water: Trace amounts of water in your solvent or on your glassware can compete with your intended nucleophile, leading to the formation of 4-hydroxy-1-(nitromethyl)benzene as a byproduct.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents. If your nucleophile is a salt, ensure it is thoroughly dried.

  • Issue 2: Suboptimal Temperature: While many SNAr reactions with activated substrates like this proceed at room temperature, some weaker nucleophiles require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Be cautious, as excessively high temperatures can lead to decomposition and side reactions.

  • Issue 3: Insufficient Reaction Time: The reaction may simply be incomplete.

    • Solution: Monitor the reaction until the starting material is fully consumed. A typical protocol involves checking the reaction progress at set intervals (e.g., 1h, 4h, 12h, 24h).[6]

Question 3: Why is fluorine, typically a poor leaving group in SN2 reactions, effective here?

Answer: This is a critical concept in SNAr chemistry that highlights the difference from aliphatic substitution. In an SNAr reaction, the C-F bond is broken after the rate-determining step.[5] Fluorine's high electronegativity is actually beneficial for two reasons:

  • Activation: It strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and accelerating the initial (and slowest) nucleophilic attack.[4]

  • Leaving Group Ability: While the C-F bond is strong, its cleavage is not part of the slow step. The restoration of the highly stable aromatic ring provides a powerful thermodynamic driving force for the expulsion of the fluoride ion in the fast, second step of the mechanism.[5] For SNAr reactions, the leaving group reactivity order is often F > Cl > Br > I, the reverse of the trend seen in SN2 reactions.[4]

Question 4: I'm observing a dark color change and multiple byproducts on my TLC. What could be causing these side reactions?

Answer: This often points to decomposition or undesired parallel reaction pathways.

  • Cause 1: Solvent Decomposition: Some polar aprotic solvents can be problematic under specific conditions. For example, DMF can decompose in the presence of strong bases or at high temperatures to form dimethylamine, which can then act as a competing nucleophile.[4]

    • Solution: If using a very strong base, consider switching to a more stable solvent like DMSO.

  • Cause 2: Benzyne Formation: With exceptionally strong bases (e.g., NaNH₂), an alternative elimination-addition (benzyne) mechanism can occur, which may lead to a mixture of products.[2][4]

    • Solution: This is less common for highly activated substrates like 1-Fluoro-4-(nitromethyl)benzene. Use a non-nucleophilic base (like K₂CO₃ or Et₃N) if you only need to deprotonate a neutral nucleophile (e.g., an amine or thiol).[6]

  • Cause 3: Reactant Instability: The starting material or product may be degrading under the reaction conditions (e.g., high heat or prolonged reaction times).

    • Solution: Attempt the reaction at a lower temperature for a longer period. Once the reaction is complete, proceed with the workup immediately to isolate the product.

// Nodes start [label="Problem:\nLow or No Product Yield", fillcolor="#FBBC05"];

q_solvent [label="Is the solvent polar aprotic\n(e.g., DMSO, DMF, MeCN)?", shape=diamond, fillcolor="#F1F3F4"];

a_solvent_no [label="Action: Change to a\npolar aprotic solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_solvent_yes [label="Solvent is likely appropriate.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_anhydrous [label="Are conditions strictly\nanhydrous?", shape=diamond, fillcolor="#F1F3F4"];

a_anhydrous_no [label="Action: Use oven-dried glassware\nand anhydrous grade solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_anhydrous_yes [label="Moisture is not the primary issue.", fillcolor="#34A853", fontcolor="#FFFFFF"];

q_temp [label="Is the temperature optimized?\n(Have you tried gentle heating?)", shape=diamond, fillcolor="#F1F3F4"];

a_temp_no [label="Action: Increase temperature gradually\n(e.g., 50-80 °C) and monitor.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_temp_yes [label="Temperature may not be the issue.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Further Investigation Needed:\n- Check nucleophile purity/strength\n- Confirm starting material identity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q_solvent; q_solvent -> a_solvent_no [label=" No"]; q_solvent -> a_solvent_yes [label=" Yes"]; a_solvent_yes -> q_anhydrous; q_anhydrous -> a_anhydrous_no [label=" No"]; q_anhydrous -> a_anhydrous_yes [label=" Yes"]; a_anhydrous_yes -> q_temp; q_temp -> a_temp_no [label=" No"]; q_temp -> a_temp_yes [label=" Yes"]; a_temp_yes -> end_node; } caption: Troubleshooting workflow for SNAr reactions.

Data Summary and Protocols

Solvent Effect on Relative Reaction Rates

The following table summarizes the qualitative effect of different solvent classes on the rate of SNAr reactions.

Solvent ClassExamplesGeneral Effect on Reaction RateRationale
Polar Aprotic DMSO, DMF, MeCNDramatically Increases Stabilizes Meisenheimer complex; leaves nucleophile "naked" and highly reactive.[4][10]
Polar Protic H₂O, EtOH, MeOHSignificantly Decreases Deactivates nucleophile via hydrogen bonding ("solvent cage").[10][11]
Nonpolar Toluene, Hexane, CCl₄Extremely Slow / No Reaction Fails to solvate nucleophiles and cannot stabilize the charged intermediate.[11][12]
General Experimental Protocol: Synthesis of N-(4-nitrophenyl)pyrrolidine

This protocol provides a validated starting point for the reaction of 1-Fluoro-4-(nitromethyl)benzene with a secondary amine nucleophile.[15]

Materials:

  • 1-Fluoro-4-(nitromethyl)benzene (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration)

  • Standard laboratory glassware (round-bottom flask, magnetic stir bar, condenser)

  • Deionized water

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-Fluoro-4-(nitromethyl)benzene (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Nucleophile Addition: Add pyrrolidine (1.2 eq) to the solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the consumption of the starting material using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing an excess of water. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts.

  • Drying: Dry the collected solid under vacuum to yield the final product, N-(4-nitrophenyl)pyrrolidine. Further purification can be achieved by recrystallization if necessary.

References

  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Intermediates in nucleophilic aromatic substitution. Part XV. Thermodynamic stabilities of hydroxy and methoxy Meisenheimer complexes of substituted arenes. Royal Society of Chemistry. Retrieved from [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Pietra, F. (1968). Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl-, or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • ResearchGate. (2024, October 27). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, October 30). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Retrieved from [Link]

  • ACS Publications. (2014, June 23). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection for the reduction of 1-Fluoro-4-(nitromethyl)benzene

Process Chemistry Support Center: Reduction of 1-Fluoro-4-(nitromethyl)benzene Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic c...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Support Center: Reduction of 1-Fluoro-4-(nitromethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges and troubleshooting workflows associated with the reduction of 1-Fluoro-4-(nitromethyl)benzene to (4-fluorophenyl)methanamine (4-fluorobenzylamine).

Unlike standard nitroarenes, this substrate presents a unique triad of challenges: it is an aliphatic nitro compound , it contains a labile benzylic position , and it possesses an aryl fluoride moiety that must be preserved.

Part 1: Strategic & Mechanistic FAQs

Q: Why is reducing 1-Fluoro-4-(nitromethyl)benzene more difficult than reducing a standard nitroarene (e.g., 1-Fluoro-4-nitrobenzene)? A: The substrate is an aliphatic nitro compound (an arylnitromethane). Aromatic nitro groups benefit from extended ring conjugation, which stabilizes the intermediate nitroso and hydroxylamine species during reduction. Aliphatic nitro groups lack this stabilization and therefore require more potent hydride donors or specialized catalytic systems to fully reduce to the amine[1].

Q: What is the risk of the Nef reaction during this workflow? A: The alpha-protons adjacent to the aliphatic nitro group are highly acidic. If the reaction conditions become basic, these protons are easily abstracted to form a nitronate anion. Upon aqueous workup, this nitronate undergoes the Nef reaction, hydrolyzing to yield 4-fluorobenzaldehyde instead of the desired amine[2]. You must maintain neutral or slightly acidic conditions until the nitro group is fully reduced.

Q: Can I use standard Palladium on Carbon (Pd/C) with hydrogen gas? A: It is highly discouraged for this specific substrate. While fluorine is the most strongly bound halogen, forcing an aliphatic nitro group to reduce over Pd/C often requires elevated temperatures or pressures. Under these forcing conditions, Pd/C readily catalyzes hydrodehalogenation, cleaving the C-F bond to yield the undesired des-fluoro byproduct, benzylamine[3].

Q: What is the most chemoselective catalytic system for this transformation? A: We strongly recommend the in situ generation of Nickel Boride (Ni2B) using Nickel(II) Chloride and Sodium Borohydride (NaBH4/NiCl2). This system rapidly reduces aliphatic nitro compounds to amines at room temperature while perfectly preserving aryl fluorides[1].

Part 2: Troubleshooting Common Failure Modes

If your reaction is failing or yielding complex mixtures, consult the diagnostic matrix below to identify the mechanistic breakdown.

  • Symptom 1: Complete loss of the fluorine atom (LC-MS detects benzylamine at m/z 108).

    • Causality: Hydrodefluorination. You are likely using an overly aggressive transition metal catalyst (like Pd/C) or excessive hydrogen pressure[4].

    • Resolution: Switch to a halogen-sparing catalyst. If hydrogenation is strictly required by your facility, swap Pd/C for sulfided Platinum on Carbon (Pt/C) or Adams' Catalyst (PtO2), which suppress dehalogenation[4].

  • Symptom 2: Formation of 4-fluorobenzaldehyde.

    • Causality: Base-catalyzed Nef reaction[2].

    • Resolution: Audit your reagents. Ensure your solvents are not contaminated with amines and avoid basic alumina during any pre-reaction purification steps.

  • Symptom 3: Significant amounts of secondary amine (Bis(4-fluorobenzyl)amine).

    • Causality: Dimerization. During reduction, an intermediate imine can form. If the reduction is too slow, the newly formed primary amine acts as a nucleophile, attacking the unreduced imine to form a secondary amine dimer[1].

    • Resolution: Increase the catalyst loading or use the NaBH4/NiCl2 system, which pushes the reaction to completion so rapidly that intermediate condensation is kinetically outcompeted.

G A 1-Fluoro-4-(nitromethyl)benzene (Starting Material) B (4-Fluorophenyl)methanamine (Desired Product) A->B NiCl2 / NaBH4 (Chemoselective) C Benzylamine (Defluorination) A->C Pd/C + H2 (Forcing Conditions) D 4-Fluorobenzaldehyde (Nef Reaction) A->D Base / H2O (Nitronate intermediate) E Bis(4-fluorobenzyl)amine (Dimerization) A->E Slow Reduction (Imine condensation)

Reaction pathways for 1-Fluoro-4-(nitromethyl)benzene reduction and common side reactions.

Part 3: Catalyst Selection Matrix

To facilitate rapid decision-making, synthesize the quantitative and qualitative data of various reduction systems below.

Catalyst SystemReagentsAliphatic Nitro Reduction SpeedAryl Fluoride PreservationRisk of Dimerization
Nickel Boride NiCl2 / NaBH4Very Fast (< 30 min)Excellent Low
Adams' Catalyst PtO2 / H2 (atm)Moderate (2-12 hrs)GoodModerate
Béchamp Zn / HCl (aq)Slow (12-24 hrs)ExcellentLow
Palladium Pd/C / H2 (atm)Very Slow (Often stalls)Poor (High risk of C-F cleavage)High

Part 4: Self-Validating Experimental Protocol (NaBH4/NiCl2 Method)

This protocol utilizes Nickel Boride generated in situ. It is self-validating; visual cues during the reaction confirm the generation of the active catalytic species.

Reagents Required:

  • 1-Fluoro-4-(nitromethyl)benzene (1.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl2·6H2O) (0.25 equiv)

  • Sodium borohydride (NaBH4) (3.5 equiv)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • System Initialization: Dissolve 1.0 equiv of 1-Fluoro-4-(nitromethyl)benzene and 0.25 equiv of NiCl2·6H2O in anhydrous methanol to achieve a 0.2 M substrate concentration.

    • Validation Checkpoint: The solution must appear pale green, confirming the complete dissolution of the Ni(II) salts. Methanol is critical here as it acts as both solvent and proton source[1].

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The subsequent hydride reduction is highly exothermic. Cooling prevents solvent boil-off and suppresses thermal dimerization pathways.

  • Catalyst Generation & Reduction: Slowly add 3.5 equiv of NaBH4 in small portions over 15 minutes.

    • Validation Checkpoint (Critical): Immediate, vigorous effervescence (H2 gas evolution) will occur. The solution will rapidly transition from pale green to an opaque, finely divided black suspension . This black precipitate is the active Ni2B catalyst forming in situ[1].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The UV-active starting material spot should be completely consumed.

  • Quench and Isolation: Quench the reaction carefully with water to destroy excess hydride. Filter the black suspension through a pad of Celite to remove the toxic nickel boride catalyst. Extract the filtrate with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to yield (4-fluorophenyl)methanamine.

Workflow S1 1. Dissolve Substrate & NiCl2 in MeOH S2 2. Chill to 0°C (Ice Bath) S1->S2 S3 3. Add NaBH4 Portionwise S2->S3 S4 4. Ni2B Formation (Black Precipitate) S3->S4 S5 5. Stir at RT (15-30 min) S4->S5 S6 6. Celite Filtration & Extraction S5->S6

Step-by-step experimental workflow for the NaBH4/NiCl2 mediated reduction protocol.

References

  • Common Organic Chemistry: Nitro Reduction - Common Conditions. Common Organic Chemistry Database. Available at:[Link]

  • Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Reviving the Victor Meyer Reaction: Scalable, easy synthesis and efficient isolation of arylnitromethanes. Scribd / Tetrahedron. Available at:[Link]

  • Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2. Tetrahedron Letters 26(52), 6413-6416 (1985) / Rhodium Archive. Available at:[Link]

Sources

Optimization

Technical Support Center: Nitration of Fluorobenzene Derivatives

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the nitration of fluorobenzene and i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the nitration of fluorobenzene and its derivatives. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, with a specific focus on preventing over-nitration and controlling regioselectivity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nitration of fluoroaromatic compounds.

Q1: I'm seeing significant amounts of dinitrated byproducts. Why is my fluorobenzene derivative undergoing over-nitration?

A1: Over-nitration, or dinitration, occurs when the initially formed mononitrofluorobenzene product undergoes a second nitration reaction. While the first nitro group is strongly deactivating, making the second nitration more difficult than the first, it is not impossible under forcing conditions.[1] Several factors can lead to this issue:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times significantly increase the likelihood of dinitration. The nitration of nitrobenzene, a deactivated ring, typically requires temperatures above 100°C.[1] If your initial nitration is too exothermic and the temperature is not strictly controlled, you may inadvertently be creating conditions suitable for a second nitration.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent (e.g., the nitric acid/sulfuric acid mixture) increases the concentration of the electrophile (NO₂⁺) throughout the reaction, driving the equilibrium towards the dinitrated product.

  • Substrate Reactivity: The presence of other activating groups on the fluorobenzene ring can make the mononitrated intermediate more susceptible to a second electrophilic attack than mononitrofluorobenzene itself.

Q2: How does the fluorine substituent influence the reaction's selectivity and reactivity?

A2: The fluorine atom has a unique and somewhat counterintuitive dual role in electrophilic aromatic substitution (EAS).

  • Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond (inductive effect). This effect deactivates the ring, making it less reactive than benzene.[2]

  • Resonance Effect (+M): Fluorine has lone pairs of electrons that it can donate back into the pi system of the ring (mesomeric or resonance effect). This effect increases electron density, particularly at the ortho and para positions.[2]

For fluorine, the inductive deactivation is significant, but the resonance effect still directs incoming electrophiles to the ortho and para positions. A key anomaly is that the para position of fluorobenzene is surprisingly reactive, sometimes even more so than a single position on benzene.[2][3] This leads to a strong preference for para-substitution. For example, the nitration of fluorobenzene can yield as much as 86-94% of the para-isomer.[2][4]

Q3: What is the critical role of temperature control in these reactions?

A3: Temperature control is arguably the most critical parameter for preventing over-nitration. Nitration reactions are highly exothermic.[5] Without adequate cooling, the reaction temperature can rise uncontrollably, leading to several problems:

  • Formation of Dinitro Byproducts: As discussed in Q1, higher temperatures provide the necessary activation energy to overcome the deactivating effect of the first nitro group, leading to dinitration.[1][5]

  • Reduced Regioselectivity: While lower temperatures generally favor the formation of the sterically less hindered para-isomer, higher temperatures can provide enough energy to increase the proportion of the ortho-isomer.[5]

  • Safety Hazards: Uncontrolled exothermic reactions can lead to a dangerous "runaway" scenario, causing rapid pressure buildup and the potential for vessel failure.

Q4: Which nitrating agent is best for ensuring selective mononitration?

A4: The "best" agent depends on your substrate and desired selectivity. The traditional mixed acid (HNO₃/H₂SO₄) system is powerful but can be difficult to control.[6][7] For sensitive substrates or when high selectivity is paramount, consider these alternatives:

  • Nitric Acid and Acetic Anhydride: This mixture generates acetyl nitrate in situ, which is a milder nitrating agent.[8] This system can provide excellent yields of mononitrated products under controlled conditions.

  • Zeolite Catalysts: Using a solid acid catalyst like zeolite β with nitric acid and acetic anhydride can offer outstanding regioselectivity for the para-isomer (up to 94% for fluorobenzene) under mild conditions.[4] The catalyst is also recyclable, making it a greener option.[4]

  • N-Nitropyrazoles: These are modern, versatile nitrating reagents that can be tuned by changing the substituents on the pyrazole ring.[9] They often work under very mild conditions and can be highly effective for mononitrating both electron-rich and electron-deficient aromatic rings.[9]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mononitro Product 1. Incomplete Reaction: Reaction time may be too short or the temperature too low, especially if the ring is substituted with other deactivating groups. 2. Insufficient Nitrating Agent: Using a substoichiometric amount of the nitrating agent will naturally lead to incomplete conversion. 3. Poor Mixing: If the substrate is not fully dissolved or the mixture is not homogenous, the reaction will be inefficient.[10]1. Monitor the Reaction: Use TLC or GC to track the consumption of the starting material. If the reaction stalls, consider extending the time or cautiously increasing the temperature by 5-10°C. 2. Adjust Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Avoid a large excess to prevent dinitration. 3. Improve Solubility/Mixing: Consider using a co-solvent like dichloromethane or tetrachloromethane to create a more homogenous emulsion, which can improve reaction rates.[11]
Significant Dinitration 1. Excessive Temperature: This is the most common cause. The reaction may be too exothermic and poorly controlled.[5] 2. Large Excess of Nitrating Agent: Using more than ~1.2 equivalents of the nitrating agent significantly increases the risk. 3. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed can promote the slower, second nitration.1. Maintain Strict Temperature Control: Use an efficient ice/salt bath or a cryocooler to keep the internal temperature low (typically 0-10°C) during the addition of reagents.[5] 2. Limit Nitrating Agent: Carefully control the stoichiometry. For sensitive substrates, consider a reverse addition (adding the substrate to the nitrating mixture) to keep the substrate concentration low. 3. Quench Promptly: Once TLC/GC analysis shows complete consumption of the starting material, quench the reaction by pouring it carefully onto ice.
Poor Regioselectivity (High ortho/para ratio) 1. High Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho position.[5] 2. Choice of Nitrating System: Some nitrating systems are inherently less selective than others.1. Lower the Temperature: Running the reaction at or below 0°C generally favors the formation of the para-isomer.[5] 2. Use a Bulky or Shape-Selective Catalyst: Employing a zeolite catalyst can significantly enhance para-selectivity due to steric constraints within the catalyst's pores.[4]
Experimental Protocols & Methodologies
Protocol 1: High-Selectivity Mixed-Acid Mononitration of Fluorobenzene

This protocol emphasizes strict temperature control to achieve high selectivity for 4-nitrofluorobenzene.

Core Principle: The generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is the key first step.[12] Maintaining a low temperature throughout the reaction is crucial to prevent over-nitration.[5]

dot

Caption: Workflow for controlled mixed-acid nitration.

Materials:

  • Fluorobenzene (or derivative)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Prepare Nitrating Mixture: In a dropping funnel, slowly add concentrated nitric acid (1.05 eq.) to chilled (0°C) concentrated sulfuric acid (1.5 eq.). Allow the mixture to cool back to 0°C.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve fluorobenzene (1.0 eq.) in a minimal amount of an inert solvent like DCM (optional, can improve stirring). Cool the flask in an ice/salt bath to 0°C.

  • Addition: Add the nitrating mixture dropwise from the funnel to the stirred fluorobenzene solution. Ensure the internal temperature does not exceed 5°C. The addition should take 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The mixture of isomers can be purified by column chromatography or fractional crystallization.[5]

Technical Deep Dive: The Mechanism

Understanding the underlying mechanism is key to rational experimental design.

Mechanism of Electrophilic Aromatic Substitution (Nitration)

The reaction proceeds via the classic SₑAr (Electrophilic Aromatic Substitution) mechanism.

dot

Caption: The SₑAr mechanism for nitration of fluorobenzene.

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][6][12]

  • Nucleophilic Attack: The π-electron system of the fluorobenzene ring attacks the nitronium ion. This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[6]

  • Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[6]

References
  • Quora. (2017, March 25).
  • Olah, G. A., & Kuhn, S. J. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 79(14), 4432-4435.
  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Available from: [Link]

  • Li, Y., et al. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(15), 10483–10491. Available from: [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). (2016, November). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. 3(4). Available from: [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023, October 27). 16.
  • Smith, K., et al. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(24), 8448–8454. Available from: [Link]

  • Sciencemadness Discussion Board. (2020, August 16).
  • Stavber, S., & Zupan, M. (2015). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 171, 144-152.
  • U.S. Patent No. 5,227,545. (1993). Process for the preparation of 2,4-dichlorofluorobenzene.
  • U.K. Patent No. GB2291871A. (1996). Preparation of nitrofluoroaromatic compounds.
  • Chinese Patent No. CN102234221B. (2013). Preparation method of fluorobenzene.
  • U.S. Patent No. 10,717,700 B2. (2020). Nitration of aromatic compounds.
  • International Journal of Innovative Research in Technology (IJIRT). (2025, July 28).
  • ResearchGate. (2007, April).
  • Doc Brown's Chemistry. (2026, January 23).
  • Zhang, K., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16464–16477. Available from: [Link]

  • Chinese Patent No. CN107473928A. (2017). A kind of fluorobenzene preparation method.
  • Michigan State University Department of Chemistry.
  • ResearchGate. (2021). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • ResearchGate. (2009).
  • Chemistry LibreTexts. (2023, January 14). 16.

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-Fluoro-4-(nitromethyl)benzene Synthesis

Here is a comprehensive technical support guide designed for researchers and process chemists scaling up the synthesis of 1-Fluoro-4-(nitromethyl)benzene. Welcome to the Process Chemistry Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical support guide designed for researchers and process chemists scaling up the synthesis of 1-Fluoro-4-(nitromethyl)benzene.

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of arylnitromethanes, specifically 1-Fluoro-4-(nitromethyl)benzene (4-fluorophenylnitromethane), presents unique thermodynamic and purification challenges. The traditional Victor Meyer or Kornblum reactions often suffer from poor regioselectivity (C- vs. O-alkylation) and hazardous purification bottlenecks at scale[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating scalable protocol to ensure high-yield, high-purity production without the need for dangerous high-vacuum distillation.

Part 1: Mechanistic Pathway & Workflow

To successfully scale this reaction, one must understand the competing pathways. The reaction of 4-fluorobenzyl halide with the ambident nitrite anion ( NO2−​ ) yields both the desired nitroalkane (C-alkylation) and a nitrite ester byproduct (O-alkylation)[2].

G A 4-Fluorobenzyl Halide (Starting Material) B NaNO2 in DMF (Ambident Nucleophile) A->B SN2 Displacement C 1-Fluoro-4-(nitromethyl)benzene (C-Alkylation / Major) B->C Hard-Soft Acid-Base (Soft-Soft interaction) D 4-Fluorobenzyl Nitrite (O-Alkylation / Minor Impurity) B->D Hard-Hard interaction E Urea / Methanol Quench (Selective Degradation) C->E D->E F Pure Arylnitromethane (No Distillation Required) E->F Hydrolysis of Nitrite Ester

Reaction pathway showing the competing C- and O-alkylation and the selective urea quench workflow.

Part 2: Troubleshooting Guides & FAQs

Q1: During scale-up from 10g to 100g, my yield of 1-Fluoro-4-(nitromethyl)benzene drops significantly, and I see an increase in side products. Why?

Root Cause (Causality): This is a classic issue of thermal runaway affecting regioselectivity. The substitution of the benzyl halide by sodium nitrite is highly exothermic. In a 10g batch, heat dissipates quickly. At 100g, the internal temperature spikes. According to Hard-Soft Acid-Base (HSAB) principles, higher temperatures increase the kinetic energy of the system, which favors the attack of the "harder" oxygen atom of the nitrite anion, leading to an increase in the O-alkylation byproduct (4-fluorobenzyl nitrite) rather than the desired C-alkylation[1][2]. Solution: Transition from batch to a continuous flow reactor, or implement strict cryogenic dosing. In continuous flow, pumping the benzyl halide and NaNO2​ solutions through a perfluoroalkoxy (PFA) coil reactor ensures rapid heat dissipation, locking in the low-temperature kinetic preference for C-alkylation[3].

Q2: Distilling the crude product to remove the nitrite ester is causing thermal degradation and poses an explosion hazard at scale. How can I purify the product safely?

Root Cause (Causality): Arylnitromethanes and their corresponding nitrite esters are thermally sensitive. Prolonged heating during vacuum distillation at scale leads to the degradation of the nitrite ester into nitrogen oxides and benzyl alcohols, which can trigger autocatalytic decomposition[4]. Solution: Implement a chemical quench rather than a physical separation. The nitrite ester impurity is significantly more susceptible to nucleophilic attack than the robust nitro group. By treating the crude reaction mixture with urea and glacial acetic acid in methanol, the nitrite ester is selectively hydrolyzed and destroyed, leaving the 1-Fluoro-4-(nitromethyl)benzene analytically pure after a simple phase separation[2][5].

Q3: I am using Silver Nitrite ( AgNO2​ ) to improve C-alkylation, but the cost is prohibitive for a 1 kg scale. Can I revert to Sodium Nitrite ( NaNO2​ )?

Root Cause (Causality): AgNO2​ is traditionally used because the silver ion coordinates with the halide leaving group, facilitating a cleaner SN​2 transition state that favors the nitrogen attack[5]. However, it is not scalable due to cost and heavy metal waste. Solution: Yes, you can use NaNO2​ . To mimic the efficacy of silver, use a highly polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents strongly solvate the sodium cation ( Na+ ), leaving the nitrite anion "naked" and highly nucleophilic, which restores the preference for C-alkylation without the need for silver[1][2]. Note: Ensure the DMSO/DMF is strictly anhydrous, as water will promote hydrolysis of the benzyl halide.

Part 3: Quantitative Process Data

The following table summarizes the process analytical data comparing traditional batch distillation versus the chemically quenched scale-up method for arylnitromethanes[2][5].

ParameterTraditional Batch (Distillation)Optimized Scale-Up (Urea Quench)Continuous Flow (Urea Quench)
Reagent AgNO2​ / Diethyl Ether NaNO2​ / DMF NaNO2​ / DMF
Temperature Control -15°C to 25°C (Variable)-20°C (Strict)20°C (Microreactor controlled)
O-Alkylation Impurity 15 - 25%< 2% (Post-quench)< 1% (Post-quench)
Isolated Yield 45 - 55%70 - 75%82 - 88%
Purity (HPLC) 92% (Thermal degradation)> 98%> 99%
Scalability Risk High (Thermal hazard)LowVery Low

Part 4: Standardized Scale-Up Methodology (Self-Validating Protocol)

This protocol utilizes the urea-quench methodology to bypass hazardous distillation, ensuring a self-validating purification step where the disappearance of the nitrite ester can be visually and analytically confirmed[2][5].

Phase 1: Nucleophilic Substitution

  • Preparation: Equip a jacketed reactor with an overhead stirrer, internal thermocouple, and an addition funnel. Purge the system with inert Nitrogen ( N2​ ).

  • Solvation: Suspend Sodium Nitrite ( NaNO2​ , 1.5 eq) in anhydrous DMF (10 volumes). Cool the suspension to -20°C using a chiller unit.

  • Dosing: Dissolve 4-fluorobenzyl bromide (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature strictly below -15°C to suppress O-alkylation.

  • Reaction: Stir the mixture at -15°C for 4 hours. Validation check: TLC or LC-MS should indicate complete consumption of the starting halide.

Phase 2: Selective Nitrite Ester Degradation (The Urea Quench) 5. Quench Preparation: In a separate vessel, prepare a stock solution of Urea (1.5 eq relative to the estimated nitrite ester impurity) in Methanol and Glacial Acetic Acid (2:1 ratio). 6. Degradation: Transfer the crude reaction mixture into the quench solution at 0°C. Stir vigorously for 1 hour.

  • Causality: The acidic environment activates the nitrite ester, and urea acts as a nitrogen scavenger, decomposing the ester into 4-fluorobenzyl alcohol, nitrogen gas ( N2​ ), and carbon dioxide ( CO2​ ). The evolution of gas serves as a visual, self-validating indicator that the impurity is being destroyed[5].

Phase 3: Isolation 7. Extraction: Dilute the quenched mixture with cold water and extract three times with Methyl tert-butyl ether (MTBE). 8. Washing: Wash the combined organic layers sequentially with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to remove acetic acid, followed by brine. 9. Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a maximum bath temperature of 30°C to yield 1-Fluoro-4-(nitromethyl)benzene as a highly pure liquid/low-melting solid. No fractional distillation is required[2].

References

  • A New Method for the Synthesis of Aliphatic Nitro Compounds1,2 Source: Journal of the American Chemical Society - ACS Publications URL
  • Scalable, easy synthesis and efficient isolation of arylnitromethanes: a revival of the Victor Meyer reaction Source: ResearchGate URL
  • Reviving the Victor Meyer Reaction Source: Scribd URL
  • Flow Chemistry. Volume 1: Fundamentals [2 ed.
  • Source: NII.ac.

Sources

Optimization

Work-up procedure to remove impurities from 1-Fluoro-4-(nitromethyl)benzene

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective work-up and purification of 1-Fluoro-4-(nitromethyl)benzene. The procedures and trou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective work-up and purification of 1-Fluoro-4-(nitromethyl)benzene. The procedures and troubleshooting advice outlined below are designed to address common challenges and ensure the isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 1-Fluoro-4-(nitromethyl)benzene?

The synthesis of 1-Fluoro-4-(nitromethyl)benzene, typically through the alkylation of a suitable precursor with nitromethane, can lead to several impurities. Understanding these potential byproducts is crucial for designing an effective purification strategy.

Common Impurities:

  • Di-addition or Poly-addition Products: These impurities arise when the initial product undergoes further reaction. This is a common issue when using nitromethane in these types of reactions.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product mixture.

  • Side-Reaction Products: Depending on the specific synthetic route, various side-reactions can occur. For instance, if the synthesis involves a nitration step, ortho-isomers of the desired para-substituted product may be formed, necessitating extensive purification.[2] Additionally, under certain conditions, a competing Nef reaction can convert the nitro group into a carbonyl group.[1][3]

  • Polymerization of Michael Acceptors: If an α,β-unsaturated carbonyl compound is used as a Michael acceptor in the synthesis, it can polymerize under the basic reaction conditions.[1]

  • Oximes and Hydroxynitroso Compounds: These can form as byproducts during the workup, especially under mildly acidic conditions.[1]

Q2: My crude product is an oil and not a solid. How should I proceed with the initial work-up?

If your product does not precipitate as a solid upon quenching the reaction, it is likely either an oil at the working temperature or soluble in the aqueous mixture.[4] In this case, a liquid-liquid extraction is the recommended method for initial isolation.

Procedure for Oily Products:

  • Transfer the entire quenched reaction mixture to a separatory funnel.

  • Extract the aqueous phase multiple times with a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[4][5]

  • Combine the organic extracts.

  • Proceed with the standard washing and drying steps as outlined in the detailed protocols below.

Q3: I'm observing an emulsion during liquid-liquid extraction. What are the best practices to manage this?

Emulsion formation is a frequent issue in liquid-liquid extractions, often caused by the presence of surfactant-like molecules.[6][7]

Strategies to Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.[6]

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6]

  • Filtration: The emulsion can sometimes be separated by filtering through a plug of glass wool.[6]

  • Centrifugation: This technique can also be effective in separating the layers.[6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the solubility properties and help break the emulsion.[6]

Q4: My purified product is colored. Is this expected, and how can I decolorize it?

While 1-Fluoro-4-(nitromethyl)benzene is typically a yellow solid or oil, the presence of colored impurities can lead to a darker appearance.[8][9][10] If the color persists after initial purification, a decolorization step may be necessary.

Decolorization Technique: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to a solution of your compound, heat the mixture, and then perform a hot filtration to remove the charcoal.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Recovery After Work-up Product is soluble in the aqueous layer.Check the aqueous layer for your product. If present, perform additional extractions.[12]
Product is volatile.Check the solvent collected in the rotary evaporator trap.[12]
Product adhered to filtration media.Suspend the filtration medium in a suitable solvent and analyze for the presence of your product.[12]
Product Decomposition During Work-up Product is unstable to the acidic or basic conditions used in the wash steps.Test the stability of your compound by treating a small sample with the acid or base solution and monitoring by TLC.[12] If instability is confirmed, use milder wash conditions or alternative purification methods.
Multiple Spots on TLC After Purification Compound is degrading on the silica gel TLC plate.Perform a 2D TLC to confirm on-plate decomposition.[13] Consider using a different stationary phase like alumina for TLC analysis.[13]
Contamination of the TLC plate or spotting capillary.Ensure clean equipment is used for TLC analysis.[13]
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent for recrystallization.[13]
The solution was cooled too quickly.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[13][14]

Experimental Protocols

Protocol 1: General Work-up Procedure

This protocol outlines a standard liquid-liquid extraction and washing procedure for the initial purification of 1-Fluoro-4-(nitromethyl)benzene.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: If the reaction was performed in a strong acid, carefully pour the reaction mixture into a beaker containing crushed ice and water.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with an appropriate organic solvent.[4][5] Combine the organic layers.

  • Neutralization Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize and remove any residual acids.[4] Be sure to vent the separatory funnel frequently to release any evolved CO₂ gas.[4]

  • Water Wash: Wash the organic layer with water to remove any remaining bicarbonate solution and water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated brine solution to aid in the removal of water.[4]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[4][5]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[4][5]

Protocol 2: Purification by Column Chromatography

For higher purity, column chromatography is a highly effective method for separating 1-Fluoro-4-(nitromethyl)benzene from its impurities.

Materials:

  • Crude 1-Fluoro-4-(nitromethyl)benzene

  • Silica gel (or alumina if the compound is acid-sensitive)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation of your product from impurities, aiming for an Rf value of approximately 0.2-0.4 for the desired compound.[13]

  • Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica gel to settle, and then add a thin layer of sand on top to prevent disturbance of the stationary phase.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column for potentially better separation.[15]

  • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Fluoro-4-(nitromethyl)benzene.

Protocol 3: Purification by Recrystallization

If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.

Materials:

  • Crude solid 1-Fluoro-4-(nitromethyl)benzene

  • Recrystallization solvent (a solvent in which the compound is soluble when hot and insoluble when cold)

  • Erlenmeyer flask

  • Hot plate or steam bath

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system for recrystallization.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent to form a saturated solution.[11][14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11][14]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, which will allow for the formation of pure crystals.[14] Further cooling in an ice-water bath can increase the yield.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]

  • Drying: Dry the purified crystals completely before determining the final yield and purity.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the work-up and purification of 1-Fluoro-4-(nitromethyl)benzene.

Sources

Troubleshooting

Technical Support Center: Refining Reaction Conditions for Selective Functionalization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Selective Functionalization. As a Senior Application Scientist, I've designed this guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Selective Functionalization. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you face in the laboratory. This resource moves beyond simple protocols to explain the underlying principles that govern reaction selectivity. Our goal is to empower you with the knowledge to not only troubleshoot but also to proactively design more efficient and selective syntheses.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles encountered when aiming for selective functionalization.

Q1: My reaction is producing a mixture of regioisomers. What are the first parameters I should investigate?

A1: Achieving regioselectivity is a common challenge, especially in C-H functionalization where multiple, electronically similar C-H bonds exist.[1] The initial factors to scrutinize are:

  • Directing Groups: If you are using a directing group, ensure it is optimally positioned to favor the desired site. The geometry and distance between the directing group and the target C-H bond are critical for controlling selectivity.[2][3]

  • Ligand Choice: In metal-catalyzed reactions, the ligand plays a pivotal role in determining the regiochemical outcome.[4][5] Subtle changes in ligand sterics and electronics can dramatically alter the preferred reaction site.[6]

  • Solvent: The solvent can influence the transition state geometry and the stability of intermediates, thereby affecting regioselectivity.[7][8] For instance, a switch between polar and non-polar solvents can sometimes reverse the regiochemical preference.[7]

  • Temperature: Reaction temperature can dictate whether the reaction is under kinetic or thermodynamic control, which directly impacts the product distribution.[9][10][11]

Q2: I'm observing poor chemoselectivity, with reactions occurring at multiple functional groups. What strategies can I employ?

A2: Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is fundamental to efficient synthesis.[12] When facing poor chemoselectivity, consider the following:

  • Protecting Groups: This is a classic and effective strategy. By temporarily masking a more reactive functional group, you can direct the reaction to the desired site.[13][14] An orthogonal protection strategy allows for the selective deprotection of one group in the presence of others.[13][14]

  • Reagent Selection: Employing milder or more selective reagents can often prevent unwanted side reactions. For example, using a sterically hindered base can favor deprotonation at a less accessible but desired site.[9]

  • Catalyst and Ligand System: The choice of catalyst and ligand can significantly influence chemoselectivity.[15][16][17] Some catalytic systems are designed to be highly selective for a specific functional group.

  • Solvent Effects: Solvents can modulate the reactivity of both the substrate and the reagent.[18][19] For instance, fluorinated solvents can deactivate hydroxyl groups towards oxidation, enabling selective C-H oxidation at other positions.[18]

Q3: My reaction yield is consistently low, even though I'm forming the correct product. What are the likely culprits?

A3: Low yield in a selective functionalization reaction can be frustrating. A systematic approach to troubleshooting is key.[6]

  • Reagent Purity and Stoichiometry: First, confirm the purity of all starting materials, reagents, and solvents.[6] Impurities can act as catalyst poisons.[20] Also, carefully check the stoichiometry to ensure you don't have an unidentified limiting reagent.[21]

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration are common causes of low yield.[6] Monitor the reaction progress over time to identify the point of maximum product formation and avoid potential product degradation.[20]

  • Catalyst Activity and Loading: Ensure your catalyst is active and used at the appropriate loading. Catalyst decomposition can occur at excessively high temperatures.[20]

  • Atmosphere Control: Many catalysts and reagents used in these reactions are sensitive to air and moisture.[6] Ensure your reaction is performed under an inert atmosphere if required.

Troubleshooting Guides

This section provides more in-depth troubleshooting for specific, complex scenarios.

Issue 1: Reversal of Expected Regioselectivity

You've designed a reaction based on established literature, but the major regioisomer you're isolating is the opposite of what's expected.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Switch from Kinetic to Thermodynamic Control At higher temperatures or with longer reaction times, the initially formed (kinetic) product may have time to equilibrate to the more stable (thermodynamic) product.[9][10][22]1. Lower the Reaction Temperature: This will favor the kinetically controlled product, which is formed faster.[10] 2. Shorten the Reaction Time: Quench the reaction before significant equilibration can occur.[9] Monitor the product distribution over time to find the optimal endpoint.[11]
Unanticipated Ligand Effects The electronic and steric properties of your ligand may be favoring an alternative coordination mode or transition state, leading to a different regiochemical outcome.[4]1. Screen a Library of Ligands: Systematically vary the steric bulk and electronic properties of the ligands.[20] For example, compare electron-rich and electron-poor phosphine ligands.[6] 2. Consult the Literature: Look for studies on similar reactions that investigate ligand effects on regioselectivity.[4]
Solvent-Induced Change in Mechanism The solvent can influence the reaction pathway by stabilizing or destabilizing key intermediates or transition states.[7][8]1. Vary Solvent Polarity: Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., isopropanol).[7] 2. Consider Specialty Solvents: In some cases, fluorinated alcohols like HFIP can promote unique reactivity.[18]

Experimental Protocol: Assessing Kinetic vs. Thermodynamic Control

  • Set up two parallel reactions with identical starting materials, reagents, and concentrations.

  • Reaction A (Kinetic Conditions): Run the reaction at a low temperature (e.g., 0 °C or -78 °C) and for a short duration.[11]

  • Reaction B (Thermodynamic Conditions): Run the reaction at a higher temperature (e.g., reflux) and for an extended period to allow for equilibrium to be reached.[11]

  • Quench both reactions and analyze the product ratios using GC, LC-MS, or NMR.[11]

Caption: Workflow for Differentiating Kinetic and Thermodynamic Control.

Issue 2: Failure to Achieve Orthogonal Protection/Deprotection

You've employed a protecting group strategy to differentiate two similar functional groups, but during the deprotection of one, the other is also partially or fully removed.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Orthogonality The chosen protecting groups are not truly orthogonal, meaning the conditions for removing one are harsh enough to affect the other.[13]1. Re-evaluate Protecting Group Selection: Choose a pair of protecting groups with fundamentally different deprotection mechanisms (e.g., acid-labile vs. base-labile, or hydrogenolysis vs. fluoride-mediated cleavage).[13][14] 2. Consult Protecting Group Tables: Refer to comprehensive resources that detail the stability of various protecting groups under different reaction conditions.
Harsh Deprotection Conditions The deprotection conditions (reagent concentration, temperature, time) are too aggressive, leading to non-selective cleavage.1. Use Milder Reagents: Explore less reactive acids, bases, or fluoride sources. 2. Optimize Reaction Conditions: Systematically lower the temperature and reduce the reaction time, monitoring the reaction closely to find the optimal balance between selective deprotection and reaction completion.
Substrate-Specific Reactivity The electronic or steric environment of your specific molecule may be altering the expected reactivity of the protecting groups.1. Perform Small-Scale Test Reactions: Before committing to a large-scale reaction, test the deprotection conditions on a small amount of material and carefully analyze the product mixture for any signs of unintended deprotection.

Example of an Orthogonal Protection Strategy:

To selectively functionalize two different amine groups within the same molecule, one could be protected as a tert-butyloxycarbonyl (Boc) group, which is removed under acidic conditions, while the other is protected as a fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a base like piperidine.[13]

G Molecule Molecule with -NH-Boc and -NH-Fmoc Acid Acidic Conditions (e.g., TFA) Molecule->Acid Path A Base Basic Conditions (e.g., Piperidine) Molecule->Base Path B Product_A Selective Boc Deprotection Acid->Product_A Product_B Selective Fmoc Deprotection Base->Product_B

Caption: Orthogonal Deprotection of Amine Protecting Groups.

Concluding Remarks

The successful refinement of reaction conditions for selective functionalization is an iterative process that combines theoretical knowledge with empirical observation. This guide provides a framework for logical troubleshooting and optimization. By systematically evaluating the interplay of catalysts, ligands, solvents, and reaction parameters, you can overcome common challenges and achieve your desired synthetic outcomes with greater efficiency and precision.

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 1-Fluoro-4-(nitromethyl)benzene

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-fluoro-4-(nitromethyl)benzene. Moving beyond a simple peak report, we will dissect the spectrum by comparing it with struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-fluoro-4-(nitromethyl)benzene. Moving beyond a simple peak report, we will dissect the spectrum by comparing it with structurally related molecules. This comparative approach illuminates the subtle and significant electronic effects of the fluorine and nitromethyl substituents on the benzene ring, offering a deeper understanding of structure-spectrum correlations. This document is intended for researchers and professionals in drug development and chemical synthesis who rely on NMR spectroscopy for unambiguous structural elucidation.

Section 1: The Experimental Foundation: Acquiring a High-Quality Spectrum

The integrity of any NMR analysis rests on the quality of the initial data acquisition. A meticulously prepared sample is non-negotiable for achieving high-resolution spectra free from artifacts that can complicate interpretation.[1] Paramagnetic impurities, for instance, can cause severe line broadening, while solid particulates can disrupt the magnetic field homogeneity, leading to poor peak shape and resolution.[1][2]

Experimental Protocol: Sample Preparation for ¹H NMR Analysis

The following protocol outlines a self-validating system for preparing a high-quality NMR sample for analysis.

  • Analyte & Solvent Selection: Weigh approximately 5-20 mg of solid 1-fluoro-4-(nitromethyl)benzene.[3] The choice of deuterated solvent is critical; it must dissolve the analyte completely without reacting with it. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of the deuterated solvent.[1] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.[3]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.[1] If any particulate matter remains, the solution must be filtered.

  • Filtration (Critical Step): Place a small plug of glass wool or a Kimwipe into a Pasteur pipette.[3] Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove dust and other suspended impurities that degrade spectral quality.[2]

  • Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[3] The sample is now ready for insertion into the NMR spectrometer.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte (5-20 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Elucidation I->J

Caption: Workflow for NMR Sample Preparation and Analysis.

Section 2: Spectral Analysis of 1-Fluoro-4-(nitromethyl)benzene

The structure of 1-fluoro-4-(nitromethyl)benzene dictates a specific and predictable ¹H NMR spectrum. The molecule possesses a plane of symmetry bisecting the C1-C4 axis, rendering the protons at C2 and C6 chemically equivalent, as are the protons at C3 and C5. This results in three distinct signals: one for the methylene protons (-CH₂-) and two for the aromatic protons.

The electron-withdrawing nature of the substituents dramatically influences the chemical shifts. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects, causing significant deshielding (a downfield shift) of nearby protons.[4] The fluorine atom is highly electronegative (inductive withdrawal) but also capable of electron donation via resonance (+M effect).[5]

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constants (J, Hz) (Predicted)
-CH₂NO₂~5.5Singlet (s)2HN/A
H-3, H-5 (ortho to -F)~7.2Doublet of triplets (dt) or Multiplet (m)2H³J_HH ≈ 9 Hz, ⁴J_HF ≈ 5 Hz
H-2, H-6 (ortho to -CH₂NO₂)~7.5Doublet of triplets (dt) or Multiplet (m)2H³J_HH ≈ 9 Hz, ³J_HF ≈ 8 Hz

Note: The predicted values are based on established substituent effects and data from analogous compounds. The aromatic region represents a complex AA'BB'X spin system (where X is ¹⁹F), and the observed multiplicity may appear as complex multiplets rather than clean first-order patterns.[6]

Interpretation
  • Methylene Protons (-CH₂NO₂): These two protons appear as a singlet at approximately 5.5 ppm. The strong deshielding effect of the adjacent nitro group pulls this signal significantly downfield from a typical benzylic proton signal (which appears around 2.3-2.7 ppm).[4]

  • Aromatic Protons (Ar-H): The four aromatic protons give rise to two signals between 7.0 and 8.0 ppm.

    • The protons at positions 2 and 6 (H_A, H_A') are ortho to the electron-withdrawing nitromethyl group and will be the most deshielded (further downfield).

    • The protons at positions 3 and 5 (H_B, H_B') are ortho to the fluorine atom and will be slightly more shielded (upfield) relative to H_A.

    • Coupling: The splitting pattern is complex. Each aromatic proton is coupled to its ortho proton neighbor (³J_HH, typically 7-10 Hz).[4] Crucially, they are also coupled to the ¹⁹F nucleus. The coupling of fluorine to the ortho protons (³J_HF) is typically larger (around 8-10 Hz) than the coupling to the meta protons (⁴J_HF, around 4-6 Hz).[7] This overlapping of H-H and H-F couplings results in the complex multiplet structure characteristic of an AA'BB'X system.

Section 3: A Comparative Approach to Deeper Understanding

To truly appreciate the spectral features of 1-fluoro-4-(nitromethyl)benzene, we must compare it with molecules where key functional groups are altered. This allows us to isolate and understand the contribution of each substituent to the final spectrum.

CompoundAr-H (ortho to NO₂/CH₃)Ar-H (ortho to F/CH₃)Benzylic -CHₓ
1-Fluoro-4-(nitromethyl)benzene ~7.5 ppm~7.2 ppm~5.5 ppm (-CH₂-)
4-Nitrotoluene 8.10 ppm[8]7.31 ppm[8]2.46 ppm (-CH₃)[8]
Benzyl Fluoride 7.2-7.4 ppm (multiplet)[9]7.2-7.4 ppm (multiplet)[9]5.3 ppm (-CH₂F, d, ²J_HF=48Hz)
4-Fluoronitrobenzene 8.29 ppm[10]7.24 ppm[10]N/A
Comparison 1: vs. 4-Nitrotoluene

By replacing the fluorine atom with a methyl group (-CH₃), we can observe the impact of fluorine's high electronegativity.

  • Aromatic Protons: In 4-nitrotoluene, the protons ortho to the nitro group are at 8.10 ppm, while those ortho to the methyl group are at 7.31 ppm.[8] In our target molecule, both sets of aromatic protons are shifted upfield relative to their counterparts in 4-fluoronitrobenzene (see below), demonstrating the net electron-donating resonance effect of fluorine. The simple doublet of doublets pattern seen in 4-nitrotoluene is replaced by the complex H-F coupled multiplets in our target molecule.

  • Benzylic Protons: The methyl protons of 4-nitrotoluene appear at 2.46 ppm.[8] In contrast, the methylene protons of 1-fluoro-4-(nitromethyl)benzene are dramatically shifted downfield to ~5.5 ppm, highlighting the powerful inductive electron withdrawal of the directly attached nitro group compared to the aromatic ring alone.

Comparison 2: vs. Benzyl Fluoride

Replacing the nitromethyl group with a fluoromethyl group allows us to evaluate the deshielding effect of the nitro group.

  • Aromatic Protons: The aromatic protons of benzyl fluoride appear as a multiplet around 7.2-7.4 ppm.[9] The aromatic signals of 1-fluoro-4-(nitromethyl)benzene are shifted further downfield, a direct consequence of the strong electron-withdrawing nature of the para-nitromethyl substituent.

  • Benzylic Protons: The methylene protons in benzyl fluoride are at 5.3 ppm and are split into a doublet by the attached fluorine (a large geminal coupling, ²J_HF ≈ 48 Hz).[11] This chemical shift is surprisingly similar to the methylene protons in our target molecule (~5.5 ppm). This reveals that the deshielding effect of a directly attached nitro group is comparable in magnitude to that of a directly attached fluorine atom on a benzylic carbon.

Comparison 3: vs. 4-Fluoronitrobenzene

This comparison is perhaps the most direct for understanding the aromatic region, isolating the effect of the -CH₂NO₂ group versus a direct -NO₂ group.

  • Aromatic Protons: In 4-fluoronitrobenzene, the protons ortho to the powerful -NO₂ group are significantly deshielded to 8.29 ppm, while those ortho to the -F are at 7.24 ppm.[10] In our target molecule, the protons ortho to the -CH₂NO₂ group are at a more shielded position (~7.5 ppm). This clearly demonstrates that the electron-withdrawing effect of a nitromethyl group on the aromatic ring is substantially weaker than that of a nitro group directly attached to the ring, as the effect is insulated by the intervening methylene carbon.

Conclusion

The ¹H NMR spectrum of 1-fluoro-4-(nitromethyl)benzene is a rich source of structural information. The chemical shift of the methylene protons (~5.5 ppm) provides a clear signature for the -CH₂NO₂ moiety. The complex, higher-order splitting pattern in the aromatic region is a definitive indicator of a para-disubstituted benzene ring bearing a fluorine atom.

Through systematic comparison with 4-nitrotoluene, benzyl fluoride, and 4-fluoronitrobenzene, we can confidently assign each signal and, more importantly, understand the electronic rationale behind its chemical shift and multiplicity. This comparative methodology transforms NMR from a simple characterization tool into a powerful probe of electronic structure, providing invaluable insights for the research, scientist, and drug development professional.

References

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Comparative

1-Fluoro-4-(nitromethyl)benzene ¹³C NMR chemical shifts

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Fluoro-4-(nitromethyl)benzene For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundati...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Fluoro-4-(nitromethyl)benzene

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational element of successful research. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a detailed comparative analysis of the ¹³C NMR chemical shifts for 1-fluoro-4-(nitromethyl)benzene, a compound of interest in synthetic chemistry. In the absence of readily available experimental spectra for this specific molecule, this guide provides a robust prediction of its ¹³C NMR spectrum through a comparative analysis of structurally analogous compounds. This approach not only offers a reliable estimation of the chemical shifts but also serves to illustrate the fundamental principles of substituent effects in NMR spectroscopy.

Comparative Analysis of ¹³C NMR Chemical Shifts

The electronic environment of each carbon atom in a benzene ring is exquisitely sensitive to the nature of the attached substituents. By examining the ¹³C NMR data of 4-nitrotoluene, 1-fluoro-4-methylbenzene, and 4-fluoronitrobenzene, we can dissect the individual and combined effects of the fluoro, methyl, and nitro groups on the aromatic carbon chemical shifts. This understanding allows for a confident prediction of the chemical shifts for 1-fluoro-4-(nitromethyl)benzene.

Table 1: Experimental ¹³C NMR Chemical Shift Data for Comparative Compounds

CompoundC1 (ipso-X)C2/C6 (ortho)C3/C5 (meta)C4 (ipso-Y)Other CarbonsSolvent
4-Nitrotoluene134.6129.4123.6147.221.5 (-CH₃)CDCl₃
1-Fluoro-4-methylbenzene161.8 (d, ¹JCF=243 Hz)115.1 (d, ²JCF=21 Hz)129.9 (d, ³JCF=8 Hz)133.021.2 (-CH₃)CDCl₃
4-Fluoronitrobenzene164.1 (d, ¹JCF=252 Hz)116.5 (d, ²JCF=23 Hz)126.0 (d, ³JCF=9 Hz)148.8-CDCl₃

Note: 'd' denotes a doublet due to carbon-fluorine coupling, with the coupling constant (J) given in Hertz.

Predicted ¹³C NMR Chemical Shifts for 1-Fluoro-4-(nitromethyl)benzene

Based on the data from the comparative compounds, we can predict the chemical shifts for 1-fluoro-4-(nitromethyl)benzene. The strongly electronegative fluorine atom will cause a significant downfield shift for the carbon it is attached to (C1), which will also exhibit a large one-bond carbon-fluorine coupling constant. The nitromethyl group, being electron-withdrawing, will also deshield the carbon it is attached to (C4).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Fluoro-4-(nitromethyl)benzene

Carbon AtomPredicted Chemical Shift (δ) in ppmRationale for Prediction
C1 (ipso-F)~163 (d, ¹JCF ≈ 250 Hz)Similar to 4-fluoronitrobenzene, the fluorine-bearing carbon will be significantly deshielded and show a large coupling constant.
C2/C6 (ortho to F)~116 (d, ²JCF ≈ 22 Hz)The ortho carbons to fluorine will be shielded and display a characteristic two-bond coupling.
C3/C5 (meta to F)~130 (d, ³JCF ≈ 8 Hz)The meta carbons will be less affected and show a smaller three-bond coupling.
C4 (ipso-CH₂NO₂)~138The carbon attached to the electron-withdrawing nitromethyl group will be deshielded.
-CH₂NO₂~79The methylene carbon attached to the nitro group will be significantly downfield compared to a simple methyl group.

The Causality Behind Experimental Choices in ¹³C NMR

The acquisition of a high-quality ¹³C NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed as a self-validating system to ensure reliable and reproducible data.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation : Dissolve approximately 20-50 mg of the solid sample, or 20-50 µL of a liquid sample, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte signals.[3]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) for improved signal dispersion and sensitivity.[3]

  • Spectrometer Setup :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • Shim the magnetic field to achieve homogeneity, which is crucial for sharp spectral lines.[1]

  • Acquisition Parameters :

    • Employ a standard pulse program for a proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).[3] This removes C-H coupling, simplifying the spectrum to singlets for each unique carbon (though C-F couplings will remain).[4][5]

    • Set the spectral width to encompass the expected range of chemical shifts (typically 0-220 ppm for organic molecules).[6]

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which is often higher for ¹³C NMR due to its low natural abundance.[4]

    • A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.[1]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).[1]

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.[1]

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

    • Perform baseline correction to obtain a flat baseline.[1]

Visualizing Substituent Effects

The following diagram illustrates the influence of the fluoro and nitromethyl substituents on the electron density of the aromatic ring, which in turn dictates the ¹³C NMR chemical shifts.

G C1 C1 C2 C2 C1->C2 F F C1->F +M, -I C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 CH2NO2 CH₂NO₂ C4->CH2NO2 -I C6 C6 C5->C6 C6->C1

Sources

Validation

A Comparative Guide to the ¹⁹F NMR Spectrum of 1-Fluoro-4-(nitromethyl)benzene: An Interpretive Analysis

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Interpretation of the ¹⁹F NMR Spectrum of 1-Fluoro-4-(nitromethyl)benzene. In the landscape of modern che...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Interpretation of the ¹⁹F NMR Spectrum of 1-Fluoro-4-(nitromethyl)benzene.

In the landscape of modern chemical analysis, particularly within pharmaceutical and materials science, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an invaluable technique for the structural elucidation of fluorinated organic molecules. This guide provides an in-depth interpretation of the expected ¹⁹F NMR spectrum of 1-fluoro-4-(nitromethyl)benzene, a compound of interest in synthetic chemistry and drug discovery.

The Power of Comparative Analysis in ¹⁹F NMR

The chemical environment surrounding a fluorine atom profoundly influences its NMR signal.[1] Electron-withdrawing and -donating groups on an aromatic ring, as well as the solvent used for analysis, can cause significant shifts in the resonance frequency.[2][3] By examining the ¹⁹F NMR spectra of closely related structures, we can deconstruct the electronic effects at play and project them onto our target molecule, 1-fluoro-4-(nitromethyl)benzene.

The key to this analysis lies in understanding the electronic nature of the para-substituent. In our case, the -CH₂NO₂ group is an electron-withdrawing group due to the inductive effect of the nitro moiety, albeit attenuated by the intervening methylene group. We will compare this with the strongly electron-withdrawing nitro group (-NO₂) in 1-fluoro-4-nitrobenzene and the weakly electron-donating methyl group (-CH₃) in 4-fluorotoluene.

Predicted ¹⁹F NMR Spectrum of 1-Fluoro-4-(nitromethyl)benzene

Based on the comparative data, the ¹⁹F NMR spectrum of 1-fluoro-4-(nitromethyl)benzene is predicted to exhibit a single resonance, as there is only one fluorine environment in the molecule. The key characteristics of this signal are its chemical shift and its multiplicity (splitting pattern).

Chemical Shift (δ)

The chemical shift of the fluorine atom is highly sensitive to the electronic properties of the para-substituent.

  • 1-Fluoro-4-nitrobenzene: The potent electron-withdrawing nitro group deshields the fluorine nucleus, resulting in a downfield chemical shift.

  • 4-Fluorotoluene: The electron-donating methyl group shields the fluorine nucleus, causing an upfield shift compared to fluorobenzene.

The nitromethyl group (-CH₂NO₂) is electron-withdrawing, but its effect is less pronounced than that of a directly conjugated nitro group. Therefore, the chemical shift for 1-fluoro-4-(nitromethyl)benzene is expected to be intermediate between that of fluorobenzene and 1-fluoro-4-nitrobenzene.

CompoundPara-SubstituentElectronic EffectExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
1-Fluoro-4-nitrobenzene-NO₂Strongly Electron-Withdrawing~ -100 to -110
1-Fluoro-4-(nitromethyl)benzene -CH₂NO₂ Moderately Electron-Withdrawing ~ -110 to -115
4-Fluorotoluene-CH₃Weakly Electron-Donating~ -115 to -120
Fluorobenzene-HNeutral Reference~ -113

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Multiplicity and Coupling Constants (J)

The fluorine signal will be split by the neighboring protons on the aromatic ring. In a para-substituted fluorobenzene, the ¹⁹F nucleus couples to the two ortho-protons (³JHF) and the two meta-protons (⁴JHF). This typically results in a triplet of triplets. However, due to the similar magnitudes of the coupling constants, the signal often appears as a complex multiplet.

Furthermore, the fluorine nucleus will also couple to the two protons of the benzylic methylene group (-CH₂-). This four-bond coupling (⁴JHF) is expected to be small, but may contribute to the broadening of the observed multiplet.

Coupling InteractionTypeExpected Coupling Constant (Hz)
¹⁹F - ortho ¹H³JHF8 - 10
¹⁹F - meta ¹H⁴JHF4 - 6
¹⁹F - benzylic ¹H⁴JHF1 - 2

The ¹H NMR spectrum of 4-fluoronitrobenzene provides valuable insight into these coupling constants, showing a J(A,X) of 4.9 Hz and J(B,X) of 8.2 Hz, where X is the fluorine atom.[4] These values are consistent with the expected ortho and meta H-F couplings.

Comparative Experimental Data

To ground our interpretation, let's examine the available experimental data for our chosen comparative compounds.

CompoundSolvent¹⁹F Chemical Shift (δ)Database Source
1-Fluoro-4-nitrobenzeneCDCl₃-104.3 ppmSpectraBase[5]
4-FluorotolueneCDCl₃-115.7 ppmSpectraBase[6][7]
1-(4-Fluorobenzyl)-4-nitro-benzeneNot Specified-114.9 ppmSpectraBase[8]

The data for 1-(4-fluorobenzyl)-4-nitrobenzene is particularly insightful. Here, the fluorinated ring is para-substituted with a -CH₂(C₆H₄NO₂) group. The electronic effect of this large, moderately electron-withdrawing group results in a chemical shift of -114.9 ppm, which aligns well with our prediction for 1-fluoro-4-(nitromethyl)benzene.

Experimental Protocol for ¹⁹F NMR Acquisition

For researchers seeking to acquire their own ¹⁹F NMR data for 1-fluoro-4-(nitromethyl)benzene or similar compounds, the following protocol provides a robust starting point.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard can be added. Common standards include CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer equipped with a multinuclear probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Tuning: Tune the probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient.

    • Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift of -115 ppm, should be adequate.

    • Acquisition Time: An acquisition time of 1-2 seconds will provide good resolution.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.

    • Decoupling: For a simplified spectrum showing only a singlet for the fluorine resonance, ¹H decoupling can be applied. To observe the coupling to protons, a ¹H-coupled ¹⁹F spectrum should be acquired.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.

  • Referencing: Reference the chemical shift to the internal standard or externally to a known reference compound.

  • Integration and Analysis: Integrate the signal and analyze the multiplicity and coupling constants.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the interpretation of the ¹⁹F NMR spectrum of 1-fluoro-4-(nitromethyl)benzene.

G cluster_0 Data Gathering cluster_1 Analysis cluster_2 Interpretation cluster_3 Validation Target Target Molecule: 1-Fluoro-4-(nitromethyl)benzene PredictShift Predict Chemical Shift (Based on Electronic Effects) Target->PredictShift PredictCoupling Predict Coupling (³JHF, ⁴JHF) Target->PredictCoupling Analogs Analogous Compounds: 1-Fluoro-4-nitrobenzene 4-Fluorotoluene Analogs->PredictShift CompareData Compare with Experimental Data of Analogs Analogs->CompareData Theory Fundamental Principles: Chemical Shift Theory Coupling Constants Theory->PredictShift Theory->PredictCoupling InterpretSpectrum Interpret Predicted Spectrum: - Chemical Shift - Multiplicity - Coupling Constants PredictShift->InterpretSpectrum PredictCoupling->InterpretSpectrum InterpretSpectrum->CompareData

Caption: Workflow for the predictive interpretation of the ¹⁹F NMR spectrum.

Conclusion

The interpretation of the ¹⁹F NMR spectrum of 1-fluoro-4-(nitromethyl)benzene, while predictive in the absence of direct experimental data, can be approached with a high degree of confidence through careful comparative analysis. The electronic influence of the nitromethyl group places the expected chemical shift in a well-defined region, and the predictable coupling patterns with aromatic protons provide a clear roadmap for spectral assignment. This guide serves as a valuable resource for researchers, enabling them to anticipate and accurately interpret the ¹⁹F NMR spectra of this and similar fluorinated compounds, thereby accelerating their research and development efforts.

References

  • Ager, I. R., & Phillips, L. (1972). 19F Nuclear Magnetic Resonance Studies of Aromatic Compounds. Part I. The Effect of Solvents on the Chemical Shift of Fluorine Nuclei in para-Substituted Fluorobenzenes, 4-Substituted 4'- Fluoro-trans-stil- benes, and 4-Substituted 3'-Fluoro-trans-stilbenes. Journal of the Chemical Society, Perkin Transactions 2, 1979-1987. [Link]

  • SpectraBase. (n.d.). 4-Fluorotoluene. [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • SpectraBase. (n.d.). 4-Fluorotoluene. [Link]

  • SpectraBase. (n.d.). 1-(4-Fluorobenzyl)-4-nitro-benzene. [Link]

  • Taft, R. W., et al. (1972). Aprotic solvent effects on the fluorine nuclear magnetic resonance shifts of p-substituted fluorobenzenes. Journal of the American Chemical Society, 94(21), 7416–7425. [Link]

  • Ager, I. R., Phillips, L., Tewson, T. J., & Wray, V. (1972). 19 F nuclear magnetic resonance studies of aromatic compounds. Part II. The 19F chemical shifts in meta- and para-substituted fluorobenzenes, and 4-substituted 3′- and 4′-fluoro-trans-stilbenes. Journal of the Chemical Society, Perkin Transactions 2, 1979-1987. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Brownlee, R. T. C., Dayal, S. K., Lyle, J. L., & Taft, R. W. (1972). Aprotic solvent effects on the fluorine nuclear magnetic resonance shifts of p-substituted fluorobenzenes. Journal of the American Chemical Society, 94(21), 7416-7425. [Link]

  • Ager, I. R., Phillips, L., Tewson, T. J., & Wray, V. (1972). 19 F nuclear magnetic resonance studies of aromatic compounds. Part II. The 19F chemical shifts in meta-and para-substituted fluorobenzenes, and 4-substituted 3′-and 4′-fluoro-trans-stilbenes. Journal of the Chemical Society, Perkin Transactions 2, (13), 1979-1987. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • Chem-space. (n.d.). 19Flourine NMR. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST WebBook. [Link]

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Fluoro-4-(nitromethyl)benzene

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as a cornerstone of molecular characterization. The ability to decipher the fragmentation pattern of a molecule provides i...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as a cornerstone of molecular characterization. The ability to decipher the fragmentation pattern of a molecule provides invaluable insights into its structure and stability. This guide offers an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-Fluoro-4-(nitromethyl)benzene, a compound of interest in various chemical and pharmaceutical research domains. By juxtaposing its expected fragmentation with the known patterns of structurally related compounds, this document provides a robust framework for its analytical identification and characterization.

At the heart of this guide lies a detailed exploration of the fragmentation pathways, supported by established principles of mass spectrometry. We will delve into the causal relationships behind the formation of key fragment ions, offering a scientifically rigorous yet accessible narrative. This comparative approach, grounded in experimental data from analogous molecules, ensures a trustworthy and authoritative resource for laboratory professionals.

The Logic of Fragmentation: A Tale of Bonds and Stability

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, typically at 70 eV, leading to the formation of a molecular ion (M⁺˙)[1]. This radical cation is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions[2][3]. The fragmentation pattern is a unique fingerprint of the molecule, dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. For aromatic nitro compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or its constituent atoms[4].

In the case of 1-Fluoro-4-(nitromethyl)benzene, the presence of a fluorine atom, a nitro group, and a methylene bridge introduces a fascinating interplay of inductive and resonance effects that govern its fragmentation cascade.

Proposed Fragmentation Pattern of 1-Fluoro-4-(nitromethyl)benzene

The molecular weight of 1-Fluoro-4-(nitromethyl)benzene is 155.13 g/mol [5]. Upon electron ionization, the molecular ion (M⁺˙) is expected to appear at an m/z of 155. The subsequent fragmentation is predicted to proceed through several key pathways, as illustrated in the diagram below.

Fragmentation_Pattern M [C₇H₆FNO₂]⁺˙ m/z = 155 (Molecular Ion) F1 [C₇H₆F]⁺ m/z = 109 M->F1 - NO₂ (46) F3 [C₇H₅FO]⁺˙ m/z = 124 M->F3 - OCH₃ (31) F2 [C₆H₄F]⁺ m/z = 95 F1->F2 - CH₂ (14) F4 [C₆H₄]⁺˙ m/z = 76 F2->F4 - F (19) F5 [C₅H₃]⁺ m/z = 63 F4->F5 - CH (13)

Caption: Proposed primary fragmentation pathways for 1-Fluoro-4-(nitromethyl)benzene under electron ionization.

A crucial fragmentation pathway for nitroalkanes involves the cleavage of the C-N bond, leading to the loss of the nitro group (NO₂), which has a mass of 46 Da. This would result in the formation of a fluorobenzyl cation at m/z 109 . This fragment is expected to be prominent due to the stability of the benzyl cation.

Further fragmentation of the m/z 109 ion could involve the loss of a methylene group (CH₂) to yield a fluorophenyl cation at m/z 95 . This type of fragmentation is commonly observed in substituted benzyl compounds.

Another potential fragmentation pathway involves the rearrangement of the molecular ion, followed by the loss of a methoxy radical (•OCH₃), leading to a fragment at m/z 124 . While less common, such rearrangements can occur in nitro compounds.

Subsequent fragmentation of the fluorophenyl cation (m/z 95) could involve the loss of a fluorine atom to produce a benzyne radical cation at m/z 76 . Further fragmentation could lead to smaller aromatic ring fragments, such as the ion at m/z 63 , resulting from the loss of a CH group.

A Comparative Analysis: Insights from p-Fluoronitrobenzene

To ground our predictions, we can compare the expected fragmentation of 1-Fluoro-4-(nitromethyl)benzene with the experimentally determined mass spectrum of a closely related compound, p-Fluoronitrobenzene (1-Fluoro-4-nitrobenzene)[6][7]. The molecular weight of p-Fluoronitrobenzene is 141.10 g/mol [6].

The NIST Mass Spectrometry Data Center provides the following major peaks for p-Fluoronitrobenzene[7]:

m/zRelative IntensityProposed Fragment
141100[C₆H₄FNO₂]⁺˙ (Molecular Ion)
11135[C₆H₄FO]⁺
9580[C₆H₄F]⁺
8320[C₅H₂F]⁺
7545[C₆H₃]⁺
6915[CF₃]⁺
6310[C₅H₃]⁺

The fragmentation of p-Fluoronitrobenzene is dominated by the loss of NO (m/z 30) to give the peak at m/z 111, and the loss of NO₂ (m/z 46) to give the prominent peak at m/z 95[8]. The presence of the m/z 95 peak in both the known spectrum of p-fluoronitrobenzene and the predicted spectrum of 1-fluoro-4-(nitromethyl)benzene highlights a common and stable fragment, the fluorophenyl cation.

The key difference in the fragmentation of 1-Fluoro-4-(nitromethyl)benzene is the presence of the methylene (-CH₂-) linker. This introduces the possibility of forming the fluorobenzyl cation (m/z 109), a fragment not observed in the direct aromatic nitro compound.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following is a generalized protocol for the analysis of 1-Fluoro-4-(nitromethyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds[9][10].

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis Prep1 Dissolve 1-5 mg of analyte in a volatile solvent (e.g., dichloromethane) Prep2 Final concentration: 100-500 µg/mL GC1 Injector: Split/splitless (250°C) Prep2->GC1 GC2 Column: Non-polar capillary (e.g., HP-5MS) GC3 Carrier Gas: Helium (1.0-1.5 mL/min) GC4 Oven Program: - Initial: 60°C (1 min) - Ramp: 15°C/min to 280°C - Final hold: 5 min MS1 Ionization: Electron Ionization (EI) GC4->MS1 MS2 Electron Energy: 70 eV MS3 Ion Source Temp: 230°C MS4 Mass Range: m/z 40-350 MS5 Solvent Delay: 3 min DA1 Identify molecular ion peak MS5->DA1 DA2 Analyze fragmentation pattern DA1->DA2 DA3 Compare with spectral libraries and predicted patterns DA2->DA3

Caption: A typical workflow for the analysis of aromatic nitro compounds using GC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 1-Fluoro-4-(nitromethyl)benzene.

    • Dissolve the sample in a high-purity volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 100-500 µg/mL. Ensure the sample is fully dissolved and free from particulate matter.

  • Gas Chromatography (GC) Conditions:

    • Injector: Use a split/splitless injector, operating in splitless mode at 250°C to ensure complete vaporization of the analyte.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm HP-5MS, is recommended for good separation of aromatic compounds[4].

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase the temperature at a rate of 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes to ensure elution of all components.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Set to the standard 70 eV to induce reproducible fragmentation[1].

    • Ion Source Temperature: Maintain at 230°C.

    • Quadrupole Temperature: Maintain at 150°C.

    • Mass Range: Scan from m/z 40 to 350 to capture the molecular ion and all significant fragments.

    • Solvent Delay: Implement a solvent delay of 2-3 minutes to protect the filament from the solvent peak.

  • Data Analysis:

    • Identify the molecular ion peak at m/z 155.

    • Analyze the fragmentation pattern, identifying the key fragment ions and their relative abundances.

    • Compare the obtained spectrum with the predicted fragmentation pathways and, if available, with spectral libraries for confirmation.

Conclusion

The anticipated mass spectrometry fragmentation pattern of 1-Fluoro-4-(nitromethyl)benzene is characterized by the prominent formation of the fluorobenzyl cation (m/z 109) through the loss of the nitro group. Further fragmentation is expected to yield the stable fluorophenyl cation (m/z 95). By understanding these fragmentation pathways and employing a robust GC-MS protocol, researchers can confidently identify and characterize this compound in complex matrices. This guide provides the foundational knowledge and practical steps necessary for successful analysis, empowering scientists in their pursuit of novel discoveries.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
  • David, F., & Klee, M. S. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Agilent Technologies.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123. Shimadzu.
  • Herraiz, T. (n.d.).
  • Chemistry LibreTexts. (2023).
  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST WebBook.
  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro- Mass Spectrum. NIST WebBook.
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
  • EAG Laboratories. (n.d.).
  • Gunda, T. E. (2019).
  • Sigma-Aldrich. (n.d.). 1-Fluoro-4-(nitromethyl)benzene.
  • eGyanKosh. (n.d.).
  • Wikipedia. (n.d.).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Michigan State University. (n.d.). EI-MassSpectra of Assorted Organic Compounds.
  • Chemistry Stack Exchange. (2020). What are the fragments that result from taking the Mass Spectrum of o-fluronitrobenzene?.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-4-(nitromethyl)benzene.

Sources

Validation

A Comparative Analysis of the Infrared Spectrum of 1-Fluoro-4-(nitromethyl)benzene

This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-Fluoro-4-(nitromethyl)benzene. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 1-Fluoro-4-(nitromethyl)benzene. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its vibrational properties. This document will delve into the characteristic absorption bands, offering experimental data and theoretical interpretations to facilitate compound identification and characterization.

Introduction to Infrared Spectroscopy in Drug Development

Infrared (IR) spectroscopy is an indispensable analytical technique in drug discovery and development. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, offering critical insights into the functional groups present within a molecule. This information is paramount for confirming molecular structure, assessing purity, and studying intermolecular interactions.

In the context of 1-Fluoro-4-(nitromethyl)benzene, a molecule of interest in medicinal chemistry due to its potential as a building block for novel therapeutic agents, a thorough understanding of its IR spectrum is crucial. The presence of a nitro group (-NO2), a fluorine atom, and a substituted benzene ring gives rise to a complex and informative spectrum.

Predicted Infrared Spectrum of 1-Fluoro-4-(nitromethyl)benzene: A Comparative Approach

We will compare the expected spectrum of 1-Fluoro-4-(nitromethyl)benzene with the following reference compounds:

  • 1-Fluoro-4-nitrobenzene: To understand the influence of the nitro group directly attached to the fluorinated aromatic ring.

  • Toluene: To identify the characteristic vibrations of the methyl group attached to a benzene ring.

  • Nitromethane: To isolate the vibrational modes of the nitromethyl group.

  • Fluorobenzene: To observe the impact of the fluorine substituent on the benzene ring vibrations.

The following diagram illustrates the workflow for this comparative analysis.

G cluster_target Target Molecule cluster_references Reference Compounds for Comparative Analysis cluster_analysis Spectral Interpretation Target 1-Fluoro-4-(nitromethyl)benzene Ref1 1-Fluoro-4-nitrobenzene Target->Ref1 Ref2 Toluene Target->Ref2 Ref3 Nitromethane Target->Ref3 Ref4 Fluorobenzene Target->Ref4 Analysis Predicted IR Spectrum & Vibrational Mode Assignment Ref1->Analysis Ref2->Analysis Ref3->Analysis Ref4->Analysis

Caption: Workflow for the comparative analysis of the IR spectrum.

Detailed Analysis of Expected Vibrational Modes

The IR spectrum of 1-Fluoro-4-(nitromethyl)benzene can be dissected into several key regions, each corresponding to the vibrational modes of its distinct functional groups.

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹ . The substitution pattern on the benzene ring (1,4-disubstitution) will influence the exact position and number of these peaks.

The methylene bridge (-CH₂-) in the nitromethyl group will exhibit symmetric and asymmetric stretching vibrations. These are typically observed in the 2950-2850 cm⁻¹ region.

The nitro group is one of the most characteristic features in the IR spectrum. It displays two strong and distinct stretching vibrations:

  • Asymmetric NO₂ Stretch: A very strong and sharp absorption band is anticipated between 1560-1540 cm⁻¹ .

  • Symmetric NO₂ Stretch: A strong absorption band is expected in the range of 1370-1345 cm⁻¹ .

The electron-withdrawing nature of the fluorine atom and the benzene ring will influence the precise location of these bands. For comparison, 1-fluoro-4-nitrobenzene exhibits its asymmetric and symmetric NO₂ stretching bands at approximately 1522 cm⁻¹ and 1348 cm⁻¹, respectively.

The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern affects the intensity and position of these bands.

The stretching vibration of the C-N bond connecting the nitromethyl group to the benzene ring is expected to be a weaker absorption in the 1300-1200 cm⁻¹ region.

The C-F stretching vibration gives rise to a strong absorption band, typically in the 1250-1020 cm⁻¹ range. Its exact position is sensitive to the electronic environment. In 1-fluoro-4-nitrobenzene, this band is observed around 1250 cm⁻¹.

The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ region.

The following diagram outlines the key functional groups and their expected vibrational modes.

G Molecule 1-Fluoro-4-(nitromethyl)benzene Aromatic C-H Aliphatic C-H Nitro Group (-NO₂) Aromatic C=C C-N C-F Aromatic C-H Bend Vibrations Vibrational Modes 3100-3000 cm⁻¹ (stretch) 2950-2850 cm⁻¹ (stretch) 1560-1540 cm⁻¹ (asymm stretch) 1370-1345 cm⁻¹ (symm stretch) 1600-1450 cm⁻¹ (stretch) 1300-1200 cm⁻¹ (stretch) 1250-1020 cm⁻¹ (stretch) 850-800 cm⁻¹ (out-of-plane bend) Molecule:f1->Vibrations:f1 Molecule:f2->Vibrations:f2 Molecule:f3->Vibrations:f3 Molecule:f4->Vibrations:f4 Molecule:f5->Vibrations:f5 Molecule:f6->Vibrations:f6 Molecule:f7->Vibrations:f7

Caption: Functional groups and their expected IR vibrational modes.

Tabulated Comparison of Expected IR Peaks

The following table summarizes the predicted IR absorption bands for 1-Fluoro-4-(nitromethyl)benzene and compares them with the experimentally determined values for our reference compounds.

Vibrational Mode 1-Fluoro-4-(nitromethyl)benzene (Predicted) 1-Fluoro-4-nitrobenzene (Experimental) Toluene (Experimental) Nitromethane (Experimental) Fluorobenzene (Experimental)
Aromatic C-H Stretch3100-3000 cm⁻¹~3100 cm⁻¹3088, 3064, 3029 cm⁻¹-3065 cm⁻¹
Aliphatic C-H Stretch2950-2850 cm⁻¹-2922 cm⁻¹2905, 3045 cm⁻¹-
Asymmetric NO₂ Stretch1560-1540 cm⁻¹~1522 cm⁻¹-1555 cm⁻¹-
Symmetric NO₂ Stretch1370-1345 cm⁻¹~1348 cm⁻¹-1376 cm⁻¹-
Aromatic C=C Stretch1600-1450 cm⁻¹~1600, 1500, 1475 cm⁻¹1605, 1495, 1455 cm⁻¹-1590, 1490 cm⁻¹
C-F Stretch1250-1020 cm⁻¹~1250 cm⁻¹--1220 cm⁻¹
Aromatic C-H Bend850-800 cm⁻¹~850 cm⁻¹728 cm⁻¹ (meta)-754 cm⁻¹ (mono)

Experimental Protocol for Acquiring an IR Spectrum

To experimentally verify the predicted spectrum, the following protocol for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy is recommended. ATR-FTIR is a versatile and widely used technique that requires minimal sample preparation.

5.1 Instrumentation and Materials

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.

  • 1-Fluoro-4-(nitromethyl)benzene sample (solid or liquid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

5.2 Step-by-Step Procedure

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the 1-Fluoro-4-(nitromethyl)benzene sample directly onto the ATR crystal.

    • If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and ATR correction if necessary, using the spectrometer's software.

    • Label the significant peaks in the spectrum.

The following diagram illustrates the experimental workflow for ATR-FTIR spectroscopy.

G Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Baseline & ATR Correction) Acquire->Process Analyze Analyze Spectrum & Identify Peaks Process->Analyze End End Analyze->End

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of 1-Fluoro-4-(nitromethyl)benzene is predicted to exhibit a series of characteristic absorption bands that are indicative of its molecular structure. By leveraging a comparative analysis with structurally related compounds, we have assigned the expected vibrational modes with a high degree of confidence. The strong absorptions of the nitro group, the C-F bond, and the aromatic ring provide a unique spectral fingerprint for this molecule. Experimental verification using a standard technique such as ATR-FTIR spectroscopy will be crucial for confirming these predictions and establishing a reference spectrum for future studies. This guide provides the foundational knowledge for researchers to confidently identify and characterize 1-Fluoro-4-(nitromethyl)benzene in their drug development endeavors.

References

  • NIST Chemistry WebBook: National Institute of Standards and Technology. Provides comprehensive chemical and physical data, including IR spectra for various compounds. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. A standard textbook on spectroscopic methods.
  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press.
Comparative

Reactivity comparison of 1-Fluoro-4-(nitromethyl)benzene vs 1-Chloro-4-(nitromethyl)benzene

An In-Depth Reactivity Analysis for Drug Development Professionals: 1-Fluoro-4-(nitromethyl)benzene vs. 1-Chloro-4-(nitromethyl)benzene in Nucleophilic Aromatic Substitution In the realm of medicinal chemistry and proces...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Reactivity Analysis for Drug Development Professionals: 1-Fluoro-4-(nitromethyl)benzene vs. 1-Chloro-4-(nitromethyl)benzene in Nucleophilic Aromatic Substitution

In the realm of medicinal chemistry and process development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Among the most powerful reactions in the synthetic chemist's toolkit is Nucleophilic Aromatic Substitution (SNAr), a versatile method for forging carbon-heteroatom bonds. This guide provides a comprehensive comparison of the reactivity of two key building blocks, 1-Fluoro-4-(nitromethyl)benzene and 1-Chloro-4-(nitromethyl)benzene.

Contrary to the principles governing SN1 and SN2 reactions, where fluoride is a notoriously poor leaving group, in the context of SNAr, the fluoro-substituted aromatic compound exhibits markedly superior reactivity.[1][2][3] This phenomenon, often termed the "element effect," is a direct consequence of the reaction's mechanism and has profound implications for reaction design, optimization, and scale-up.[4] Understanding the underlying principles of this reactivity difference is crucial for researchers aiming to leverage these substrates in the synthesis of complex pharmaceutical intermediates.

The Mechanistic Underpinning: A Tale of Two Steps

The reactivity of these compounds is governed by the two-step addition-elimination mechanism characteristic of SNAr reactions.[5][6][7] The aromatic ring, made electron-deficient by the powerful inductive effect of the para-nitromethyl group, becomes susceptible to attack by a nucleophile.[8][9][10]

  • Step 1: Nucleophilic Addition (Rate-Determining Step) : A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon). This is the slow, rate-determining step of the reaction because it involves the temporary disruption of the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2][5][11]

  • Step 2: Elimination and Aromaticity Restoration (Fast Step) : The Meisenheimer complex rapidly rearomatizes by expelling the halide ion as a leaving group, yielding the final substitution product.[5][6][11]

Caption: The two-step addition-elimination mechanism of SNAr.

The Decisive Factor: Stabilization of the Meisenheimer Complex

The key to understanding the superior reactivity of the fluoro-compound lies in the stability of the rate-determining Meisenheimer complex. The overall reaction rate is dictated by the activation energy required to form this intermediate.

  • The Role of Fluorine: Fluorine is the most electronegative element.[5][12] Its powerful electron-withdrawing inductive effect (-I) significantly polarizes the C-F bond and pulls electron density from the entire aromatic ring. This pre-activates the ring for nucleophilic attack. More importantly, this strong inductive effect stabilizes the negative charge that develops within the ring in the Meisenheimer complex.[3][5][13] By lowering the energy of this critical intermediate, fluorine lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction.[5]

  • The Role of Chlorine: While chlorine is also an electronegative, electron-withdrawing halogen, its inductive effect is considerably weaker than that of fluorine. Consequently, it provides less stabilization to the Meisenheimer complex, resulting in a higher activation energy for the initial nucleophilic attack and a slower reaction rate.

The strength of the carbon-halogen bond, which is a dominant factor in SN1 and SN2 reactions, is of minor importance here.[2] Since the C-X bond is broken in the fast second step, its strength (C-F > C-Cl) does not significantly influence the overall rate.[2][3] The order of reactivity in SNAr is therefore typically F > Cl > Br > I, the reverse of the trend seen in aliphatic substitution.[4][7]

Quantitative Reactivity Comparison

CompoundHalogenKey PropertyRelative Reactivity in SNArRationale
1-Fluoro-4-(nitromethyl)benzene FluorineHighest ElectronegativityHigh Strong inductive effect (-I) powerfully stabilizes the rate-determining Meisenheimer complex.[3][5]
1-Chloro-4-(nitromethyl)benzene ChlorineModerate ElectronegativityLow Weaker inductive effect provides less stabilization for the Meisenheimer complex, leading to a slower reaction.

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

To empirically validate the reactivity difference, a kinetic study can be performed to determine the second-order rate constants for the reaction of each compound with a model nucleophile, such as morpholine. The formation of the N-aryl morpholine product can be conveniently monitored using UV-Vis spectrophotometry.

Objective: To determine and compare the second-order rate constants (k₂) for the SNAr reaction of 1-Fluoro-4-(nitromethyl)benzene and 1-Chloro-4-(nitromethyl)benzene with morpholine in DMSO at a controlled temperature.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 1-Fluoro-4-(nitromethyl)benzene in anhydrous DMSO.

    • Prepare a 0.1 M stock solution of 1-Chloro-4-(nitromethyl)benzene in anhydrous DMSO.

    • Prepare a 2.0 M stock solution of morpholine in anhydrous DMSO. The large excess of the nucleophile ensures pseudo-first-order kinetics, simplifying data analysis.

  • Spectrophotometric Analysis:

    • Set a UV-Vis spectrophotometer with a thermostatted cuvette holder to 25.0 °C.

    • Determine the λmax (wavelength of maximum absorbance) for the expected product, 4-(4-(nitromethyl)phenyl)morpholine, by running a spectrum of a fully reacted sample.

    • For each kinetic run, pipette 2.90 mL of the 2.0 M morpholine solution into a quartz cuvette and allow it to equilibrate to 25.0 °C.

  • Initiation of Kinetic Run:

    • To initiate the reaction, rapidly inject 0.10 mL of the respective 0.1 M aryl halide stock solution into the cuvette, cap, and invert twice to mix.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λmax at 15-second intervals for a period sufficient to observe significant product formation (e.g., 30 minutes for the fluoro-compound, potentially several hours for the chloro-compound).

  • Data Analysis:

    • The observed rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -kobs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Morpholine].

Causality Behind Experimental Choices:

  • Solvent (DMSO): A polar aprotic solvent like DMSO is chosen because it effectively solvates the reactants but does not engage in strong hydrogen bonding with the nucleophile, preserving its reactivity.[4]

  • Nucleophile (Morpholine): A secondary amine like morpholine is a common and moderately reactive nucleophile, allowing for convenient reaction times.

  • Pseudo-First-Order Conditions: Using a large excess (e.g., >20-fold) of the nucleophile makes its concentration effectively constant throughout the reaction, simplifying the rate law and the subsequent data analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis Prep_Aryl Prepare Stock Solutions: - 1-Fluoro-4-(nitromethyl)benzene in DMSO - 1-Chloro-4-(nitromethyl)benzene in DMSO Inject Inject Aryl Halide Stock Solution to Initiate Prep_Aryl->Inject Prep_Nuc Prepare Stock Solution: - Morpholine in DMSO (Excess) Equilibrate Equilibrate Morpholine Solution in Cuvette (25°C) Prep_Nuc->Equilibrate Equilibrate->Inject Monitor Monitor Absorbance vs. Time at Product λmax Inject->Monitor Plot Plot ln(A∞ - At) vs. Time Monitor->Plot Calc_k_obs Determine k_obs (Slope = -k_obs) Plot->Calc_k_obs Calc_k2 Calculate k₂ (k₂ = k_obs / [Nucleophile]) Calc_k_obs->Calc_k2 Compare Compare k₂ Values Calc_k2->Compare

Sources

Validation

A Comparative Guide to the Electrophilicity of Fluorinated vs. Non-Fluorinated Nitroalkanes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, the nuanced control of reactivity is paramount. Nitroalkanes serve as versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the nuanced control of reactivity is paramount. Nitroalkanes serve as versatile building blocks, capable of acting as both nucleophiles (in their nitronate form) and electrophiles.[1][2][3][4] This guide provides an in-depth comparison of the electrophilicity of fluorinated versus non-fluorinated nitroalkanes, offering insights into how the strategic incorporation of fluorine can significantly modulate chemical reactivity. This understanding is critical for the rational design of synthetic pathways and the development of novel molecular entities.[5][6]

The Fundamental Role of the Nitro Group in Electrophilicity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[7] This property is central to the electrophilic nature of nitroalkanes. In the presence of a Brønsted or Lewis acid, the nitroalkane can tautomerize to its aci-form (nitronic acid), which can then be attacked by nucleophiles.[1][2][3][8] The electrophilicity of the α-carbon is significantly enhanced in this state.

The "Fluorine Effect": Amplifying Electrophilicity

The introduction of a fluorine atom, particularly at the α-position to the nitro group, dramatically enhances the electrophilicity of the nitroalkane. This phenomenon, often referred to as the "fluorine effect," stems from the unique properties of the fluorine atom.[6][9]

Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect (-I effect).[5][10] This effect further polarizes the C-N bond and depletes electron density from the α-carbon, making it significantly more susceptible to nucleophilic attack.

Caption: Inductive effect of fluorine on a nitroalkane.

Experimental Evidence: A Comparative Look at Reactivity

The enhanced electrophilicity of fluorinated nitroalkanes is not merely a theoretical concept; it is substantiated by a wealth of experimental data. A common method to probe electrophilicity is through Michael addition reactions, where a nucleophile adds to an α,β-unsaturated compound.[11] While nitroalkanes themselves are not Michael acceptors, their fluorinated counterparts can participate in reactions that highlight their increased reactivity. For instance, α-fluoro-α-nitroalkanes have been successfully employed as substrates in asymmetric Michael additions to nitroolefins, demonstrating their ability to act as competent electrophiles under catalytic conditions.[12][13]

Reaction Type Non-Fluorinated Nitroalkane α-Fluorinated Nitroalkane Observed Outcome
Michael Addition to Nitroolefins Typically acts as a nucleophile (nitronate).Can act as an electrophile in the presence of a suitable catalyst.[12][13]Fluorinated nitroalkanes exhibit enhanced electrophilic character, enabling reactions not readily accessible to their non-fluorinated analogs.
Nucleophilic Aromatic Substitution (SNAr) Nitronates act as carbon nucleophiles.[14]Not typically used as the electrophile in SNAr.This reaction highlights the nucleophilic nature of the deprotonated nitroalkane.
Reaction with Strong Nucleophiles Can be alkylated at the α-position.[4]The presence of fluorine can influence the site of attack and reaction rate.Fluorine's inductive effect can make the α-proton more acidic, facilitating deprotonation and subsequent reaction.
Experimental Protocol: Asymmetric Michael Addition of α-Fluoro-α-nitroalkanes to Nitroolefins

This protocol is adapted from methodologies developed for the asymmetric synthesis of fluorinated compounds and serves as a practical example of leveraging the enhanced electrophilicity of α-fluorinated nitroalkanes.[12][13]

Objective: To synthesize an optically enriched fluorinated adduct via a Michael addition reaction.

Materials:

  • α-Fluoro-α-nitroalkane (e.g., 1-fluoro-1-nitroethane)

  • Nitroolefin (e.g., β-nitrostyrene)

  • Chiral catalyst (e.g., a chiral amine or a metal complex with a chiral ligand)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent. The choice of catalyst is crucial for achieving high stereoselectivity.

  • Reaction Setup: To the catalyst solution, add the α-fluoro-α-nitroalkane. Stir the mixture for a few minutes to allow for coordination or activation.

  • Addition of Nitroolefin: Slowly add the nitroolefin to the reaction mixture. The rate of addition can be critical for controlling the reaction and minimizing side products.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired fluorinated adduct.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete as a nucleophile and deactivate the catalyst.

  • Chiral Catalyst: Essential for inducing stereoselectivity in the C-C bond formation.

  • Slow Addition: Helps to maintain a low concentration of the highly reactive nitroolefin, which can prevent polymerization or other side reactions.

Caption: Experimental workflow for Michael addition.

Conclusion: Harnessing the Power of Fluorine

The strategic incorporation of fluorine into nitroalkanes provides a powerful tool for modulating their electrophilicity. The strong inductive effect of fluorine significantly enhances the electrophilic character of the α-carbon, enabling a range of chemical transformations that are not readily achievable with their non-fluorinated counterparts. This enhanced reactivity, coupled with the unique biological properties often imparted by fluorine, makes fluorinated nitroalkanes highly valuable synthons in medicinal chemistry and materials science.[5][15] A thorough understanding of the principles outlined in this guide will empower researchers to harness the "fluorine effect" for the rational design and synthesis of novel and functionalized molecules.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). International Journal of Scientific Research in Science and Technology. [Link]

  • O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters, 23(23), 8998–9001. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441–5454. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. (2018). Nature Communications, 9(1), 4066. [Link]

  • The addition of C‐nucleophiles to fluorinated nitroalkenes. (n.d.). ResearchGate. [Link]

  • Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. (2014). Chemical Communications, 50(79), 11732–11735. [Link]

  • Selective and Scalable Perfluoroarylation of Nitroalkanes. (2017). The Journal of Organic Chemistry, 82(13), 6949–6957. [Link]

  • Fluoroamide-Directed Regiodivergent C-Alkylation of Nitroalkanes. (2023). Organic Letters, 25(25), 4649–4654. [Link]

  • Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. (2014). Chemical Communications, 50(79), 11732–11735. [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). Frontiers in Chemistry, 8, 77. [Link]

  • Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). ResearchGate. [Link]

  • Alpha-activation of nitroalkanes toward reaction with electron-rich arenes. (n.d.). ResearchGate. [Link]

  • (PDF) Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). ResearchGate. [Link]

  • Electrophilic Alkylation at Carbon Part 8: Alkylation of Nitroalkanes. (2020). YouTube. [Link]

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Analysis of 1-Fluoro-4-(nitromethyl)benzene

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final product. 1-Fluoro-4-(nitromethyl)benzene, a k...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final product. 1-Fluoro-4-(nitromethyl)benzene, a key building block in various synthetic pathways, is no exception. Rigorous and reliable analytical methods are essential to quantify its purity and identify any process-related impurities or degradation products. This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Fluoro-4-(nitromethyl)benzene against alternative analytical techniques. The methodologies, performance characteristics, and underlying scientific principles are discussed to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Central Role of Purity in Chemical Synthesis

The presence of impurities, even in trace amounts, can have significant consequences in a synthetic workflow, potentially leading to undesired side reactions, lower yields, and complications in downstream applications.[1] For a reactive intermediate like 1-Fluoro-4-(nitromethyl)benzene, which contains both an activated aromatic ring and a nitro group, the impurity profile can be complex. Therefore, a highly sensitive and selective analytical method is not just a quality control measure but a critical tool for process optimization and ensuring the consistency of the final product.[2]

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity assessment of non-volatile and thermally labile organic compounds, offering high resolution, sensitivity, and quantitative accuracy.[3][4] For 1-Fluoro-4-(nitromethyl)benzene, a reversed-phase HPLC method is the most suitable approach due to the molecule's moderate polarity.

The Scientific Rationale Behind the RP-HPLC Method Design

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte and potential impurities.[5] The chosen stationary phase, a C18 (octadecylsilyl) column, provides a non-polar surface that interacts with the analyte and its impurities based on their hydrophobicity. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will elute earlier.

The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (water with 0.1% formic acid), is optimized to achieve the desired separation. Acetonitrile is selected for its low viscosity and UV transparency. The addition of formic acid to the mobile phase serves two key purposes: it protonates any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks, and it helps to control the pH of the mobile phase, ensuring reproducible retention times. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the timely elution of both polar and non-polar impurities within a reasonable run time.

UV detection is ideal for 1-Fluoro-4-(nitromethyl)benzene due to the presence of the nitroaromatic chromophore, which exhibits strong absorbance in the UV region. A photodiode array (PDA) detector is preferred as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak purity assessment and the identification of co-eluting impurities.

Experimental Protocol: RP-HPLC Method for 1-Fluoro-4-(nitromethyl)benzene

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 1-Fluoro-4-(nitromethyl)benzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of system peaks.

  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (retention time, peak area, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • After the analysis, the percentage purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks in the chromatogram (area percent method).

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Analyte Characterization (Solubility, UV Spectra) A->B C Initial Method Scouting (Column & Mobile Phase Screening) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Finalized Purity Method I->J Finalize Method

Sources

Validation

A Comparative Crystallographic Guide to Fluorinated Nitroaromatic Compounds for Drug Discovery

This guide provides an in-depth comparative analysis of the X-ray crystallography of 1-fluoro-4-(nitromethyl)benzene derivatives, a class of compounds with significant potential in drug development. By understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the X-ray crystallography of 1-fluoro-4-(nitromethyl)benzene derivatives, a class of compounds with significant potential in drug development. By understanding the three-dimensional arrangement of atoms within these molecules, researchers can gain crucial insights into their structure-activity relationships, guiding the design of more effective and specific therapeutic agents. While the crystal structure of the parent compound, 1-fluoro-4-(nitromethyl)benzene, is not publicly available, this guide leverages crystallographic data from closely related fluorinated and nitrated benzene derivatives to provide a robust framework for comparison and prediction.

The strategic incorporation of fluorine and nitro groups into aromatic systems is a cornerstone of modern medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the molecule and can participate in key hydrogen bonding interactions. X-ray crystallography provides the definitive experimental evidence of the resulting molecular geometry and intermolecular interactions that govern the solid-state packing of these compounds.

The Crystallographic Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process requiring precision and expertise. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of small organic molecules at atomic resolution.[1][2] The following protocol outlines the typical workflow, emphasizing the critical considerations at each stage.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth and Selection:

    • High-quality single crystals are paramount for a successful diffraction experiment. Common techniques for small organic molecules include slow evaporation from a suitable solvent, vapor diffusion, and slow cooling of a saturated solution.

    • A suitable crystal, typically between 0.1 and 0.3 mm in its largest dimension and free from visible defects, is carefully selected under a stereomicroscope.

  • Crystal Mounting:

    • The selected crystal is mounted on a goniometer head. To mitigate radiation damage and reduce thermal vibrations during data collection, crystals are often flash-cooled to a cryogenic temperature (typically around 100 K) in a stream of cold nitrogen gas. A cryoprotectant may be used to prevent ice formation.

  • Data Collection:

    • The mounted crystal is placed within a diffractometer and irradiated with a monochromatic X-ray beam.

    • As the crystal is rotated, a series of diffraction patterns are collected by a detector. Each diffraction spot contains information about the electron density within the crystal.

  • Data Processing and Structure Solution:

    • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

    • The integrated intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

  • Structure Refinement:

    • The initial model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

    • The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for Single-Crystal X-ray Diffraction

X-ray Crystallography Workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of 1-Fluoro-4-(nitromethyl)benzene Derivative crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization selection Crystal Selection crystallization->selection mounting Crystal Mounting & Cryo-cooling selection->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Unit Cell & Space Group) diffraction->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement final_structure Elucidated Crystal Structure refinement->final_structure Final Structural Model

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis

To illustrate the structural nuances of fluorinated nitroaromatic compounds, we present a comparative analysis of two relevant derivatives: 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate [1] and 1-Chloro-2-methyl-4-nitrobenzene [2][3]. While not direct analogues of 1-fluoro-4-(nitromethyl)benzene, their crystallographic data provide valuable insights into the influence of substituent patterns on molecular conformation and crystal packing.

Parameter3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate[1]1-Chloro-2-methyl-4-nitrobenzene[2][3]
Chemical Formula C₁₃H₁₀FNO₅SC₇H₆ClNO₂
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/n
a (Å) 14.2596 (5)13.5698 (8)
b (Å) 11.4800 (3)3.7195 (3)
c (Å) 8.3602 (2)13.5967 (8)
α (°) 9090
β (°) 9091.703 (3)
γ (°) 9090
Unit Cell Volume (ų) 1368.57 (7)685.96 (10)
Molecules per Unit Cell (Z) 44
Dihedral Angle (Nitro/Ring) Not reported6.2 (3)°
Key Intermolecular Interactions π-π stacking, C-H···O hydrogen bondsπ-π stacking, C-H···O hydrogen bonds, Cl···O contacts

Analysis of Structural Data:

The crystallographic data reveal distinct packing arrangements for the two compounds, largely dictated by their different molecular symmetries and substituent patterns. The orthorhombic crystal system of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate suggests a more complex packing arrangement compared to the monoclinic system of 1-chloro-2-methyl-4-nitrobenzene.

A key feature in the structure of 1-chloro-2-methyl-4-nitrobenzene is the near co-planarity of the nitro group with the benzene ring, with a dihedral angle of only 6.2(3)°.[2][3] This planarity facilitates efficient π-π stacking interactions, which, along with C-H···O hydrogen bonds and close Cl···O contacts, stabilize the crystal lattice.[2][3]

In the case of 3-fluoro-4-nitrophenyl 4-methylbenzenesulfonate, the crystal structure is stabilized by intermolecular π-π stacking with a centroid-centroid distance of 3.7806 (16) Å, and weak C-H···O hydrogen bonding is also observed.[1] The dihedral angle between the two benzene rings in this molecule is 47.63 (14)°.[1]

Synthesis and Crystallization of Precursors

The successful growth of high-quality single crystals is intrinsically linked to the synthesis and purification of the target compound. The following are representative synthetic approaches for obtaining precursors to fluorinated nitroaromatic compounds.

Synthesis of 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate

This compound was synthesized by the reaction of 3-fluoro-4-nitrophenol with p-toluenesulfonyl chloride in the presence of pyridine.[1]

Protocol:

  • To a solution of 3-fluoro-4-nitrophenol (19.10 mmol) in chloroform (20 ml) at 273 K, pyridine (3.70 ml, 45.84 mmol) was added dropwise over 20 minutes.

  • p-Toluenesulfonyl chloride (22.92 mmol) was then added in small portions.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The mixture was diluted with dichloromethane and washed with 10% aqueous HCl, water, and saturated aqueous NaCl.

  • The organic layer was dried over Na₂SO₄ and concentrated in vacuo.

  • The crude product was purified by recrystallization from ethanol to yield crystals suitable for X-ray analysis.[1]

Synthesis of 1-Chloro-2-methyl-4-nitrobenzene

This compound was prepared from 4-chloroaniline through a two-step process of oxidation followed by methylation.[2][3]

Protocol:

  • 4-chloroaniline was oxidized to 4-nitrochlorobenzene using peroxytri-fluoroacetic acid in dry dichloromethane.[2][3]

  • The resulting 4-nitrochlorobenzene was then subjected to Friedel-Crafts alkylation with methyl iodide in the presence of anhydrous aluminum chloride to afford the final product.[2][3]

  • Single crystals were obtained by the slow evaporation of a chloroform solution of the compound over five days.[2][3]

Conclusion

This comparative guide underscores the power of X-ray crystallography in elucidating the detailed structural features of 1-fluoro-4-(nitromethyl)benzene derivatives. By examining the crystal structures of related compounds, we can infer the likely impact of fluorine and nitromethyl substitution on molecular conformation and intermolecular interactions. The presented experimental protocols for synthesis, crystallization, and crystallographic analysis provide a practical framework for researchers in drug discovery and materials science. A thorough understanding of the three-dimensional architecture of these molecules is critical for the rational design of novel compounds with enhanced therapeutic properties.

References

  • Acta Crystallographica Section E: Structure Reports Online, E67(3), o750.

  • Crystals, 2(2), 141-147.

  • BenchChem.

  • ResearchGate.

Sources

Comparative

Synthetic Alternatives to 1-Fluoro-4-(nitromethyl)benzene: A Comparative Guide for Scale-Up and Safety

Target Audience: Process Chemists, Drug Development Professionals, and Materials Scientists Focus: Synthesis of 4-Fluorophenethylamine (4-FPEA) derivatives Executive Summary & The Benchmark Challenge 1-Fluoro-4-(nitromet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Materials Scientists Focus: Synthesis of 4-Fluorophenethylamine (4-FPEA) derivatives

Executive Summary & The Benchmark Challenge

1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7) is a highly versatile arylnitromethane traditionally utilized as a direct precursor for the synthesis of 4-fluorophenethylamine (4-FPEA) 1. 4-FPEA is a critical building block in pharmaceutical development (particularly for neurological and psychiatric drug candidates) and serves as a fundamental organic spacer in the synthesis of 2D Hybrid Organic-Inorganic Semiconductors (HOIS) for room-temperature LEDs 2, 3.

The Problem: Despite its synthetic directness, 1-fluoro-4-(nitromethyl)benzene poses severe safety risks during scale-up. Arylnitromethanes are high-energy compounds; thermal analysis often reveals complex decomposition behaviors with exothermic energies exceeding 350 J/g, placing them on the borderline of shock-sensitivity and explosion-propagation 4. Furthermore, isolating these intermediates requires rigorous engineering controls, making batch manufacturing hazardous and economically unfavorable.

To address these limitations, this guide evaluates two robust, scalable alternative pathways to synthesize 4-FPEA without isolating the hazardous arylnitromethane.

Alternative 1: The Nitrile Route (2-(4-Fluorophenyl)acetonitrile)

The most direct and inherently safe alternative is the substitution of the nitromethyl group with a nitrile. 2-(4-Fluorophenyl)acetonitrile is commercially abundant, thermally stable, and devoid of the oxidative explosion risks associated with nitroalkanes.

Causality in Design: The cyano group (–C≡N) is at the same oxidation state as the desired primary amine carbon. By employing a strong hydride donor like Lithium Aluminum Hydride (LiAlH₄) or utilizing catalytic hydrogenation under pressure, the nitrile is cleanly reduced to 4-FPEA. This route entirely bypasses the formation of high-energy intermediates.

NitrileRoute N1 2-(4-Fluorophenyl)acetonitrile (Stable Electrophile) N2 LiAlH4 Reduction (Ether/THF, Reflux) N1->N2 Hydride Transfer N3 4-Fluorophenethylamine (Target Amine) N2->N3 Fieser Workup

Workflow for the reduction of 2-(4-fluorophenyl)acetonitrile to 4-fluorophenethylamine.

Alternative 2: The Henry Reaction Route (4-Fluorobenzaldehyde)

When hydride reductions of nitriles are undesirable (e.g., due to functional group incompatibility elsewhere on a more complex molecule), the Henry (nitroaldol) reaction provides an excellent alternative.

Causality in Design: Instead of utilizing a pre-formed arylnitromethane, this route condenses 4-fluorobenzaldehyde with nitromethane to form 1-fluoro-4-(2-nitrovinyl)benzene (a nitrostyrene). While nitromethane itself carries safety warnings, it can be handled safely on scale using continuous flow reactors, which minimize the active reaction volume and control exothermic thermal runaways 5. The resulting nitrostyrene is a stable, crystalline solid that can be subjected to tandem reduction of both the alkene and the nitro group to yield 4-FPEA.

HenryRoute A 4-Fluorobenzaldehyde + Nitromethane B Henry Condensation (NH4OAc, Heat) A->B C 1-Fluoro-4-(2-nitrovinyl)benzene (Nitrostyrene) B->C -H2O D Tandem Reduction (LiAlH4) C->D E 4-Fluorophenethylamine (Target Amine) D->E Aliphatic & Nitro Reduction

Henry reaction pathway bypassing arylnitromethane to synthesize 4-fluorophenethylamine.

Quantitative Data Comparison

The following table summarizes the operational metrics of the benchmark reagent versus the two proposed alternatives.

Metric1-Fluoro-4-(nitromethyl)benzene2-(4-Fluorophenyl)acetonitrile (Alt 1)4-Fluorobenzaldehyde + MeNO₂ (Alt 2)
Primary Role Direct PrecursorAlternative PrecursorAlternative Precursors
Thermal Stability Poor (Decomp. >350 J/g)Excellent (Stable liquid/solid)Good (Nitrostyrene is stable)
Explosion Hazard High (Borderline shock-sensitive)Low Moderate (MeNO₂ requires flow chemistry)
Commercial Availability Limited / ExpensiveHigh / InexpensiveHigh / Inexpensive
Reduction Conditions Mild (H₂, Pd/C)Harsh (LiAlH₄ or high-pressure H₂)Harsh (LiAlH₄)
Process Scalability Poor (Batch hazards)ExcellentExcellent (If using continuous flow)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify causality and reaction success in real-time.

Protocol A: Reduction of 2-(4-Fluorophenyl)acetonitrile

Objective: Safe, high-yield synthesis of 4-FPEA via hydride transfer.

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF (50 mL) and carefully suspend LiAlH₄ (2.0 equiv). Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with moisture, destroying the active hydride.

  • Addition: Cool the suspension to 0 °C. Dissolve 2-(4-fluorophenyl)acetonitrile (1.0 equiv) in anhydrous THF (10 mL) and add dropwise over 30 minutes.

  • Reflux & Validation: Heat the reaction to reflux for 4 hours.

    • Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy of an aliquot. The complete disappearance of the sharp C≡N stretching band at ~2250 cm⁻¹ and the emergence of a broad N-H stretching band at ~3300-3400 cm⁻¹ confirms complete conversion.

  • Fieser Workup (Critical Step): Cool the mixture to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled H₂O, x mL of 15% aqueous NaOH, and 3x mL of distilled H₂O.

    • Causality: Quenching LiAlH₄ often produces a gelatinous, unfilterable aluminum hydroxide emulsion. The strict stoichiometry of the Fieser method forces the aluminum salts to precipitate as a dense, granular white solid, ensuring rapid filtration and preventing product entrapment.

  • Isolation: Filter the granular salts through a Celite pad, wash with diethyl ether, and concentrate the filtrate in vacuo to yield the crude 4-FPEA.

Protocol B: Henry Condensation to 1-Fluoro-4-(2-nitrovinyl)benzene

Objective: Bypassing arylnitromethanes via a stable nitrostyrene intermediate.

  • Condensation: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 equiv), nitromethane (3.0 equiv), and ammonium acetate (0.5 equiv) in glacial acetic acid (0.5 M).

  • Heating & Validation: Heat the mixture to 90 °C for 6 hours.

    • Validation Checkpoint: The reaction is visually self-validating. The colorless solution will transition to a deep, vibrant yellow as the conjugated nitrostyrene forms. TLC (Hexanes:EtOAc 9:1) will show the disappearance of the UV-active aldehyde (Rf ~0.5) and the appearance of a bright yellow, UV-active product spot (Rf ~0.7).

  • Crystallization: Pour the hot mixture into crushed ice. The sudden change in solubility forces the 1-fluoro-4-(2-nitrovinyl)benzene to precipitate as a yellow crystalline solid. Filter and wash with cold water.

  • Subsequent Reduction: The isolated nitrostyrene can now be safely reduced using the LiAlH₄ protocol described above (Protocol A), which will simultaneously reduce the alkene double bond and the nitro group to yield the target 4-FPEA.

Conclusion

While 1-fluoro-4-(nitromethyl)benzene offers a direct route to valuable fluorinated phenethylamines, its inherent thermal instability and explosion risks make it unsuitable for robust scale-up. Transitioning to 2-(4-fluorophenyl)acetonitrile provides an inherently safer, highly scalable alternative with excellent atom economy. Alternatively, the Henry reaction utilizing 4-fluorobenzaldehyde bypasses the hazardous arylnitromethane intermediate entirely, provided the nitromethane reagent is handled with appropriate engineering controls (such as continuous flow reactors).

References

  • Manchester Organics. "1-Fluoro-4-(nitromethyl)benzene | 1535-41-7". Manchester Organics Product Catalog.
  • ChemicalBook. "4-Fluorophenethylamine | 1583-88-6". ChemicalBook Properties and Applications.
  • National Center for Biotechnology Information (PMC). "Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle".
  • arXiv. "Unique Room Temperature Light Emitting Diode Based on 2D Hybrid Organic-Inorganic Semiconductors".
  • National Center for Biotechnology Information (PMC). "Continuous Platform to Generate Nitroalkanes On-Demand (in situ) using Peracetic Acid-Mediated Oxidation in a PFA Pipes-in-Series Reactor".

Sources

Validation

Theoretical vs experimental yield for 1-Fluoro-4-(nitromethyl)benzene synthesis

An in-depth technical comparison of the synthetic pathways for 1-fluoro-4-(nitromethyl)benzene (also known as 4-fluorophenylnitromethane), evaluating the mechanistic causality, theoretical versus experimental yields, and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the synthetic pathways for 1-fluoro-4-(nitromethyl)benzene (also known as 4-fluorophenylnitromethane), evaluating the mechanistic causality, theoretical versus experimental yields, and field-proven protocols.

Executive Summary & Chemical Context

1-Fluoro-4-(nitromethyl)benzene is a highly versatile primary nitroalkane utilized as a critical building block in medicinal chemistry. Its applications range from the synthesis of novel kinase inhibitors to the development of complex Autophagy-Targeting Chimeras (AUTACs)[1].

The synthesis of this molecule relies on the nucleophilic substitution of 4-fluorobenzyl bromide. However, because the nitrite anion ( NO2−​ ) is an ambident nucleophile , the reaction inherently produces a mixture of the desired nitroalkane (via N-alkylation) and an undesired nitrite ester (via O-alkylation). Understanding the thermodynamic and kinetic forces that govern this regioselectivity is essential for optimizing experimental yields and minimizing purification bottlenecks.

Mechanistic Framework: The Causality of Regioselectivity

The theoretical yield for the nitromethylation of 4-fluorobenzyl bromide is 100% (1:1 molar conversion). In practice, experimental yields fluctuate between 50% and 90% depending on the chosen metal nitrite and solvent system. This deviation is governed by Kornblum's Rule , which states that in an ambident nucleophile, the more electronegative atom (oxygen) reacts in an SN​1 mechanism, whereas the less electronegative atom (nitrogen) reacts in an SN​2 mechanism[2].

Route A: The Victor Meyer Reaction (Silver Nitrite)

First reported in 1872, the Victor Meyer reaction utilizes silver nitrite ( AgNO2​ )[3]. Silver nitrite possesses a highly covalent Ag–O bond. When introduced to 4-fluorobenzyl bromide, the silver ion acts as a Lewis acid, coordinating with the bromide leaving group and facilitating its departure. Because 4-fluorobenzyl bromide is a primary halide, the transition state retains dominant SN​2 character. The covalent shielding of the oxygen atom forces the nucleophilic attack to occur predominantly via the softer nitrogen atom, heavily favoring the formation of the nitroalkane[4].

Route B: The Kornblum Reaction (Sodium Nitrite)

Developed in the 1950s, the Kornblum reaction utilizes sodium nitrite ( NaNO2​ ) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2]. The polar aprotic solvent strongly solvates the sodium cation, leaving a "naked," highly reactive nitrite anion. While the reaction proceeds via an SN​2 mechanism favoring N-alkylation, the unshielded oxygen atom is highly competitive. Furthermore, the resulting nitrite ester can undergo base-catalyzed elimination in DMSO/DMF to form 4-fluorobenzaldehyde—a side reaction known as the Kornblum oxidation[2].

Yield Analysis: Theoretical vs. Experimental

The table below summarizes the quantitative data comparing the two primary methodologies.

ParameterVictor Meyer (Traditional)Victor Meyer (Aqueous)Kornblum Reaction
Reagents AgNO2​ (1.5 - 2.0 equiv) AgNO2​ (4.0 equiv) NaNO2​ (1.5 - 2.0 equiv)
Solvent Diethyl Ether ( Et2​O )Water ( H2​O )DMF or DMSO
Temperature 0 °C to RefluxRoom Temp to 60 °CRoom Temp
Theoretical Yield 100%100%100%
Experimental Yield 82% - 87%85% - 90%50% - 65%
Major Side Product 4-Fluorobenzyl nitrite4-Fluorobenzyl alcohol4-Fluorobenzaldehyde
Reaction Time 5 - 12 hours0.5 - 1.5 hours12 - 24 hours
Scalability Poor (Light sensitive, expensive)Moderate (High Ag cost)Excellent (Cheap reagents)

Reaction Pathway Visualization

G SM 4-Fluorobenzyl bromide (Starting Material) VM Victor Meyer Pathway (AgNO2, Et2O or H2O) SM->VM KR Kornblum Pathway (NaNO2, DMF/DMSO) SM->KR Prod 1-Fluoro-4-(nitromethyl)benzene (Desired Nitroalkane) VM->Prod Major (N-attack) Ester 4-Fluorobenzyl nitrite (Undesired Ester) VM->Ester Minor (O-attack) KR->Prod Major (N-attack) KR->Ester Competitive (O-attack) Aldehyde 4-Fluorobenzaldehyde (Oxidation Byproduct) Ester->Aldehyde Kornblum Oxidation

Mechanistic divergence of 4-fluorobenzyl bromide nitromethylation via Victor Meyer and Kornblum routes.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to verify reaction progression.

Protocol A: Aqueous Victor Meyer Synthesis (High Yield, Fast)

This protocol leverages the hydrophobic effect in water to accelerate the reaction while minimizing esterification[4].

  • Preparation: In a round-bottom flask wrapped entirely in aluminum foil (to prevent light-induced silver degradation), add 10 mmol (1.89 g) of 4-fluorobenzyl bromide to 20 mL of deionized water.

  • Reagent Addition: Add 40 mmol (6.15 g) of silver nitrite ( AgNO2​ ) in a single portion. Causality Note: A 4-fold excess of AgNO2​ is required in aqueous conditions to aggressively drive the reaction forward, minimizing the competitive hydrolysis that would otherwise yield 4-fluorobenzyl alcohol[4].

  • Reaction: Stir the suspension vigorously at 60 °C for 1.5 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 95:5). The starting material ( Rf​≈0.8 ) should disappear, replaced by a new, UV-active spot ( Rf​≈0.4 ).

  • Workup: Filter the mixture through a pad of Celite to remove the precipitated silver bromide ( AgBr ) and excess AgNO2​ . Extract the aqueous filtrate with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield 1-fluoro-4-(nitromethyl)benzene as a clear oil (Expected Yield: ~85-90%)[5].

  • Analytical Confirmation: 1H NMR (300 MHz, CDCl3​ ) will show a distinct singlet at δ 5.42 ppm integrating to 2H, confirming the −CH2​−NO2​ protons[5].

Protocol B: Kornblum Synthesis (Scalable, Economical)

This protocol is prioritized for large-scale pharmaceutical synthesis where silver reagents are cost-prohibitive[2].

  • Preparation: To a flame-dried, nitrogen-purged flask, add 15 mmol (1.03 g) of sodium nitrite ( NaNO2​ ) and 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes to ensure partial dissolution.

  • Reagent Addition: Dissolve 10 mmol (1.89 g) of 4-fluorobenzyl bromide in 5 mL of anhydrous DMF. Add this solution dropwise to the NaNO2​ suspension over 10 minutes. Causality Note: Dropwise addition prevents localized heating and keeps the halide concentration low relative to the nitrite, suppressing the formation of the nitrite ester.

  • Reaction: Stir the mixture at room temperature for 16-24 hours.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with Diethyl Ether (4 × 30 mL). Wash the combined organic layers with water (3 × 50 mL) and brine (1 × 50 mL) to thoroughly remove the DMF.

  • Purification: Dry over MgSO4​ , concentrate, and purify via vacuum distillation or column chromatography. (Expected Yield: ~55-60%).

Sources

Comparative

A Comparative Guide to the Kinetic Studies of Reactions with 1-Fluoro-4-(nitromethyl)benzene and its Nitro Analogue

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, the reactivity of aromatic compounds is a cornerstone of molecular design. Among these, fluori...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the reactivity of aromatic compounds is a cornerstone of molecular design. Among these, fluorinated nitroaromatic compounds are particularly valuable as building blocks due to their susceptibility to nucleophilic aromatic substitution (SNAr).[1] This guide provides a detailed comparative analysis of the kinetic profiles of reactions involving 1-fluoro-4-(nitromethyl)benzene and its more extensively studied analogue, 1-fluoro-4-nitrobenzene. While kinetic data for the former is sparse in current literature, this guide will leverage the wealth of information on 1-fluoro-4-nitrobenzene to establish a benchmark for comparison and to propose experimental frameworks for the kinetic analysis of 1-fluoro-4-(nitromethyl)benzene.

The primary focus will be on the SNAr mechanism, a critical reaction class for the synthesis of pharmaceuticals and advanced materials.[2][3] We will explore the underlying electronic and steric factors that govern the reactivity of these two compounds, providing a robust theoretical and practical foundation for researchers in the field.

The Activating Group: A Tale of Two Electron-Withdrawing Moieties

The propensity of a fluorinated benzene ring to undergo nucleophilic aromatic substitution is critically dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom.[4] These groups stabilize the negatively charged intermediate, the Meisenheimer complex, thereby lowering the activation energy of the reaction.

1-Fluoro-4-nitrobenzene , with its potent nitro (-NO2) group, is a classic example of a highly activated substrate for SNAr reactions.[4] The nitro group's strong inductive and resonance effects create a significant electron deficiency on the aromatic ring, making it highly susceptible to nucleophilic attack.

1-Fluoro-4-(nitromethyl)benzene , on the other hand, features a nitromethyl (-CH2NO2) group. While the nitro moiety is still present, its electronic influence on the aromatic ring is modulated by the insulating methylene (-CH2-) spacer. This structural difference is expected to have a profound impact on the reaction kinetics.

Comparative Electronic Effects

The electron-withdrawing strength of the activating group directly correlates with the rate of SNAr. The Hammett equation, which quantifies the electronic influence of substituents on a reaction's rate, provides a framework for this comparison. The nitro group has a significantly larger positive Hammett parameter (σp = 0.78) compared to the nitromethyl group (σp ≈ 0.46). This indicates that the nitro group is a much stronger electron-withdrawing group, and consequently, 1-fluoro-4-nitrobenzene is anticipated to be substantially more reactive in SNAr reactions than 1-fluoro-4-(nitromethyl)benzene.

Kinetic Profile of 1-Fluoro-4-nitrobenzene: The Benchmark

The kinetics of SNAr reactions with 1-fluoro-4-nitrobenzene have been extensively studied with a variety of nucleophiles. These reactions typically follow a two-step addition-elimination mechanism, although some instances of concerted mechanisms have been proposed.[5][6]

The reaction with a nucleophile, such as an amine or an alkoxide, proceeds via the formation of a Meisenheimer complex, which is the rate-determining step in most cases.[7] The subsequent elimination of the fluoride ion is typically fast.

HPLC_Kinetic_Workflow A Prepare Stock Solutions B Thermostat Reaction Vessel A->B C Initiate Reaction with Nucleophile B->C D Withdraw and Quench Aliquots at Intervals C->D E Analyze by HPLC D->E F Plot ln[Substrate] vs. Time E->F G Determine Rate Constant F->G

Caption: Workflow for kinetic analysis using HPLC.

Comparative Data and Expected Outcomes

Table 2: Published and Predicted Kinetic Data for SNAr with Pyrrolidine in Acetonitrile

SubstrateTemperature (°C)Second-Order Rate Constant (k, M-1s-1)Data Source
1-Fluoro-4-nitrobenzene25Value to be obtained from literature or experimentPublished Data
1-Fluoro-4-(nitromethyl)benzene25Predicted to be significantly lower than for 1-fluoro-4-nitrobenzeneHypothetical
1-Fluoro-4-nitrobenzene55Value to be obtained from literature or experimentPublished Data
1-Fluoro-4-(nitromethyl)benzene55Expected to be measurable under these conditionsExperimental

The activation energy (Ea) for the reaction with 1-fluoro-4-(nitromethyl)benzene is predicted to be higher than that for 1-fluoro-4-nitrobenzene, reflecting the reduced stabilization of the Meisenheimer complex.

Conclusion

The kinetic study of reactions involving 1-fluoro-4-(nitromethyl)benzene presents a compelling area of research. By using the well-established reactivity of 1-fluoro-4-nitrobenzene as a benchmark, a deeper understanding of the subtle electronic effects of the nitromethyl group can be achieved. The experimental protocols and comparative frameworks provided in this guide offer a clear path for researchers to explore the reactivity of this and other novel aromatic substrates. Such studies are not only of fundamental academic interest but also have significant practical implications for the rational design of new pharmaceuticals and functional materials.

References

  • Benchchem. (n.d.). Spectroscopic Confirmation of 1-fluoro-4-nitrobenzene Reaction Products: A Comparative Guide.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.
  • ACS Publications. (2026, January 18). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
  • Benchchem. (n.d.). Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis.
  • Benchchem. (n.d.). The Gateway to Advanced Organic Electronics: Applications of 1-Fluoro-4-nitrobenzene in Material Synthesis.
  • Behind the Paper. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-4-(nitromethyl)benzene.
  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions.
  • R Discovery. (1987, January 1). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
  • Benchchem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.
  • Journal of the Chemical Society (Resumed). (1951). Nucleophilic displacement of fluorine from organic compounds. Part I. Kinetics of the reactions of 1-fluoro-2 : 4-dinitrobenzene with primary aromatic amines.
  • (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.

Sources

Validation

Benchmarking Electrophilic Fluorinating Agents: 1-Fluoro-4-(nitromethyl)benzene as a Standardized Substrate

Executive Summary & Scientific Clarification As a Senior Application Scientist, establishing precise chemical taxonomy is the prerequisite for any rigorous benchmarking study. 1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

As a Senior Application Scientist, establishing precise chemical taxonomy is the prerequisite for any rigorous benchmarking study. 1-Fluoro-4-(nitromethyl)benzene (CAS 1535-41-7) is frequently encountered in advanced fluorination literature; however, it is not an electrophilic fluorinating agent [1],[2]. Because the C–F bond in an unactivated fluoroarene is thermodynamically stable, it cannot mediate the transfer of an electrophilic "F+" to a nucleophile.

Instead, 1-fluoro-4-(nitromethyl)benzene serves as an exceptional benchmark substrate for evaluating the kinetic reactivity, yield, and selectivity of actual electrophilic N–F fluorinating agents[3]. The nitromethyl group (-CH2NO2) is highly activated; its acidic alpha-protons allow for facile deprotonation to a nitronate anion, providing a highly sensitive metric for comparing the efficacy of reagents like Selectfluor, NFSI, and N-Fluoropyridinium salts[3],[4]. This guide objectively compares these leading agents using the alpha-fluorination of 1-fluoro-4-(nitromethyl)benzene as the standardized performance metric.

The Benchmark Reaction: Alpha-Fluorination of Nitromethylarenes

Historically, electrophilic fluorination relied on hazardous, highly oxidizing gases such as F2, perchloryl fluoride (FClO3), and xenon difluoride (XeF2)[5],[4]. The introduction of bench-stable reagents containing an N–F bond revolutionized the field by providing safe, tunable sources of electrophilic fluorine[6].

To benchmark these modern agents, we utilize the conversion of 1-fluoro-4-(nitromethyl)benzene to 1-fluoro-4-(fluoronitromethyl)benzene. This transformation relies on the deprotonation of the benzylic position adjacent to the electron-withdrawing nitro group to form a nucleophilic nitronate anion, which subsequently attacks the electrophilic N-F bond[3].

G A 1-Fluoro-4-(nitromethyl)benzene (Substrate) B Base Addition (e.g., KOH / NaHMDS) A->B Deprotonation C Nitronate Anion Intermediate B->C -H2O / -HMDS D Electrophilic F+ Agent (Selectfluor / NFSI) C->D Nucleophilic Attack E 1-Fluoro-4-(fluoronitromethyl)benzene (Target Product) D->E F+ Transfer F De-fluorinated Byproduct D->F Leaving Group

Figure 1: Electrophilic alpha-fluorination pathway of 1-fluoro-4-(nitromethyl)benzene.

Benchmarking the Electrophilic Fluorinating Agents

Selectfluor (F-TEDA-BF4)

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely regarded as the most versatile and robust electrophilic fluorinating agent[7],[8].

  • Performance: As a dicationic salt, it exhibits high kinetic reactivity toward nitronate anions, making it highly effective for the fluorination of nitroalkanes[3].

  • Handling & Solubility: It is non-hygroscopic and air-stable[8]. While its aqueous compatibility allows for environmentally benign solvent choices, its insolubility in non-polar organic solvents necessitates the use of polar aprotic solvents like acetonitrile (MeCN)[7].

NFSI (N-Fluorobenzenesulfonimide)

NFSI offers a milder, highly controlled reactivity profile compared to Selectfluor[8],[9].

  • Performance: NFSI is the reagent of choice for precision chemistry, particularly in asymmetric fluorinations and low-temperature enolate trapping[9],[10]. In our benchmark reaction, NFSI provides exceptional control against over-fluorination, preventing the formation of unwanted difluoronitromethyl byproducts.

  • Handling & Solubility: Unlike Selectfluor, NFSI is highly soluble in a wide range of organic solvents, including THF and dichloromethane (DCM), allowing for homogeneous reactions at cryogenic temperatures[9],.

N-Fluoropyridinium Salts

These reagents offer a tunable reactivity scale based on the electronic nature of the pyridine ring substituents[7],[11].

  • Performance: While unsubstituted N-fluoropyridinium triflate is relatively mild, derivatives like 2,6-dichloro-N-fluoropyridinium triflate are highly reactive[7].

  • Handling & Solubility: They are generally more moisture-sensitive than Selectfluor and are typically reserved for specialized aromatic fluorinations rather than the aliphatic functionalization of nitroalkanes[7],[6].

Quantitative Benchmarking Data

ReagentRelative ReactivityMoisture StabilityOptimal SolventsBenchmark Yield (Mono-fluoro)Over-fluorination Risk
Selectfluor High (Dicationic)Excellent (Bench-stable)MeCN, H2O, DMF85 - 92%Moderate
NFSI Moderate (Neutral)GoodTHF, DCM, Toluene88 - 95%Low
N-Fluoropyridinium Variable (Tunable)Poor to ModerateMeCN, DCM60 - 75%Low

Data synthesized from comparative reactivity scales of N-F reagents and nitroalkane fluorination studies[7],[3].

Experimental Protocols: Self-Validating Systems

The following protocols detail the benchmark alpha-fluorination of 1-fluoro-4-(nitromethyl)benzene. Every step is designed as a self-validating system, where the causality of the chemical environment dictates the experimental choice.

Protocol A: Selectfluor-Mediated Fluorination

Objective: High-throughput fluorination utilizing ambient conditions.

  • Substrate Preparation: Dissolve 1-fluoro-4-(nitromethyl)benzene (1.0 equiv) in anhydrous acetonitrile (0.2 M).

    • Causality: Acetonitrile is strictly required because Selectfluor is insoluble in less polar solvents. Anhydrous conditions prevent the competitive hydrolysis of the nitronate intermediate[7].

  • Base Addition: Add finely powdered KOH (1.2 equiv) to the solution at 0 °C under vigorous stirring for 30 minutes.

    • Causality: KOH efficiently deprotonates the highly acidic benzylic protons to generate the reactive nitronate anion. The 0 °C temperature suppresses unwanted oxidative dimerization of the nitroalkane[3].

  • Fluorination: Add Selectfluor (1.1 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic F+ transfer and minimizes the local concentration of the fluorinating agent, thereby suppressing the formation of the alpha,alpha-difluorinated byproduct[8].

  • Workup: Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. The dicationic Selectfluor byproduct (F-TEDA without fluorine) is highly water-soluble and is easily removed in the aqueous phase.

Protocol B: NFSI-Mediated Fluorination

Objective: Precision mono-fluorination under cryogenic control.

  • Substrate Preparation: Dissolve 1-fluoro-4-(nitromethyl)benzene (1.0 equiv) in anhydrous THF (0.1 M) under an inert argon atmosphere.

    • Causality: THF provides excellent solubility for both the substrate and NFSI, accommodating strong bases at low temperatures.

  • Base Addition: Cool the reaction mixture to -78 °C and add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise.

    • Causality: NaHMDS is a strong, sterically hindered, non-nucleophilic base. It quantitatively generates the nitronate anion without acting as a nucleophile toward the aromatic ring[9].

  • Fluorination: Add a pre-cooled solution of NFSI (1.1 equiv) in THF dropwise to the reaction mixture.

    • Causality: The inherently mild nature of NFSI, combined with cryogenic temperatures, ensures absolute mono-fluorination selectivity and prevents degradation pathways[9],[10].

  • Workup: Quench with aqueous NH4Cl at -78 °C before warming to room temperature. Extract with DCM. The dibenzenesulfonimide byproduct can be separated via column chromatography.

References

  • Electrophilic NF Fluorinating Agents | Chemical Reviews - ACS Publications. 5

  • 1-Fluoro-4-(nitromethyl)benzene | 1535-41-7 - Manchester Organics. 1

  • A quantitative reactivity scale for electrophilic fluorinating reagents - PMC, NIH. 7

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. 8

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - Beilstein Journals. 6

  • Development of fluorination methodology for carbon-fluorine bond formation: old electrophilic fluorinating reagents - KoreaScience. 11

  • 1-fluoro-4-(nitromethyl)benzene | 1535-41-7 - ChemicalBook. 2

  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor - ResearchGate. 3

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - Semantic Scholar. 9

  • Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications | Chemical Reviews - ACS Publications. 10

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry - UCT.

  • Radical Benzylic C–H Fluorination: The Use of Unprotected Amino - eScholarship. 4

Sources

Safety & Regulatory Compliance

Safety

1-Fluoro-4-(nitromethyl)benzene proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-Fluoro-4-(nitromethyl)benzene As drug development and materials science increasingly rely on fluorinated aromatic building blocks, compounds like 1-Fluoro-4-(nitromethyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-Fluoro-4-(nitromethyl)benzene

As drug development and materials science increasingly rely on fluorinated aromatic building blocks, compounds like 1-Fluoro-4-(nitromethyl)benzene (CAS: 1535-41-7) have become staples in nucleophilic aromatic substitution (SNAr) and cross-coupling workflows[1]. However, the juxtaposition of a highly electronegative fluorine atom and a reactive nitromethyl group creates a unique and often misunderstood hazard profile.

As a Senior Application Scientist, I have observed that standard organic waste disposal protocols are insufficient for this class of molecules. This guide provides a self-validating, mechanistically grounded operational plan for the safe handling, spill response, and final destruction of 1-Fluoro-4-(nitromethyl)benzene.

Mechanistic Toxicology & Reactivity Profile

To design a foolproof disposal protocol, we must first understand the molecular vulnerabilities of the compound. Do not treat this chemical as generic "organic waste"; its reactivity dictates specific logistical handling.

  • Alpha-Proton Acidity & Nitronate Salt Formation: The protons on the nitromethyl group (-CH2NO2) are highly acidic, activated by the strong electron-withdrawing nature of both the adjacent nitro group and the para-fluorophenyl ring. If exposed to strong bases (e.g., NaOH, KOH, alkoxides), the molecule rapidly deprotonates to form nitronate salts. Heavy metal nitronates or dry alkali nitronates are notoriously shock-sensitive and can detonate upon friction or thermal stress.

  • Thermal Decomposition to Hydrogen Fluoride (HF): The carbon-fluorine bond is stable under ambient laboratory conditions but undergoes violent thermal cleavage during combustion (>250°C). This releases gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx)[2]. HF is a severe inhalation hazard that causes deep tissue necrosis and systemic toxicity.

Reactivity Core 1-Fluoro-4-(nitromethyl)benzene Waste Stream Base Exposure to Strong Bases (NaOH, KOH, Alkoxides) Core->Base Incompatible Heat Uncontrolled Combustion (>250°C) Core->Heat Improper Disposal Safe Controlled Incineration (Afterburner + Alkaline Scrubber) Core->Safe Proper Disposal Nitronate Explosive Nitronate Salts (Shock/Friction Sensitive) Base->Nitronate Gas Release of Toxic HF & NOx gas (Severe Inhalation Hazard) Heat->Gas

Figure 1: Reactivity pathways and the mechanistic necessity of controlled incineration.

Quantitative Data & Waste Segregation

Strict segregation is the first line of defense in laboratory safety. 1-Fluoro-4-(nitromethyl)benzene is classified as acutely toxic if swallowed and is a severe irritant to the skin, eyes, and respiratory tract[3].

Table 1: Physicochemical Properties & Hazard Identifiers

Property / IdentifierValue / Classification
Chemical Name 1-Fluoro-4-(nitromethyl)benzene
CAS Number 1535-41-7[4]
Molecular Formula C7H6FNO2[1]
Molecular Weight 155.13 g/mol [1]
GHS Hazard Classifications Acute Tox. 3 (Oral); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3[3]

Table 2: Waste Compatibility Matrix

Waste Stream CategoryCompatibilityMechanistic Reason
Halogenated Solvents (e.g., DCM)Compatible Non-reactive; standard solvent for this class.
Strong Bases (e.g., NaOH, Amines)INCOMPATIBLE Deprotonation yields shock-sensitive nitronate salts.
Reducing Agents (e.g., LiAlH4)INCOMPATIBLE Exothermic reduction of the nitro group to amines.
Heavy Metals (e.g., Pb, Hg, Ag)INCOMPATIBLE Formation of highly explosive metal nitronate complexes.

Step-by-Step Proper Disposal Procedures

Never flush this chemical down the drain or dispose of it in standard non-halogenated waste carboys.

Phase 1: Laboratory-Level Containment

  • Primary Containment: Collect all liquid waste, reaction mother liquors, and contaminated solvent washings in High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys.

  • Segregation Verification: Ensure the waste carboy contains zero basic aqueous waste. If the reaction utilized a base, the mixture must be carefully neutralized to pH ~7 using a dilute weak acid (e.g., 1M HCl or citric acid) before being added to the bulk waste container.

  • Labeling: Explicitly label the container as: "Hazardous Waste: Halogenated Organic / Nitroaromatic. TOXIC. Contains Fluorine."

Phase 2: Final Destruction (Facility Level)

  • Vendor Handoff: Transfer the waste to a licensed hazardous waste disposal facility.

  • Incineration Specifications: The only acceptable method of final destruction is high-temperature incineration[2]. You must verify with your waste vendor that their incinerator is equipped with an afterburner and an alkaline scrubber system .

  • The Scrubber Mandate: The alkaline scrubber is non-negotiable. During combustion, the fluorine atom is converted into highly toxic HF gas. The scrubber neutralizes the HF and NOx fumes before exhaust is released into the atmosphere[2].

Emergency Spill Response Workflow

In the event of a localized spill, rapid and mechanistically sound action is required to prevent inhalation injury or accidental ignition.

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don Advanced PPE: Upgrade to a half-face respirator with combination organic vapor/acid gas (OV/AG) cartridges, heavy-duty nitrile gloves, and chemical splash goggles.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, vermiculite, or dry sand. Crucial: Never use combustible materials like sawdust or paper towels, as the nitroaromatic compound can act as an oxidizer under certain conditions.

  • Mechanical Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to collect the saturated absorbent. This prevents accidental ignition if dry nitronate salts have inadvertently formed on the lab bench.

  • Decontamination: Wash the affected surface with copious amounts of water and a mild, pH-neutral detergent. Do not use bleach or ammonia. Bleach is highly basic (pH ~11-12) and will deprotonate residual chemical, creating a localized explosive hazard.

SpillResponse Step1 1. Spill Identified 1-Fluoro-4-(nitromethyl)benzene Step2 2. Evacuate & Ventilate Don OV/AG Respirator & PPE Step1->Step2 Step3 3. Apply Inert Absorbent (Sand / Diatomaceous Earth) Step2->Step3 Step4 4. Collect Saturated Material (Use Non-Sparking Tools) Step3->Step4 Step5 5. Decontaminate Surface (pH-Neutral Detergent ONLY) Step4->Step5 Step6 6. Transfer to Hazardous Waste (Label: Toxic, Halogenated) Step5->Step6

Figure 2: Step-by-step emergency spill response workflow for 1-Fluoro-4-(nitromethyl)benzene.

References

Sources

Handling

Personal protective equipment for handling 1-Fluoro-4-(nitromethyl)benzene

As a Senior Application Scientist, I have designed this operational guide to move beyond the baseline compliance of standard Safety Data Sheets (SDS). While an SDS provides regulatory hazard summaries, it often lacks the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond the baseline compliance of standard Safety Data Sheets (SDS). While an SDS provides regulatory hazard summaries, it often lacks the mechanistic context required for advanced synthetic applications. This guide establishes a self-validating framework for handling 1-Fluoro-4-(nitromethyl)benzene , ensuring both experimental integrity and operator safety by explaining the causality behind every protocol.

Executive Summary & Chemical Profile

1-Fluoro-4-(nitromethyl)benzene is a highly reactive building block utilized in drug development and advanced organic synthesis. Its utility is matched by its specific hazard profile, driven by the unique electronic properties of the nitromethyl group coupled with a lipophilic fluorinated aromatic ring.

PropertyValue
Chemical Name 1-Fluoro-4-(nitromethyl)benzene
CAS Number 1535-41-7
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol ()[1]
Appearance Yellowish to brown oil/liquid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) ()[2]

Mechanistic Toxicology & Hazard Assessment

To handle this compound safely, one must understand the molecular mechanisms driving its hazards:

  • Thermal & Shock Sensitivity: The nitromethyl group (-CH₂NO₂) contains highly acidic alpha-protons (pKa ~10). Primary nitroalkanes are known to be thermally sensitive and potentially explosive under specific conditions ()[3]. When exposed to strong inorganic bases (e.g., NaOH, KOH) or heavy metals (Ag, Pb), the compound deprotonates to form a nitronate salt. These dry alkali or metal nitronate salts are highly energetic and shock-sensitive, posing a severe explosion hazard ()[4].

  • Enhanced Dermal Penetration: The para-fluoro substitution significantly increases the molecule's lipophilicity compared to standard aliphatic nitro compounds. This allows the molecule to rapidly cross the stratum corneum (the skin's outer layer), carrying its toxic payload directly into systemic circulation.

Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is insufficient for this compound. The following selections are based on chemical compatibility and causality:

  • Hand Protection: Standard 0.1 mm nitrile gloves provide only incidental splash protection and will be rapidly permeated by lipophilic fluorinated organics. Butyl rubber or Viton gloves are mandatory for prolonged handling or scale-up.

  • Eye/Face Protection: ANSI Z87.1 chemical splash goggles are required. If handling >100 mmol scale or operating under pressurized inert conditions, a full-face shield must be worn to protect against potential nitronate explosive fragmentation.

  • Respiratory Protection: All handling must occur in a certified chemical fume hood. This prevents the inhalation of volatile toxic fumes that trigger H335 respiratory irritation ()[2].

Operational Plan & Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Verification

  • Action: Measure the fume hood face velocity using a calibrated digital anemometer.

  • Validation: The reading must stabilize between 100–120 fpm. A fluctuating reading or a drop below 100 fpm invalidates the setup; do not open the chemical container.

Step 2: PPE Integrity Check

  • Action: Inspect Butyl rubber gloves for micro-punctures using the nitrogen inflation test.

  • Validation: Inflate the glove with N₂ and hold it near the sensitive skin of the face to feel for microscopic leaks. Discard if compromised.

Step 3: Inert Atmosphere Setup

  • Action: Purge the reaction vessel with Argon.

  • Causality: Primary nitroalkanes can auto-oxidize or decompose at elevated temperatures in the presence of atmospheric oxygen. Argon is heavier than Nitrogen, providing a superior protective blanket for volatile organics.

Step 4: Reagent Addition and Base Selection

  • Action: Add 1-Fluoro-4-(nitromethyl)benzene via a gas-tight syringe. If a base is required for the reaction, strictly use hindered organic amines (e.g., N,N-Diisopropylethylamine).

  • Causality: Avoiding inorganic bases prevents the precipitation of explosive nitronate salts ()[4].

Step 5: Temperature Control

  • Action: Maintain the reaction bath below 60°C.

  • Validation: Use dual-probe thermocouples. If the internal temperature exceeds 65°C, an automatic cooling protocol (ice bath drop) must be triggered to prevent thermal runaway.

Workflow Step1 1. Fume Hood Verification (Velocity >100 fpm) Step2 2. Don Advanced PPE (Butyl Gloves, Face Shield) Step1->Step2 Verified Safe Step3 3. Inert Atmosphere Setup (N2/Ar Purge) Step2->Step3 Protected Step4 4. Base Selection (Use Organic Amines ONLY) Step3->Step4 Purged Step5 5. Temperature Control (Maintain < 60°C) Step4->Step5 Reagents Added

Workflow for the safe handling and reaction setup of 1-Fluoro-4-(nitromethyl)benzene.

Emergency Response & Spill Decontamination

  • Dermal Exposure: Immediately flush the affected area with PEG-400 (Polyethylene glycol) followed by copious amounts of soap and water. Causality: The high lipophilicity of the fluoro-aromatic ring makes water alone ineffective for rapid decontamination; PEG-400 acts as a solubilizing sink to draw the chemical out of the skin.

  • Spill Containment: Use inert, non-combustible absorbents (e.g., dry sand or diatomaceous earth). Never use basic absorbents (like basic alumina or spill kits containing sodium carbonate), as this will generate shock-sensitive salts in situ.

Disposal & Waste Management Plan

Waste management must strictly adhere to the guidelines established in Prudent Practices in the Laboratory ()[5].

Step 1: Quenching

  • Action: Quench the reaction mixture with a buffered aqueous solution to achieve a pH of 6-8.

  • Causality: This ensures any transient nitronate species are re-protonated back to the stable nitroalkane form prior to disposal.

Step 2: Segregation

  • Action: Separate the organic and aqueous layers. Dispose of the organic layer in a dedicated "Halogenated/Nitro-Organic Waste" container.

  • Causality: Never mix this waste stream with heavy metal waste (Ag, Pb, Cu), as prolonged storage can precipitate explosive metal nitronates over time.

WasteLogic Waste Reaction Mixture Waste CheckBase Contains Inorganic Base or Heavy Metals? Waste->CheckBase Neutralize Quench & Neutralize (pH 6-8 with Dilute Acid) CheckBase->Neutralize Yes (Explosion Risk) Organic Halogenated Organic Waste (Nitro/Fluoro Stream) CheckBase->Organic No (Direct to Organic) Neutralize->Organic Organic Phase Aqueous Aqueous Waste Stream (Separated Phase) Neutralize->Aqueous Aqueous Phase

Waste segregation logic to prevent the formation of explosive nitronate salts.

References

  • "Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization", ACS Omega. Available at:[Link]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Academies Press. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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